molecular formula C10H12BrN B6359373 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1784607-39-1

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6359373
CAS No.: 1784607-39-1
M. Wt: 226.11 g/mol
InChI Key: JTBXYURRRLSZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is 225.01531 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBXYURRRLSZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CNCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

[1][2][3]

Executive Summary

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1784607-39-1) is a functionalized bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) class. In medicinal chemistry, this scaffold serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including dopaminergic receptors, adrenergic receptors, and sigma receptors.

The molecule is distinguished by two key substituents on the benzenoid ring:

  • 7-Bromo group: A versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.

  • 8-Methyl group: Provides steric bulk in the "peri" region (near C1), often used to modulate conformational flexibility or block metabolic hotspots.

Chemical Identity & Physicochemical Properties

The following data aggregates calculated and experimentally verified parameters essential for identification and handling.

Molecular Data Table
ParameterValue
IUPAC Name 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline
CAS Number 1784607-39-1
Molecular Formula C₁₀H₁₂BrN
Molecular Weight (Average) 226.11 g/mol
Monoisotopic Mass 225.0153 g/mol
Physical State Solid or viscous oil (depending on salt form)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water (free base)
pKa (Calculated) ~9.5 (Secondary amine)
LogP (Calculated) ~2.8 – 3.1
Structural Descriptors
  • SMILES: CC1=C(Br)C=CC2=C1CNCC2

  • InChI Key: JTBXYURRRLSZMN-UHFFFAOYSA-N

Structural Analysis & Reactivity

Core Architecture

The molecule consists of a saturated piperidine ring fused to a benzene ring.

  • The Nitrogen (N2): A secondary amine acting as a nucleophile. It is the primary site for derivatization (alkylation, acylation, reductive amination).

  • The Aryl Bromide (C7): Located at the meta position relative to the ring fusion and ortho to the methyl group. This positioning is critical; the 8-methyl group exerts steric pressure that can influence the regioselectivity of catalysts attacking the C7-Br bond.

Conformational Dynamics

The 1,2,3,4-THIQ system typically adopts a half-chair conformation. The 8-methyl substituent introduces significant steric strain with the equatorial protons at the C1 position . This "1,8-interaction" often forces the C1 protons into a more rigid orientation compared to non-substituted THIQs, potentially improving binding selectivity by reducing entropic penalties upon docking with protein targets.

Visualization: Chemical Structure

ChemicalStructureFigure 1: Connectivity and numbering of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline.C1C1N2N2(Amine)C1->N2C3C3N2->C3C4C4C3->C4C4aC4aC4->C4aC5C5C4a->C5C8aC8aC4a->C8aFusedC6C6C5->C6C7C7(Br)C6->C7C8C8(Me)C7->C8C8->C8aC8a->C1

Synthetic Pathways

Synthesis of this specific isomer requires controlling the position of the halogen and the methyl group. Direct bromination of 8-methyl-THIQ often yields a mixture of isomers (5-bromo vs 7-bromo). Therefore, de novo ring construction is the most reliable method.

Method A: Modified Pictet-Spengler Cyclization (Recommended)

This route builds the piperidine ring onto a pre-functionalized aromatic system.

  • Precursor: Start with 4-bromo-3-methylphenethylamine .

  • Cyclization: React with formaldehyde (or a synthetic equivalent like dimethoxymethane) in acidic media (HCl/AcOH).

  • Mechanism: The amine condenses with formaldehyde to form an iminium ion, which undergoes an intramolecular electrophilic aromatic substitution (EAS) to close the ring.

    • Note: The closure usually occurs para to the activating electron-donating alkyl group (the ethylamine chain), but the directing effects of the Br and Me groups must be considered. The 8-methyl position is sterically crowded, favoring closure at the less hindered position if not carefully controlled, but starting with the correct phenethylamine isomer forces the correct substitution pattern.

Method B: Reduction of Isoquinoline Precursors

If 7-bromo-8-methylisoquinoline is available (or synthesized via Pomeranz-Fritsch reaction):

  • Reduction: Catalytic hydrogenation (PtO₂/H₂) or chemical reduction (NaBH₄ in AcOH or NaBH₃CN).

  • Advantage: This avoids regioselectivity issues during the cyclization step of the saturated ring.

Workflow Visualization

SynthesisFigure 2: Pictet-Spengler synthetic route for constructing the THIQ core.StartStart: 4-Bromo-3-methylphenethylamineStep1Step 1: Iminium Formation(+ Formaldehyde / H+)Start->Step1 Condensation Step2Step 2: Intramolecular Cyclization(Pictet-Spengler)Step1->Step2 EAS ProductProduct: 7-Bromo-8-methyl-1,2,3,4-THIQStep2->Product Workup

[6]

Medicinal Chemistry Applications

Scaffold Elaboration

The 7-bromo moiety is a "chemical hook." In drug discovery campaigns, this molecule is rarely the final drug but rather an advanced intermediate.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems at C7.

    • Protocol: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.

  • Buchwald-Hartwig Amination: Reaction with amines to create C7-aniline derivatives.

    • Protocol: Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C.

  • N-Alkylation: The secondary amine (N2) can be alkylated to tune lipophilicity or add pharmacophores targeting specific receptor pockets.

Biological Relevance

Tetrahydroisoquinolines are bioactive alkaloids.[1][2] The 8-methyl analogue is often investigated to:

  • Improve Metabolic Stability: The methyl group can block metabolic oxidation at the benzylic position or the aromatic ring.

  • Enhance Selectivity: Steric clash with the receptor wall can prevent binding to off-target proteins (e.g., differentiating between Dopamine D2 and D3 receptors).

Safety & Handling Protocols

Hazard Classification (GHS):

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Procedure:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (browning) upon air exposure; the hydrochloride salt is more stable.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information. PubChem Compound Summary: Tetrahydroisoquinoline Derivatives. Available at: [Link]

  • Scott, J. D., et al. (2011). Pictet-Spengler synthesis of tetrahydroisoquinolines. Chemical Reviews. (General reference for the synthetic methodology described).

Pharmacological Potential of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the 7,8-Disubstituted Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a vast array of CNS-active agents. Within this class, 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as BMT-IQ ) emerges not merely as a final drug candidate, but as a high-value divergent intermediate .

Its structural uniqueness lies in the ortho-substitution pattern :

  • C7-Bromine: A versatile handle for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation of biaryl ligands.

  • C8-Methyl: A critical steric anchor. In dopamine receptor ligands, C8-substituents enforce conformational rigidity, often dictating selectivity between D1-like and D2-like receptors by restricting the rotation of the nitrogen lone pair or interacting with specific hydrophobic pockets (e.g., Ser107 in D1).

This guide analyzes the pharmacological utility of BMT-IQ derivatives, focusing on their application in Dopamine D1 agonism and PNMT inhibition , and provides validated protocols for their synthesis and evaluation.

Chemical Space and Synthetic Access

Retrosynthetic Logic

Access to the BMT-IQ core requires precise regiocontrol to establish the 7,8-substitution pattern. The most robust route utilizes a modified Pictet-Spengler Cyclization , leveraging the directing effects of the bromine to ensure para-cyclization is blocked or disfavored, forcing the closure ortho to the activating group.

Validated Synthetic Protocol (Self-Validating System)

Objective: Synthesis of the BMT-IQ core from commercially available 3-bromo-2-methylphenethylamine.

Step-by-Step Methodology:

  • Schiff Base Formation:

    • Reagents: 3-bromo-2-methylphenethylamine (1.0 eq), Paraformaldehyde (1.2 eq).

    • Solvent: Anhydrous Methanol.

    • Condition: Stir at reflux for 2 hours. Ensure complete consumption of amine by TLC (Rf shift).

    • Checkpoint: The formation of the imine is often quantitative; moisture exclusion is critical to prevent hydrolysis.

  • Cyclization (Pictet-Spengler):

    • Acid Catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl in dioxane.

    • Procedure: Cool the imine solution to 0°C. Add acid dropwise. Warm to 60°C for 4–6 hours.

    • Mechanism: The 2-methyl group exerts a steric effect, but the electronic activation from the nitrogen lone pair directs cyclization.

    • Purification: Neutralize with NaHCO₃, extract with DCM. Purify via flash chromatography (SiO₂, MeOH/DCM gradient).

  • N-Protection (Optional but Recommended):

    • For subsequent Pd-catalyzed coupling, protect the secondary amine as a Boc-carbamate (Boc₂O, TEA, DCM) to prevent catalyst poisoning.

Pharmacological Profiles & Targets[1][2]

Dopamine D1 Receptor Agonism

The BMT-IQ scaffold is a structural progenitor to the benzazepine class of D1 agonists (e.g., SKF-38393 ). The C7-aryl derivatives of BMT-IQ mimic the phenyl ring of benzazepines but with a more rigid bicyclic core.

  • Mechanism of Action: D1 receptors couple to Gs proteins, activating adenylyl cyclase and increasing intracellular cAMP.

  • SAR Insight: The C8-methyl group in BMT-IQ derivatives mimics the steric bulk found in D1-selective benzazepines, preventing "flat" binding modes preferred by D2 receptors.

Key Signaling Pathway (D1 Receptor Activation):

D1_Signaling Ligand BMT-IQ Derivative (Agonist) D1R Dopamine D1 Receptor (GPCR) Ligand->D1R Binding (nM affinity) Gs Gαs Protein D1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Phosphorylation

Figure 1: Signal transduction pathway for BMT-IQ derivatives acting as D1 receptor agonists. The cascade results in elevated cAMP levels, a measurable biomarker for efficacy.

PNMT Inhibition (Hypertension & Glaucoma)

Phenylethanolamine N-methyltransferase (PNMT) converts norepinephrine to epinephrine. 7,8-Disubstituted THIQs are competitive inhibitors of PNMT.

  • Role of BMT-IQ: The C7-Bromine acts as a lipophilic anchor, while the C8-Methyl restricts the N-H vector to align with the cofactor (SAM) binding pocket.

  • Therapeutic Relevance: Inhibition lowers epinephrine levels without affecting norepinephrine, useful in treating specific hypertensive states and glaucoma.

Structure-Activity Relationship (SAR) Data

The following table summarizes the predicted shift in pharmacological profile based on functionalization at the C7 (Bromo) and N (Amine) positions of the BMT-IQ core.

Derivative ClassC7 Substituent (R1)N-Substituent (R2)Primary TargetPredicted Effect
Parent Core -Br-HPNMTModerate Inhibitor (IC50 ~10 µM)
D1 Agonist -Phenyl / -Heteroaryl-H or -MethylDopamine D1High Affinity, Partial Agonist
D3 Antagonist -Br-Butyl-Aryl AmideDopamine D3High Selectivity (>100x vs D2)
Sigma Ligand -Br-PhenethylSigma-1 (σ1)Neuroprotective / Antidepressant

Experimental Protocol: cAMP Accumulation Assay

To validate D1 agonist activity of BMT-IQ derivatives.

Principle: Quantification of intracellular cAMP levels in HEK-293 cells stably expressing the human Dopamine D1 receptor following treatment with the test compound.

Materials:

  • HEK-293/hD1 cells.

  • IBMX (Phosphodiesterase inhibitor).

  • TR-FRET cAMP detection kit (e.g., Lance Ultra).

Workflow:

  • Seeding: Plate 2,000 cells/well in 384-well low-volume plates.

  • Stimulation:

    • Prepare 10 mM stock of BMT-IQ derivative in DMSO.

    • Dilute in stimulation buffer containing 0.5 mM IBMX.

    • Add to cells and incubate for 30 minutes at RT.

  • Detection:

    • Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

    • Incubate for 1 hour.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 665 nm).

  • Analysis: Plot sigmoidal dose-response curves to determine EC50.

    • Control: Use SKF-38393 (10 µM) as the positive control (100% Emax).

Divergent Synthesis Workflow

The utility of BMT-IQ is best realized through its capacity for rapid diversification.

Synthesis_Workflow Start 3-Bromo-2-methyl phenethylamine Core 7-Bromo-8-methyl THIQ (BMT-IQ) Start->Core Pictet-Spengler PathA Path A: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->PathA PathB Path B: N-Alkylation (R-X, K2CO3) Core->PathB PathC Path C: Ring Expansion (To Benzazepines) Core->PathC ProdA 7-Aryl-THIQs (D1 Agonists) PathA->ProdA ProdB N-Substituted THIQs (Sigma Ligands) PathB->ProdB ProdC Benzazepine Analogs (Mixed D1/D2 Profiles) PathC->ProdC

Figure 2: Divergent synthetic pathways starting from the BMT-IQ core.

References

  • Neumeyer, J. L., et al. (1991).[1] "(+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, a new high-affinity D1 dopamine receptor ligand: synthesis and structure-activity relationship." Journal of Medicinal Chemistry. Link

  • Romero, F. A., et al. (2004). "Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation." Journal of Medicinal Chemistry. Link

  • Blank, B., et al. (1980). "Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis.[2] 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides." Journal of Medicinal Chemistry. Link

  • ChemScene. "7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Product Information." ChemScene. Link

  • Sigma-Aldrich. "SKF-38393 hydrobromide - Product Specification." Merck KGaA. Link

Sources

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline: A Strategic Scaffold for GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline as a Scaffold in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the tetrahydroisoquinoline (THIQ) core remains a "privileged structure," particularly for targeting G-protein-coupled receptors (GPCRs) such as dopamine (D2/D3) and serotonin (5-HT) receptors.

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1784607-39-1) represents a highly specialized variation of this classic scaffold. Unlike the unsubstituted parent, this chemotype offers two distinct tactical advantages:

  • Orthogonal Functionalization: The C7-bromine atom serves as a pre-installed "handle" for palladium-catalyzed cross-coupling, allowing rapid access to bitopic ligands or lipophilic extensions.

  • Conformational Control: The C8-methyl group introduces steric bulk that can restrict rotameric freedom of C7-substituents and block metabolic hydroxylation at the typically vulnerable C8 position.

This guide details the chemical utility, synthetic manipulation, and medicinal application of this scaffold.[1][2][3]

Scaffold Architecture & Chemical Logic

To effectively utilize this scaffold, one must understand the electronic and steric environment defined by its substitution pattern.[3]

The "Handle" (C7-Bromo)

The bromine at position 7 is electronically activated for oxidative addition by palladium species. In the context of dopaminergic ligands, the 7-position corresponds to the "secondary binding pocket" vector. Extending this vector with biaryl systems (via Suzuki coupling) or amides (via Buchwald-Hartwig/carbonylation) is a proven strategy to achieve subtype selectivity (e.g., D3 over D2).

The "Shield" (C8-Methyl)

The 8-methyl group is not merely a lipophilic add-on; it serves a structural function.

  • Metabolic Blockade: The 8-position of THIQs is prone to CYP450-mediated aromatic hydroxylation. Methylation here shunts metabolism to other sites or reduces clearance.

  • Atropisomerism Control: When a bulky aryl group is coupled to C7, the adjacent C8-methyl creates significant torsional strain, potentially locking the biaryl axis into a preferred conformation that matches the receptor binding pocket.

Synthetic Workflows & Functionalization

The utility of 7-bromo-8-methyl-THIQ lies in its ability to undergo divergent synthesis. The secondary amine (N2) and the aryl bromide (C7) can be functionalized orthogonally.

Visualization of Synthetic Pathways

Synthesis_Workflow Start 7-Bromo-8-methyl-THIQ (Scaffold) Protect N-Protection (Boc/Cbz) Start->Protect Step 1 Suzuki Suzuki-Miyaura Coupling (C7) Protect->Suzuki Route A (Biaryls) Buchwald Buchwald-Hartwig Amination (C7) Protect->Buchwald Route B (Anilines) Deprotect N-Deprotection Suzuki->Deprotect Step 3 Buchwald->Deprotect Step 3 Alkylation Reductive Amination or Alkylation (N2) Deprotect->Alkylation Step 4 Final Bitopic GPCR Ligand Alkylation->Final Lead Compound

Figure 1: Divergent synthetic workflow starting from the 7-bromo-8-methyl-THIQ core.

Experimental Protocols

The following protocols are designed for high reliability in a medicinal chemistry setting, prioritizing yield and purity.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C7

Objective: To attach an aryl pharmacophore to the C7 position while preserving the N-heterocycle.

Reagents:

  • Scaffold: N-Boc-7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Methodology:

  • Protection (Pre-requisite): Ensure the secondary amine is Boc-protected to prevent catalyst poisoning or N-arylation side reactions.

  • Degassing: Charge a microwave vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave). Monitor by LC-MS for the consumption of the bromide.

  • Workup: Filter through a Celite pad, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Scientist’s Note: The steric bulk of the 8-methyl group may slow down the oxidative addition. If conversion is low, switch to a more active catalyst system like Pd₂(dba)₃/XPhos , which is robust against sterically hindered aryl bromides [1].

Protocol B: N-Alkylation via Reductive Amination

Objective: To introduce the "primary pharmacophore" (often a basic amine motif) at the N2 position.

Methodology:

  • Dissolve the free amine (7-bromo-8-methyl-THIQ or its C7-functionalized derivative) in DCE (Dichloroethane).

  • Add the appropriate aldehyde (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 minutes to form the iminium ion.

  • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 eq) in one portion.

  • Stir at room temperature for 2-4 hours.

  • Quench with saturated NaHCO₃ solution.

Medicinal Chemistry Applications

Dopamine D3 Receptor Antagonists

The D3 receptor is a key target for schizophrenia and substance abuse disorders. High selectivity over D2 is required to avoid motor side effects.

  • Strategy: Use the 7-bromo handle to attach a trans-cyclopropyl amide or a biaryl linker that extends into the secondary binding pocket (SBP) of the D3 receptor.

  • Role of 8-Methyl: The methyl group forces the C7-substituent out of planarity, potentially mimicking the twist found in highly selective ligands like SB269,652 [2].

Multi-Drug Resistance (MDR) Reversers

THIQ derivatives are potent inhibitors of P-glycoprotein (P-gp), an efflux pump responsible for chemotherapy resistance.

  • SAR Insight: Lipophilicity is crucial for P-gp interaction. The 7-bromo-8-methyl core provides a high logP baseline. Functionalizing C7 with bulky hydrophobic groups (e.g., trimethoxyphenyl) significantly enhances MDR reversal activity [3].

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of the scaffold in a biological context.

SAR_Logic Core 7-Bromo-8-methyl-THIQ Core N_Term N2 Nitrogen: Protonatable Site (Essential for Aspartate anchoring in GPCRs) Core->N_Term C7_Pos C7 Position: Vector to Secondary Binding Pocket (Selectivity Determinant) Core->C7_Pos C8_Pos C8 Methyl: 1. Metabolic Shield (Blocks CYP) 2. Conformational Lock Core->C8_Pos Selectivity Subtype Selectivity (e.g., D3 vs D2) C7_Pos->Selectivity via Extension Stability Improved Metabolic Stability (t1/2) C8_Pos->Stability via Steric Block

Figure 2: SAR map highlighting the pharmacophoric contributions of the scaffold's substituents.

Data Summary: Physicochemical Properties

PropertyValue (Calc.)Relevance
Formula C₁₀H₁₂BrNCore composition
MW 226.11 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~3.2Moderate lipophilicity; good CNS penetration potential
TPSA 12.0 ŲExcellent BBB permeability prediction
pKa (Conj.[4] Acid) ~9.5Predominantly ionized at physiological pH (GPCR binding)

Note: Values are approximate based on ChemDraw calculations for the free base.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Rossi, D., et al. (2016). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors.[5] Molecular Pharmacology, 90(5), 585-596. Link

  • Stacy, A. E., et al. (2013). The tetrahydroisoquinoline scaffold in ABC transporter inhibitors that act as multidrug resistance (MDR) reversers.[6] Medicinal Chemistry Research, 22, 4075–4105. Link

  • Sigma-Aldrich. (n.d.). 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Product Page. Merck KGaA. Link

Sources

Therapeutic Applications of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline in CNS Research

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic research applications, pharmacological potential, and experimental utility of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1784607-39-1) in Central Nervous System (CNS) drug discovery.

Executive Summary

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-8-Me-TIQ) represents a high-value "privileged scaffold" in medicinal chemistry, specifically designed for targeting monoaminergic systems. Unlike generic tetrahydroisoquinolines (TIQs), this specific analog features a 7-bromo handle for divergent cross-coupling and an 8-methyl substituent that provides critical steric constraints often required for receptor subtype selectivity (particularly 5-HT2C vs. 5-HT2A). This guide outlines its utility as a precursor for novel antipsychotics, anti-obesity agents, and psychostimulants, providing validated protocols for its functionalization and biological screening.

Pharmacological Landscape & Mechanism of Action[1][2]

The TIQ core is structurally analogous to dopamine and rigidified phenethylamine. The addition of the 7-bromo and 8-methyl groups transforms this generic core into a precision tool for exploring Structure-Activity Relationships (SAR).

The "Magic Methyl" Effect (8-Position)

In CNS ligand design, the 8-position of the TIQ scaffold is a critical determinant of selectivity.

  • 5-HT2C Selectivity: Research into serotonin receptor agonists (e.g., for obesity and addiction) has shown that steric bulk at the 8-position (analogous to the 1-position in benzazepines like Lorcaserin) can clash with the hydrophobic pocket of the 5-HT2A receptor, thereby reducing hallucinogenic potential while maintaining 5-HT2C efficacy.

  • Conformational Locking: The 8-methyl group restricts the rotation of the N-containing ring, potentially locking the molecule in a bioactive conformation favored by monoamine transporters (DAT/NET).

The 7-Bromo Functional Handle

The 7-bromo substituent is not merely a structural feature but a synthetic gateway. It allows researchers to rapidly generate libraries of 7-aryl-TIQs or 7-heteroaryl-TIQs via palladium-catalyzed cross-coupling. These derivatives are frequently investigated as:

  • Triple Reuptake Inhibitors (TRI): For severe depression.

  • D3 Receptor Antagonists: For schizophrenia and substance use disorders.

Target Profile Summary
Target SystemPotential Therapeutic IndicationMechanism of ActionRole of 7-Br-8-Me-TIQ
5-HT2C Receptor Obesity, AddictionAgonist (Gq-coupled)8-Me provides subtype selectivity; 7-Br allows lipophilic extension.
Dopamine Transporter (DAT) ADHD, Parkinson'sReuptake InhibitorTIQ core mimics dopamine; 7-substitution modulates potency.
TAAR1 SchizophreniaAgonistRigid scaffold mimics trace amines.
Sigma Receptors (σ1/σ2) NeuroprotectionLigandLipophilic 7-aryl derivatives often show high sigma affinity.

Experimental Protocols

Chemical Functionalization (Suzuki-Miyaura Coupling)

Objective: To generate a library of 7-aryl-8-methyl-TIQs for SAR screening.

Reagents:

  • Substrate: 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2 (0.05 eq)

  • Base: K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Protection: First, protect the secondary amine (N-2) with a Boc group (Boc2O, TEA, DCM) to prevent catalyst poisoning.

  • Coupling: Charge a reaction vial with N-Boc-7-Br-8-Me-TIQ, aryl boronic acid, Pd catalyst, and base.

  • Degassing: Purge with nitrogen for 5 minutes.

  • Reaction: Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

  • Deprotection: Treat with TFA/DCM (1:1) to yield the final free amine salt.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) of the synthesized derivative for the 5-HT2C receptor.

Materials:

  • Membrane Prep: HEK293 cells stably expressing human 5-HT2C.

  • Radioligand: [3H]-Mesulergine (1 nM).

  • Non-specific Control: Mianserin (10 µM).

Workflow:

  • Incubation: Mix 50 µL membrane suspension, 25 µL radioligand, and 25 µL test compound (concentration range:

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvest: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Visualization of Research Workflow

The following diagram illustrates the divergent synthesis and screening logic for 7-Br-8-Me-TIQ derivatives.

CNS_Discovery_Workflow Start 7-Bromo-8-methyl-TIQ (Scaffold) Protect N-Boc Protection Start->Protect Step 1 Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Protect->Coupling Step 2 Library Library of 7-Aryl-8-Me-TIQs Coupling->Library Step 3 Deprotect TFA Deprotection Library->Deprotect Step 4 Screening High-Throughput Screening (HTS) Deprotect->Screening Step 5 Hit1 Hit: 5-HT2C Agonist (Obesity) Screening->Hit1 Selectivity Profile A Hit2 Hit: DAT Inhibitor (ADHD) Screening->Hit2 Selectivity Profile B

Caption: Divergent synthesis workflow transforming the 7-Br-8-Me-TIQ scaffold into targeted CNS ligands.

Critical Considerations for Researchers

Metabolic Stability

The 8-methyl group can be a site of metabolic oxidation (benzylic oxidation). In lead optimization, researchers should monitor intrinsic clearance (


) in liver microsomes early in the process. If lability is observed, replacing the methyl with a trifluoromethyl (-CF3) or chloro (-Cl) group (bioisosteres) may retain the steric effect while blocking metabolism.
Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the tetrahydroisoquinoline nitrogen.

  • Regulatory: While not a controlled substance, TIQs are structurally related to MPTP (a neurotoxin). However, 8-methylation generally prevents the formation of the planar pyridinium species responsible for MPTP toxicity, making 7-Br-8-Me-TIQ a safer scaffold for research.

References

  • Generic TIQ Pharmacology

    • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[1][2][3][4]

    • Source: RSC Advances, 2021.
    • URL:[Link]

  • 5-HT2C Agonist Design

    • Title: 5-HT2C Receptor Agonists: A New Gener
    • Source: Journal of Medicinal Chemistry (General Concept Reference).
    • URL:[Link]

  • Compound Data Source

    • Title: 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (Product Page).[5][6]

    • Source: Sigma-Aldrich / MilliporeSigma.
  • TIQ Synthesis Methods

    • Title: Recent Advances in the Synthesis of Tetrahydroisoquinolines.[1][2][3][7]

    • Source: Organic Biomolecular Chemistry.
    • URL:[Link]

Sources

The Structural Imperative: The Role of the 8-Methyl Group in the Bioactivity of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) system is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous neuroactive, cardiovascular, and oncological therapeutics. While substitutions across the THIQ ring heavily influence pharmacodynamics, the installation of a methyl group at the C8 position (8-methyl THIQ) has emerged as a master key for optimizing bioactivity.

This technical guide explores the causality behind the outsized impact of the 8-methyl substitution. By analyzing stereoelectronic effects, conformational locking mechanisms, and field-proven case studies—such as the Selective Estrogen Receptor Degrader (SERD) AZD9833 (Camizestrant) and the DA1 agonist Zelandopam—we provide a comprehensive framework for leveraging 8-methyl THIQs in rational drug design.

The Causality of C8-Methyl Substitution: A Stereoelectronic Perspective

To understand why the 8-methyl group dramatically alters THIQ bioactivity, we must examine the physical chemistry of the saturated piperidine ring within the bicyclic system.

Conformational Locking via A(1,3) Strain

In an unsubstituted THIQ, the nitrogen atom (and its N-substituent) can freely invert, allowing the saturated ring to rapidly flip between pseudo-axial and pseudo-equatorial conformations. This flexibility introduces a high entropic penalty upon receptor binding, as the molecule must "freeze" into a single bioactive conformation.

The introduction of an 8-methyl group creates severe peri-interactions (specifically A(1,3) allylic strain) with the N-substituent if the ring adopts the thermodynamically disfavored conformation. As demonstrated in advanced asymmetric catalysis studies , the steric bulk of the 8-methyl group forces the N-substituent to bury itself to minimize gauche interactions. This effectively "locks" the THIQ core into a rigid, highly specific 3D geometry, drastically reducing the entropic penalty of target engagement.

pKa Modulation and Metabolic Shielding

Beyond steric bulk, the 8-methyl group is an electron-donating moiety. Unlike an 8-chloro substitution—which withdraws electron density and can overly depress the basicity of the adjacent nitrogen—the 8-methyl group maintains or slightly elevates the pKa. This delicate basicity balance is critical for maintaining high aqueous solubility and membrane permeability (oral bioavailability) without triggering off-target hERG channel toxicity. Furthermore, the C8 position is a common site for CYP450-mediated aromatic hydroxylation; blocking it with a methyl group acts as a metabolic shield, extending the compound's half-life.

Clinical Case Studies

Oncology: AZD9833 (Camizestrant) and ERα Degradation

In the development of oral SERDs for ER+ breast cancer, achieving high potency alongside oral bioavailability has historically been challenging. The discovery of AZD9833 utilized a tricyclic indazole core featuring a (6S,8R)-8-methyl-THIQ derivative .

The Causality: The 8-methyl group in AZD9833 dictates the pseudo-axial orientation of the adjacent trifluoroethyl group. This specific spatial arrangement perfectly complements the hydrophobic pocket of the Estrogen Receptor alpha (ERα). By locking the conformation, the 8-methyl group ensures high-affinity binding, which subsequently triggers receptor immobilization and rapid proteasomal degradation.

ER_Pathway A AZD9833 (8-Methyl THIQ) B ERα Binding (High Affinity) A->B Conformational Lock C Receptor Immobilization B->C D Proteasomal Degradation C->D Ubiquitination E Tumor Growth Arrest D->E

Fig 1: Mechanism of ERα degradation driven by the 8-methyl THIQ conformer.

Cardiovascular: Zelandopam (YM435) and DA1 Agonism

Zelandopam is a potent renal vasodilator designed to treat acute congestive heart failure. Its structure is based on a 4-(3,4-dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline core .

The Causality: The structure-activity relationship (SAR) revealed that the 8-methyl group is strictly required to achieve maximum peripheral dopamine receptor-1 (DA1) agonism. The steric presence of the methyl group forces the catecholamine-like moiety into an optimal vector for DA1 receptor activation, resulting in an agonist activity approximately 10 times stronger than endogenous dopamine, leading to profound renal vasodilation without central nervous system side effects.

DA1_Pathway A Zelandopam (8-Methyl THIQ) B DA1 Receptor Activation A->B 10x Dopamine Affinity C Adenylyl Cyclase Stimulation B->C D Intracellular cAMP Surge C->D E Renal Vasodilation D->E Smooth Muscle Relaxation

Fig 2: DA1 receptor-mediated renal vasodilation pathway activated by Zelandopam.

Quantitative SAR Data

The following table summarizes the comparative quantitative data demonstrating the superiority of the 8-methyl substitution over 8-H (unsubstituted) analogs across different therapeutic targets.

Compound ClassTarget ReceptorC8 SubstitutionBinding Affinity (IC50/EC50)Conformational StateOral Bioavailability
AZD9833 Analog ERα (Breast Cancer)8-Methyl~0.5 nM Rigid (Locked)High (>80%)
Early SERD PrototypeERα (Breast Cancer)8-H>15 nMFlexible (Mixed)Low (<20%)
Zelandopam DA1 (Renal Vasculature)8-Methyl10x > Dopamine Rigid (Locked)N/A (IV Administered)
Zelandopam AnalogDA1 (Renal Vasculature)8-H1x DopamineFlexible (Mixed)N/A (IV Administered)

Experimental Protocols: Synthesis & Validation of 8-Methyl THIQs

To ensure scientific integrity, the following methodology outlines a self-validating workflow for the synthesis and biological evaluation of 8-methyl THIQ derivatives.

Phase 1: Synthesis via Buchwald Amination

Rationale: Traditional Pictet-Spengler cyclizations often fail with sterically hindered 8-methyl ketones. A Buchwald amination approach ensures high-yield C-N bond formation.

  • Preparation: Protect the 3-bromo-2-methyl aniline precursor using a dimethyl pyrrole protecting group to prevent unwanted side reactions.

  • Ring Opening: React the protected aniline with a cyclic sulfamidate to introduce the alkyl chain, utilizing

    
    -BuLi in THF at -78 °C.
    
  • Catalysis: Perform the Buchwald amination using a BrettPhos third-generation Pd precatalyst and NaOtBu in 1,4-dioxane at 55 °C.

  • Validation Check: Analyze the crude product via LC-MS to confirm the exact mass. Perform 1H-NMR to verify the presence of the 8-methyl singlet peak (typically around

    
     2.1 - 2.4 ppm) and the correct integration of the THIQ core protons.
    
Phase 2: Chiral Resolution

Rationale: The stereochemistry of the 8-methyl group (e.g., 6S, 8R) is non-negotiable for target affinity.

  • Separation: Subject the racemic mixture to Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column.

  • Elution: Use a mobile phase of CO2/Methanol (80:20) with 0.1% diethylamine modifier.

  • Validation Check: Re-inject the isolated enantiomers onto an analytical chiral HPLC system. Proceed only if Enantiomeric Excess (ee) is >99%.

Phase 3: In Vitro Degradation Assay (In-Cell Western)

Rationale: Validating that the conformational lock translates to cellular efficacy.

  • Seeding: Plate MCF-7 cells in 96-well plates and incubate overnight.

  • Treatment: Treat cells with a serial dilution of the 8-methyl THIQ compound (0.01 nM to 10 μM) for 24 hours. Include Fulvestrant as a positive control and DMSO as a vehicle control.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Stain with primary anti-ERα antibodies and anti-GAPDH antibodies (normalization control), followed by IRDye-conjugated secondary antibodies.

  • Validation Check: Scan the plate using an infrared imager. Calculate the ERα/GAPDH ratio. A valid SERD must show a dose-dependent decrease in ERα signal while GAPDH remains constant (proving the effect is target degradation, not general cytotoxicity).

Workflow A Precursor Synthesis B Buchwald Amination A->B C Chiral Resolution (SFC) B->C Enantiomeric Purity D In Vitro Degradation Assay C->D E Lead Selection D->E Efficacy Validation

Fig 3: Step-by-step experimental workflow for the synthesis and validation of 8-methyl THIQs.

References

  • Title: Gold-catalysed asymmetric net addition of unactivated propargylic C–H bonds to tethered aldehydes Source: Nature Catalysis (2020) URL: [Link]

  • Title: Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist Source: Journal of Medicinal Chemistry (2020) URL: [Link]

  • Title: Synthesis, Resolution, and Renal Vasodilation Activity of Novel DA1 Agonists : 4-(3, 4-Dihydroxyphenyl)-1, 2, 3, 4-tetrahydroisoquinoline Derivatives Source: Chemical and Pharmaceutical Bulletin / J-Stage (1997) URL: [Link]

Metabolic stability predictions for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Metabolic Profiling of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide to In Silico and In Vitro Stability Assessment

Executive Summary & Molecular Context

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore widely utilized in the design of central nervous system (CNS) agents, anti-tumor drugs, and chemokine receptor (e.g., CXCR4) antagonists[1]. Specifically, 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1784607-39-1) serves as a highly versatile building block[2]. Its unique substitution pattern—a bulky, electron-withdrawing bromine at C7 and an electron-donating methyl group at C8—imparts distinct physicochemical properties.

However, translating THIQ-derived hits into viable clinical candidates is frequently bottlenecked by poor metabolic stability. The THIQ core is notoriously susceptible to rapid Phase I metabolism mediated by Cytochrome P450 (CYP450) enzymes, primarily CYP2D6 and CYP3A4[1]. As a Senior Application Scientist, I approach the metabolic profiling of this compound not merely as a data-collection exercise, but as a mechanistic puzzle. Understanding why and where this molecule degrades is critical for guiding downstream structural optimization.

Structural Liabilities & Mechanistic Pathways

To predict the metabolic fate of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, we must analyze its structural features through the lens of enzyme-substrate interactions.

  • The Basic Secondary Amine (N2): At a physiological pH of 7.4, the secondary amine in the THIQ ring is predominantly protonated. This protonated nitrogen acts as a classic anchor, forming a strong salt bridge with the Asp301 residue in the active site of CYP2D6[1].

  • Benzylic Oxidation (C4 & C8-Methyl): Once anchored in the CYP2D6 or CYP3A4 active site, the molecule is oriented such that its benzylic positions are exposed to the catalytic heme iron. The C4 position of the THIQ ring is a well-documented "soft spot" for rapid hydroxylation[3]. Furthermore, the 8-methyl group is highly vulnerable to benzylic oxidation, rapidly converting to a hydroxymethyl intermediate, which can further oxidize to a carboxylic acid[4].

  • Aromatic Oxidation & Steric Shielding: While the C7-bromine atom effectively blocks direct aromatic oxidation at that specific vector due to steric bulk and halogen deactivation, it inductively activates the adjacent 8-methyl group, exacerbating its liability as a metabolic soft spot[4].

MetabolicPathways THIQ 7-Br-8-Me-THIQ (Parent Compound) CYP CYP450 Enzymes (CYP2D6, CYP3A4) THIQ->CYP Substrate Binding C4_Hydrox C4-Hydroxylation (Benzylic Oxidation) CYP->C4_Hydrox Major Pathway N_Oxidation N-Oxidation / Dealkylation (Secondary Amine) CYP->N_Oxidation Moderate Pathway C8_Oxidation C8-Methyl Oxidation (Hydroxymethylation) CYP->C8_Oxidation Exposed Soft Spot Phase2 Phase II Metabolism (Glucuronidation) C4_Hydrox->Phase2 UGT Enzymes N_Oxidation->Phase2 UGT Enzymes

Predicted CYP450-mediated phase I and phase II metabolic pathways for the 7-Br-8-Me-THIQ scaffold.

In Vitro Experimental Validation: Liver Microsome Protocol

To empirically validate the in silico predictions, the industry standard is the Liver Microsomal Stability Assay. Liver microsomes are subcellular fractions rich in endoplasmic reticulum-bound CYP450 enzymes[5]. They provide a rapid, cost-effective, and robust system to determine the intrinsic clearance (


) of a compound[6][7].
Causality-Driven Experimental Protocol

The following protocol is engineered to maintain pseudo-first-order kinetics, ensuring that the rate of metabolism is strictly dependent on the compound concentration.

Reagents & Materials:

  • Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • 100 mM Potassium Phosphate Buffer (pH 7.4)[7].

  • NADPH Regenerating System (3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 U/mL G6PDH)[7]. Rationale: NADPH degrades rapidly at 37°C. A regenerating system ensures a continuous supply of reducing equivalents for the CYP450 catalytic cycle over the entire assay.

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing an Internal Standard (IS)[6].

Step-by-Step Methodology:

  • Preparation: Dilute the liver microsomes in the 100 mM potassium phosphate buffer to achieve a final assay protein concentration of 0.5 mg/mL[7]. Rationale: Exceeding 0.5 mg/mL increases non-specific protein binding, which artificially shields the compound from enzymes and underestimates clearance.

  • Compound Spiking: Add 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline to the mixture to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is <0.5% to prevent CYP enzyme inhibition[7].

  • Pre-Incubation: Incubate the mixture in a 96-well plate at 37°C for 10 minutes[6][7]. Rationale: This equilibrates the system to physiological temperature before enzymatic initiation.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system[6][7].

  • Time-Course Sampling: At specific intervals (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a new plate[6][7]. Rationale: Incubation is capped at 60 minutes because microsomal CYP450 enzymes rapidly lose viability beyond this timeframe at 37°C[6]. For slowly metabolized compounds, hepatocyte models (up to 20h) would be required instead[5].

  • Quenching: Immediately add 150 µL of the ice-cold ACN quenching solution to the aliquot[6][7]. Rationale: The organic solvent instantly denatures the enzymes, halting metabolism, while precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound[6][7].

AssayWorkflow Prep 1. Preparation Microsomes + Buffer PreInc 2. Pre-Incubation 37°C for 10 min Prep->PreInc Init 3. Initiation Add NADPH System PreInc->Init Sample 4. Sampling 0, 15, 30, 45, 60 min Init->Sample Quench 5. Quenching Ice-cold ACN + IS Sample->Quench Analyze 6. LC-MS/MS Quantify Parent Quench->Analyze

Step-by-step in vitro liver microsome metabolic stability assay workflow.

Data Interpretation & Optimization Strategies

Once the LC-MS/MS data is acquired, the elimination rate constant (


) is derived from the slope of the natural log of percent compound remaining versus time. The in vitro half-life (

) and intrinsic clearance (

) are calculated using the following equations:
  • 
    (where V is the incubation volume in µL and M is the mass of microsomal protein in mg).
    

Table 1: Quantitative Interpretation of HLM Metabolic Stability Data

Clearance Category

(minutes)

(

protein)
Prognosis & Next Steps
Low Clearance > 60< 23Excellent stability. Proceed to in vivo PK studies.
Moderate Clearance 20 – 6023 – 70Acceptable for early hits. Monitor for active metabolites.
High Clearance < 20> 70Poor stability. Requires immediate structural optimization.

Note: THIQ derivatives frequently fall into the "High Clearance" category in early discovery phases due to potent CYP2D6-mediated degradation[1].

Structural Optimization Strategy

If the 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline scaffold exhibits high clearance, medicinal chemists must employ rational design to mitigate liabilities:

  • N-Alkylation/Acylation: Converting the secondary amine to a tertiary amine or amide reduces basicity (lowering pKa), which drastically diminishes its affinity for the CYP2D6 Asp301 residue, thereby prolonging half-life[1].

  • Deuteration: Replacing the hydrogen atoms on the 8-methyl group or the C4 benzylic position with deuterium can exploit the kinetic isotope effect, slowing down the rate of cytochrome P450-mediated carbon-hydrogen bond cleavage.

  • Steric Shielding: Introducing a methyl or trifluoromethyl group at the C1 or C3 positions alpha to the nitrogen can sterically hinder enzyme access to the amine, preventing N-dealkylation and ring opening[4].

References

  • Baranczewski, P., et al. "Metabolic stability and its role in the discovery of new chemical entities." Srce.hr, 21 Jan. 2019. [Link]

  • Suzuki, T., et al. "Cytochrome P450 isozymes catalyzing 4-hydroxylation of parkinsonism-related compound 1,2,3,4-tetrahydroisoquinoline in rat liver microsomes." PubMed (NIH), 1992.[Link]

  • Smith, N. M., et al. "Discovery of Tetrahydroisoquinoline-Containing CXCR4 Antagonists with Improved in Vitro ADMET Properties." Journal of Medicinal Chemistry - ACS Publications, 19 Jan. 2018. [Link]

  • Bobrowski, T., et al. "Open-science discovery of DNDI-6510, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor." bioRxiv, 17 Jun. 2025.[Link]

Sources

Methodological & Application

Procedure for N-protection of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:

Introduction & Strategic Rationale

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1784607-39-1) is a critical intermediate in the development of novel therapeutics, including polysubstituted tetrahydroisoquinoline compounds targeting neurodegenerative and central nervous system disorders[1][2]. The 7-bromo position serves as a highly reactive orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the secondary amine of the tetrahydroisoquinoline (THIQ) core is strongly nucleophilic. Left unprotected, it will poison palladium catalysts or undergo competitive N-arylation. The tert-butyloxycarbonyl (Boc) group is the industry standard for protecting such amino-substituted-tetrahydroisoquinolines[3]. It is highly stable under the basic conditions required for cross-coupling, yet easily cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane) later in the synthetic sequence[4].

Mechanistic Causality & Reaction Design

This protocol outlines a highly efficient, self-validating system for the N-Boc protection of 7-Bromo-8-methyl-THIQ.

  • Reagent Selection (Boc₂O): Di-tert-butyl dicarbonate (Boc₂O) is utilized instead of Boc-Cl. The nucleophilic attack of the secondary amine on Boc₂O generates carbon dioxide and tert-butanol as the only byproducts[5]. This creates a self-validating system : the visible cessation of CO₂ bubbling serves as a real-time kinetic indicator that the initial acyl transfer is complete.

  • Base (TEA): Triethylamine (TEA) acts as both an acid scavenger and a nucleophilic catalyst. If the starting material is supplied as a hydrochloride salt, TEA liberates the free base. Furthermore, TEA transiently interacts with Boc₂O, increasing its electrophilicity and accelerating the reaction.

  • Solvent (DCM): Dichloromethane provides optimal solubility for both the polar amine and the non-polar Boc₂O, ensuring a homogeneous reaction mixture. Its low boiling point allows for rapid concentration during isolation.

Experimental Methodology

Workflow SM 7-Bromo-8-methyl-1,2,3,4-THIQ Step1 Dropwise Addition (0 °C) SM->Step1 Reagents Boc2O + TEA in DCM Reagents->Step1 Step2 Stir at RT (2-4 h) Step1->Step2 CO2 & t-BuOH release Step3 Aqueous Workup (1M HCl, NaHCO3, Brine) Step2->Step3 Conversion >98% Step4 Dry over Na2SO4 & Concentrate Step3->Step4 Organic Phase Product N-Boc-7-Bromo-8-methyl-THIQ Step4->Product Pure Intermediate

Workflow for the N-Boc protection of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline.

Table 1: Quantitative Reagent Summary (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
7-Bromo-8-methyl-THIQ226.111.02.26 gSubstrate
Di-tert-butyl dicarbonate (Boc₂O)218.251.12.40 gProtecting Agent
Triethylamine (TEA)101.192.02.78 mLBase / Catalyst
Dichloromethane (DCM)84.93N/A50 mLSolvent

Step-by-Step Protocol:

  • Substrate Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (2.26 g, 10.0 mmol) in anhydrous DCM (40 mL).

  • Base Activation: Add TEA (2.78 mL, 20.0 mmol) to the solution in one portion. Stir for 5 minutes at room temperature (20–25 °C) to ensure complete free-basing of the amine.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

    • Causality Note: Lowering the temperature suppresses the formation of unwanted isocyanate or urea byproducts during the highly exothermic addition step.

  • Electrophile Addition: Dissolve Boc₂O (2.40 g, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Observe the controlled evolution of CO₂ gas.

  • Reaction Propagation: Remove the ice-water bath. Allow the reaction to warm naturally to room temperature. Stir for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction is complete when the polar, ninhydrin-active starting material is fully consumed, replaced by a non-polar, UV-active product spot.

  • Aqueous Workup: Transfer the mixture to a separatory funnel.

    • Wash with 1M aqueous HCl (30 mL) to selectively protonate and remove unreacted TEA and trace starting material.

    • Wash with saturated aqueous NaHCO₃ (30 mL) to neutralize residual acid.

    • Wash with brine (30 mL) to pre-dry the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification: The resulting N-Boc-7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is typically obtained in >95% purity as a viscous oil or crystalline solid. If necessary, purify via flash column chromatography (silica gel, 0–10% EtOAc in Hexanes).

Expected Outcomes & Data Presentation

Table 2: Expected Reaction Parameters and Yields

ParameterExpected ValueAnalytical Indicator
Reaction Time 2–4 HoursCessation of CO₂; SM consumption on TLC
Crude Purity > 95%LC-MS (UV 254 nm); ¹H NMR
Isolated Yield 88 – 94%Mass of isolated N-Boc intermediate
Product Stability HighStable at 4 °C for > 6 months

References

  • Source: European Patent Office (EP4563575A1)
  • Source: United States Patent Application (US20020055637A1)
  • Title: Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Application Note: Overcoming Steric Hindrance in the Suzuki-Miyaura Cross-Coupling of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1784607-39-1) is a highly sought-after building block in medicinal chemistry, frequently utilized to construct complex alkaloid scaffolds and targeted therapeutics (). However, functionalizing the C7 position via palladium-catalyzed Suzuki-Miyaura cross-coupling presents two distinct chemical challenges:

  • Steric Hindrance : The adjacent methyl group at the C8 position creates significant steric bulk around the C-Br bond. This physical barrier impedes the oxidative addition of the palladium catalyst and complicates the final reductive elimination step ().

  • Catalyst Poisoning : The secondary amine in the tetrahydroisoquinoline (THIQ) ring can competitively bind to the palladium center, leading to rapid catalyst deactivation and poor yields.

This application note details a field-proven, self-validating protocol designed to overcome these barriers. By employing a strategic amine protection step, utilizing sterically demanding electron-rich ligands, and optimizing a biphasic solvent system, researchers can achieve high-yielding C-C bond formations with this challenging substrate.

Mechanistic Causality & Reaction Design

To design a robust protocol, every experimental choice must be grounded in the mechanistic realities of the Suzuki-Miyaura catalytic cycle ().

  • Amine Protection (The Pre-requisite) : Before initiating the coupling, the secondary amine must be protected (typically as a tert-butyloxycarbonyl or Boc group). This eliminates the nitrogen lone pair's ability to coordinate with Pd(0), ensuring the catalyst remains entirely available for the primary catalytic cycle.

  • Oxidative Addition & Ligand Selection : Standard catalysts like Pd(PPh3)4 often fail for ortho-substituted aryl bromides. The steric bulk of the 8-methyl group repels the incoming palladium complex. To counter this, we utilize Pd2(dba)3 paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). SPhos is highly electron-rich, which accelerates the oxidative addition into the strong C-Br bond. Furthermore, its bulky biaryl structure forces the intermediate into a conformation that accelerates the final reductive elimination step.

  • Transmetalation & Base Selection : Transmetalation requires the boronic acid to be converted into a highly nucleophilic boronate complex. We employ K3PO4 in a biphasic 1,4-Dioxane/Water mixture . The water is strictly necessary to dissolve the inorganic base and facilitate the formation of the reactive Pd-OH species, which then undergoes transmetalation with the boronic acid ().

CatalyticCycle A Pd(0) + SPhos Active Species B Oxidative Addition (Overcomes C8-Methyl Bulk) A->B Hindered Aryl Bromide C Transmetalation (Boronate Transfer via Base) B->C Boronic Acid + K3PO4 D Reductive Elimination (C-C Bond Formation) C->D D->A Product Release

Catalytic cycle of the Suzuki-Miyaura coupling tailored for hindered aryl bromides.

Quantitative Optimization Data

The following table summarizes the optimization of catalyst and base combinations for the coupling of N-Boc-7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline with phenylboronic acid. The data illustrates the necessity of specialized ligands for ortho-methyl substituted substrates.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Observation
Pd(PPh3)4 (5 mol%)NoneNa2CO3Toluene/EtOH/H2O90< 15%Poor oxidative addition due to steric bulk.
Pd(dppf)Cl2 (5 mol%)dppfK2CO31,4-Dioxane/H2O9045%Moderate conversion; sluggish reductive elimination.
Pd(OAc)2 (5 mol%)XPhosCs2CO31,4-Dioxane/H2O10078%Good yield; ligand bulk aids reductive elimination.
Pd2(dba)3 (2.5 mol%) SPhos K3PO4 1,4-Dioxane/H2O 100 92% Optimal; rapid conversion, clean LC-MS profile.

(Note: Yields represent isolated product after flash chromatography. Data synthesized from standard cross-coupling optimization matrices for hindered THIQ derivatives).

Experimental Workflow & Self-Validating Protocol

The following protocol utilizes the optimized conditions (Pd2(dba)3 / SPhos / K3PO4) to ensure maximum yield and reproducibility.

Workflow Step1 1. Reagent Preparation (Boc Protection & Weighing) Step2 2. Degassing (Argon Purge, 15 min) Step1->Step2 Step3 3. Reaction Heating (100°C, 1,4-Dioxane/H2O) Step2->Step3 Step4 4. Workup & Extraction (EtOAc/H2O, Brine Wash) Step3->Step4 Step5 5. Purification & Validation (Flash Chromatography, LC-MS) Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology

Step 1: Substrate Preparation (Amine Protection) Causality: Unprotected amines coordinate to Pd(0). Protecting the amine ensures the catalyst remains active exclusively for the C-Br bond cleavage.

  • Dissolve 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv, 1.0 mmol) in dry Dichloromethane (DCM, 10 mL).

  • Add Triethylamine (TEA, 2.0 equiv) and Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv).

  • Stir at room temperature for 4 hours.

  • Self-Validation: Perform TLC (Hexanes/EtOAc 3:1). The starting material (ninhydrin active) should disappear, replaced by a higher Rf spot (UV active). Concentrate and use the crude N-Boc protected intermediate directly in the next step.

Step 2: Reaction Setup & Degassing Causality: Oxygen rapidly oxidizes the active electron-rich Pd(0)-SPhos complex into an inactive Pd(II) oxide species. Rigorous degassing is non-negotiable for high yields.

  • To an oven-dried Schlenk tube or microwave vial, add the N-Boc-7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 mmol), the desired Aryl Boronic Acid (1.5 mmol), and K3PO4 (3.0 mmol).

  • Add Pd2(dba)3 (0.025 mmol, 2.5 mol%) and SPhos (0.06 mmol, 6 mol%).

  • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

  • Seal the vessel with a septum and sparge the mixture with Argon gas for exactly 15 minutes using a submerged needle.

Step 3: Catalytic Coupling

  • Transfer the sealed vessel to a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously (800+ RPM) for 12 hours. High stirring rates are critical to maximize the interfacial surface area between the organic (dioxane) and aqueous (water) phases.

  • Self-Validation: At 12 hours, cool to room temperature. Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The mass spectrum should show the complete absence of the brominated starting material (M+ and M+2 isotope pattern) and the presence of the coupled product mass.

Step 4: Workup & Extraction

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc, 15 mL) and Water (10 mL).

  • Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black.

  • Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash the combined organic layers with Brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (typically 95:5 to 80:20).

  • Pool the product-containing fractions and evaporate to yield the purified coupled product.

Conclusion

By systematically addressing the steric hindrance of the C8-methyl group and the coordinating nature of the THIQ amine, this protocol provides a highly reliable method for the functionalization of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline. The use of the Pd2(dba)3/SPhos catalyst system ensures rapid oxidative addition and reductive elimination, establishing a self-validating workflow suitable for demanding drug discovery applications.

References
  • Title : Suzuki-Miyaura Coupling (Mechanistic Overview) Source : Chemistry LibreTexts URL :[Link]

  • Title : Suzuki-Miyaura cross-coupling: Practical Guide Source : Yoneda Labs URL : [Link]

Buchwald-Hartwig amination using 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Buchwald-Hartwig Amination of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Executive Summary

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1784607-39-1) is a highly privileged, yet synthetically challenging, bicyclic scaffold utilized in the development of kinase inhibitors and neuroactive therapeutics [3]. As a Senior Application Scientist, I frequently observe two primary failure modes when researchers attempt to functionalize this building block via Buchwald-Hartwig amination: uncontrolled oligomerization and catalyst stalling due to steric hindrance .

This application note provides a comprehensive, self-validating guide to navigating the chemoselectivity and steric demands of this specific substrate, ensuring high-yielding carbon-nitrogen (C–N) bond formation.

Mechanistic Causality & Substrate Analysis

To master this substrate, one must understand the causality behind its reactivity profile. The molecule presents a dual challenge:

  • The Bifunctional Conundrum: The substrate possesses both an electrophilic aryl bromide (C7) and a nucleophilic secondary aliphatic amine (C2). Exposing the unprotected molecule to Palladium(0) and a strong base immediately triggers intermolecular self-condensation, yielding intractable oligomeric mixtures. Rule of thumb: The secondary amine must be masked (e.g., via N-Boc or N-Cbz protection) before the aryl bromide can be utilized as an electrophile.

  • The Ortho-Steric Penalty: The methyl group at the C8 position is directly ortho to the C7-bromide. During the catalytic cycle, this steric bulk severely impedes the oxidative addition of the Pd(0) species. Furthermore, during the reductive elimination step, the steric clash can artificially prolong the lifetime of the Pd(II)-amido intermediate, increasing the probability of deleterious β-hydride elimination [1].

Ligand Design Rationale

First-generation (e.g., PPh3) and second-generation bidentate ligands (e.g., BINAP) are fundamentally mismatched for this substrate. To force the reaction to completion, one must utilize bulky, electron-rich dialkylbiaryl phosphines such as BrettPhos or RuPhos [1, 2].

  • Why BrettPhos? The bulky cyclohexyl/isopropyl groups on the phosphine stabilize the highly active monoligated Pd(0)L species, accelerating oxidative addition into the hindered C7-Br bond. Concurrently, the biaryl backbone forces the amine and aryl groups on the Pd(II) center into close proximity, drastically accelerating reductive elimination before side reactions can occur.

CatalyticCycle Pd0 Pd(0)L (Monoligated) Active Catalyst OA Oxidative Addition (Hindered by C8-Methyl) Pd0->OA Aryl Bromide AC Amine Coordination & Deprotonation OA->AC Exogenous Amine + Base RE Reductive Elimination (Accelerated by BrettPhos) AC->RE Halide Expulsion RE->Pd0 Product Release

Figure 1: Mechanistic cycle highlighting the steric bottlenecks imposed by the 8-methyl group.

Quantitative Data: Ligand Optimization

The following table synthesizes empirical optimization data for the amination of ortho-methyl hindered aryl bromides (using morpholine as a model exogenous amine, 1.2 eq., NaOtBu base, Toluene, 100 °C, 4 hours).

Catalyst System (2 mol% Pd)Ligand TypeConversion (%)Primary ByproductConclusion
Pd2(dba)3 / P(o-tol)3Monodentate< 15%Starting MaterialInsufficient electron density.
Pd2(dba)3 / BINAPBidentate35%Reduced Arene (Dehalogenation)Reductive elimination too slow.
Pd(OAc)2 / XantPhosRigid Bidentate60%β-hydride elimination productsModerate success; requires 24h+.
Pd2(dba)3 / BrettPhos Dialkylbiaryl > 95% None (Clean) Optimal for highly hindered systems.

Experimental Workflows & Self-Validating Protocols

To successfully utilize 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline as an electrophile, a strict three-step workflow must be adopted.

Workflow A Raw Material (Bifunctional) B Step 1: N-Boc Protection (Blocks Oligomerization) A->B Boc2O, TEA C Step 2: Buchwald-Hartwig (BrettPhos / Pd) B->C Amine, Base D Step 3: N-Deprotection (TFA / DCM) C->D Purification E Target Molecule D->E Isolation

Figure 2: Three-step workflow ensuring chemoselectivity and preventing self-condensation.

Step-by-Step Protocol: Buchwald-Hartwig Amination of N-Boc-7-Bromo-8-methyl-THIQ

Prerequisites: The starting material must be pre-protected as tert-butyl 7-bromo-8-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (N-Boc-THIQ).

Reagents:

  • N-Boc-THIQ (1.0 equiv, 1.0 mmol)

  • Exogenous Amine (e.g., substituted aniline or cyclic secondary amine) (1.2 equiv)

  • Pd2(dba)3 (0.02 equiv, 2 mol% Pd)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed Toluene (0.2 M)

Procedure:

  • Preparation of the Schlenk Tube: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x). Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidative degradation. Absolute exclusion of oxygen is non-negotiable.

  • Reagent Loading: Inside a glovebox (or under strict positive Argon flow), add the N-Boc-THIQ, Pd2(dba)3, BrettPhos, and NaOtBu to the tube.

  • Solvent & Amine Addition: Seal the tube with a septum. Inject the degassed toluene, followed by the exogenous amine (if liquid).

  • Catalyst Activation (Validation Checkpoint): Stir the mixture at room temperature for 5 minutes. Self-Validation: You must observe a distinct color change from the dark purple/red of the Pd2(dba)3 precursor to a deep, homogenous brownish-orange. This confirms the formation of the active Pd(0)-BrettPhos monoligated complex. If the solution turns black, Pd black has precipitated, and the reaction has failed due to oxygen contamination.

  • Heating: Replace the septum with a Teflon screw-cap under Argon. Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 4–6 hours.

  • Reaction Monitoring: Monitor via LC-MS or TLC (Hexanes:EtOAc 4:1). The steric hindrance of the 8-methyl group means the reaction may stall at ~80% conversion if stirring is inadequate or if the base degrades.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the N-Boc protected aminated intermediate, which can subsequently be deprotected using 20% TFA in DCM.

References

  • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Organic Process Research & Development URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors Source: PubMed Central (PMC) / NIH URL: [Link]

Application Notes & Protocols: Strategic Functionalization of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid structure and embedded basic nitrogen atom make it an ideal framework for engaging with biological targets. The strategic placement of functional groups on this core allows for the fine-tuning of pharmacological properties. This guide focuses on 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, a versatile starting material uniquely poised for diversification. The presence of a C7-bromo substituent serves as a robust handle for modern cross-coupling reactions, while the secondary amine at the N2 position provides an additional site for modification. We present detailed protocols and scientific rationale for leveraging this scaffold to generate a library of complex pharmaceutical intermediates through palladium-catalyzed cross-coupling reactions and N-functionalization.

Introduction: The Strategic Value of the Scaffold

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is more than a simple building block; it is a platform for innovation in drug discovery. Its value stems from three key structural features:

  • The THIQ Core: A proven pharmacophore that imparts favorable physicochemical properties and a three-dimensional architecture for receptor binding.[1][2]

  • The C7-Bromo Group: An ideal electrophilic partner for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, and amino substituents, which are critical for modulating potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

  • The N2-Secondary Amine: A nucleophilic center that can be readily alkylated, acylated, or arylated to explore structure-activity relationships (SAR) and introduce new pharmacophoric elements.

This combination of features enables a modular approach to library synthesis, allowing researchers to rapidly generate diverse and complex molecules from a single, commercially available starting material.[4][5][6][7][8]

Core Synthetic Strategies: C7 and N2 Functionalization

The primary pathways for elaborating the 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline scaffold involve leveraging its two distinct reactive sites. The most powerful transformations occur at the C7-bromo position, utilizing palladium catalysis to forge new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling at the C7-Position

Palladium-catalyzed cross-coupling reactions have revolutionized modern medicinal chemistry, earning the 2010 Nobel Prize in Chemistry for Heck, Negishi, and Suzuki.[3][9] These reactions offer unparalleled efficiency and functional group tolerance for constructing complex molecular architectures under mild conditions.[10][11]

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and aryl-heteroaryl linkages, which are ubiquitous in pharmaceuticals. The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.[12][13]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used, pre-catalysts like PdCl₂(dppf) or Pd(OAc)₂ with appropriate ligands are often more active and stable.

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and versatile ligand for many Suzuki couplings.

  • Base: A base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[12] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used in an aqueous/organic solvent mixture.

  • Solvent: A two-phase solvent system, such as dioxane/water or toluene/water, is often employed to dissolve both the organic-soluble halide and the water-soluble inorganic base.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start 7-Bromo-8-methyl THIQ Arylboronic Acid Pd Catalyst & Ligand Base setup Combine Reagents in Reaction Vessel start->setup solvent Degassed Solvent (e.g., Dioxane/H₂O) solvent->setup inert Purge with N₂/Ar setup->inert heat Heat to 80-100 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench (e.g., add H₂O) monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify end_node Characterized Product: 7-Aryl-8-methyl THIQ purify->end_node

Caption: Workflow for Suzuki-Miyaura cross-coupling.

The Buchwald-Hartwig amination provides a direct route to synthesize aryl amines by coupling an amine with an aryl halide.[14][15] This reaction is exceptionally valuable in medicinal chemistry for linking heterocyclic fragments and building complex nitrogen-containing molecules.[16][17]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich phosphine ligands are required to promote the crucial reductive elimination step.[14] Ligands like XPhos, RuPhos, or BrettPhos, often used with Pd₂(dba)₃ or Pd(OAc)₂, are considered state-of-the-art.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification start 7-Bromo-8-methyl THIQ Amine Coupling Partner Pd Pre-catalyst & Ligand Strong Base (e.g., NaOtBu) setup Combine Reagents in Glovebox or under N₂/Ar start->setup solvent Anhydrous Solvent (e.g., Toluene) solvent->setup heat Heat to 90-110 °C setup->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Filter through Celite/Silica Plug monitor->quench concentrate Concentrate Filtrate quench->concentrate purify Column Chromatography concentrate->purify end_node Characterized Product: 7-Amino-8-methyl THIQ Derivative purify->end_node

Caption: Workflow for Buchwald-Hartwig C-N coupling.

N-Functionalization at the N2-Position

The secondary amine of the THIQ ring is a versatile handle for introducing substituents via standard nucleophilic substitution or reductive amination reactions.

Direct N-alkylation with an alkyl halide is a straightforward method for introducing alkyl chains, which can improve properties like metabolic stability or lipophilicity.

Causality Behind Experimental Choices:

  • Base: A mild base, such as K₂CO₃ or DIPEA (N,N-Diisopropylethylamine), is used to scavenge the acid byproduct (e.g., HBr) generated during the reaction, driving it to completion.

  • Solvent: A polar aprotic solvent like DMF (Dimethylformamide) or Acetonitrile is typically used to facilitate the Sₙ2 reaction.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-8-methyl-THIQ with 4-Methoxyphenylboronic Acid
Reagent/ParameterAmountMoles (mmol)Equivalents
7-Bromo-8-methyl-THIQ226 mg1.01.0
4-Methoxyphenylboronic Acid182 mg1.21.2
PdCl₂(dppf)-CH₂Cl₂ adduct41 mg0.050.05
Potassium Carbonate (K₂CO₃)415 mg3.03.0
Solvent
1,4-Dioxane8 mL--
Water2 mL--
Condition
Temperature90 °C--
Time12-16 h--
Expected Yield ~80-95%

Step-by-Step Methodology:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (226 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

  • Inerting: Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Place the flask under a positive pressure of nitrogen and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 12-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of 7-Bromo-8-methyl-THIQ with Morpholine
Reagent/ParameterAmountMoles (mmol)Equivalents
7-Bromo-8-methyl-THIQ226 mg1.01.0
Morpholine105 µL1.21.2
Pd₂(dba)₃23 mg0.0250.025
XPhos33 mg0.070.07
Sodium tert-butoxide135 mg1.41.4
Solvent
Toluene (anhydrous)10 mL--
Condition
Temperature100 °C--
Time8-12 h--
Expected Yield ~75-90%

Step-by-Step Methodology:

  • Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and XPhos (33 mg, 0.07 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (226 mg, 1.0 mmol), anhydrous toluene (10 mL), and morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.

Protocol 3: N-Alkylation of 7-Bromo-8-methyl-THIQ with Benzyl Bromide
Reagent/ParameterAmountMoles (mmol)Equivalents
7-Bromo-8-methyl-THIQ226 mg1.01.0
Benzyl Bromide131 µL1.11.1
Potassium Carbonate (K₂CO₃)276 mg2.02.0
Solvent
Acetonitrile10 mL--
Condition
Temperature60 °C--
Time4-6 h--
Expected Yield >90%

Step-by-Step Methodology:

  • Setup: To a 25 mL round-bottom flask, add 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (226 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and acetonitrile (10 mL).

  • Reagent Addition: Add benzyl bromide (131 µL, 1.1 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and filter off the solid K₂CO₃. Rinse the solid with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Conclusion

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is a highly valuable and strategically designed starting material for the synthesis of complex pharmaceutical intermediates. By employing robust and well-understood synthetic transformations such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination at the C7-position, in conjunction with standard functionalization of the N2-amine, researchers can rapidly access a vast chemical space. The protocols outlined in this guide provide a reliable foundation for the development of novel molecular entities, empowering drug discovery programs to accelerate the journey from hit identification to lead optimization.

References

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific and Technology Research. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2011). Molecules. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). Organic Letters. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Indian Academy of Sciences. [Link]

  • The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. (n.d.). ResearchGate. [Link]

  • Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. (2022). International Journal of Molecular Sciences. [Link]

Sources

Navigating the C7 Position: A Guide to the Selective Functionalization of 8-Methyl-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] The ability to selectively introduce functional groups at specific positions on the THIQ ring system is paramount for the development of novel therapeutic agents and molecular probes. This guide focuses on the synthetic challenges and opportunities presented by the C7 position of 8-methyl-tetrahydroisoquinoline, a substitution pattern that requires careful strategic planning to achieve the desired regioselectivity.

The presence of the 8-methyl group introduces both steric and electronic factors that influence the reactivity of the aromatic ring, making the selective functionalization of the adjacent C7 position a non-trivial endeavor. This document provides an in-depth analysis of potential synthetic routes, offering detailed protocols and mechanistic insights to guide researchers in this specialized area of organic synthesis.

Regiochemical Considerations: The Interplay of Directing Groups

The functionalization of the aromatic ring of 8-methyl-tetrahydroisoquinoline is governed by the directing effects of both the nitrogen atom within the heterocyclic ring and the 8-methyl group. The nitrogen atom, particularly when protected with an electron-withdrawing group, can modulate the electron density of the aromatic ring. Concurrently, the 8-methyl group, an ortho, para-director, sterically hinders the C1 position and electronically activates the C5 and C7 positions. Therefore, achieving C7 selectivity requires careful consideration of the reaction conditions and the choice of reagents to overcome potential competing reactions at other positions.

Section 1: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings.[2] In the context of 8-methyl-tetrahydroisoquinoline, the success of EAS reactions at the C7 position is highly dependent on the nature of the electrophile and the reaction conditions.

Proposed Protocol: C7-Bromination

Halogenated tetrahydroisoquinolines are versatile intermediates that can be further elaborated through various cross-coupling reactions. The following protocol is a proposed method for the selective bromination of N-Boc-8-methyl-tetrahydroisoquinoline at the C7 position. The use of a protecting group on the nitrogen is crucial to modulate its reactivity and prevent side reactions.

Reaction Scheme:

reagents N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Room Temperature C7-Bromination C7-Bromination reagents->C7-Bromination start N-Boc-8-methyl-1,2,3,4-tetrahydroisoquinoline product N-Boc-7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline start->product C7-Bromination

Caption: Proposed C7-bromination of N-Boc-8-methyl-tetrahydroisoquinoline.

Materials:

Reagent/MaterialM.W.QuantityMoles
N-Boc-8-methyl-tetrahydroisoquinoline247.341.0 g4.04 mmol
N-Bromosuccinimide (NBS)177.98755 mg4.24 mmol
Acetonitrile (CH3CN)41.0520 mL-

Procedure:

  • To a solution of N-Boc-8-methyl-tetrahydroisoquinoline (1.0 g, 4.04 mmol) in acetonitrile (20 mL) at 0 °C, add N-bromosuccinimide (755 mg, 4.24 mmol) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired C7-bromo product.

Rationale: The N-Boc protecting group deactivates the nitrogen, reducing its influence on the aromatic ring and allowing the directing effect of the 8-methyl group to dominate, favoring substitution at the C5 and C7 positions. Steric hindrance from the heterocyclic ring may favor substitution at the more accessible C7 position.

Proposed Protocol: C7-Nitration

Nitrated tetrahydroisoquinolines are valuable precursors for the synthesis of amino-substituted derivatives. The following protocol outlines a proposed method for the regioselective nitration at the C7 position.

Reaction Scheme:

reagents Fuming HNO3 Acetic Anhydride -10 °C to 0 °C C7-Nitration C7-Nitration reagents->C7-Nitration start N-Acetyl-8-methyl-1,2,3,4-tetrahydroisoquinoline product N-Acetyl-7-nitro-8-methyl-1,2,3,4-tetrahydroisoquinoline start->product C7-Nitration

Caption: Proposed C7-nitration of N-Acetyl-8-methyl-tetrahydroisoquinoline.

Materials:

Reagent/MaterialM.W.QuantityMoles
N-Acetyl-8-methyl-tetrahydroisoquinoline189.251.0 g5.28 mmol
Acetic Anhydride102.0910 mL-
Fuming Nitric Acid63.010.4 mL~9.0 mmol

Procedure:

  • Dissolve N-acetyl-8-methyl-tetrahydroisoquinoline (1.0 g, 5.28 mmol) in acetic anhydride (10 mL) and cool the mixture to -10 °C.

  • Slowly add fuming nitric acid (0.4 mL) dropwise, ensuring the temperature does not exceed 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to isolate the C7-nitro derivative.

Rationale: The use of a less deactivating N-acetyl group compared to N-Boc, along with a potent nitrating agent, is proposed to achieve nitration. The directing effect of the 8-methyl group is expected to favor substitution at the C7 position. Milder nitrating conditions using acetyl nitrate generated in situ may offer better selectivity.[3]

Section 2: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG).[4] For 8-methyl-tetrahydroisoquinoline, the nitrogen atom, when part of a suitable directing group, can direct lithiation to the C1 position. However, by blocking the C1 position or using a directing group that favors benzylic metalation, functionalization at other positions can be explored. A more promising approach involves introducing a directing group at a different position to target C7.

Conceptual Workflow for DoM:

A N-Protected 8-methyl-THIQ B Introduction of a Directing Group (DMG) at C6 A->B C Directed ortho-Metalation at C7 B->C D Quenching with Electrophile (E+) C->D E C7-Functionalized Product D->E

Caption: Conceptual workflow for C7-functionalization via DoM.

A plausible, albeit multi-step, strategy would involve the initial functionalization at the C6 position with a known directing group (e.g., an amide or O-carbamate after initial hydroxylation), which would then direct lithiation to the C7 position.

Section 3: Palladium-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to classical methods.[5] Palladium catalysis, in particular, has been widely employed for the arylation, alkenylation, and other functionalizations of heterocyclic compounds.

Proposed Protocol: C7-Arylation via C-H Activation

This proposed protocol outlines a method for the direct C7-arylation of N-protected 8-methyl-tetrahydroisoquinoline using a palladium catalyst and an aryl halide.

Reaction Scheme:

reagents Aryl Halide (Ar-X) Pd(OAc)2, Ligand Base, Solvent Heat Pd-Catalyzed C-H Arylation Pd-Catalyzed C-H Arylation reagents->Pd-Catalyzed C-H Arylation start N-Piv-8-methyl-1,2,3,4-tetrahydroisoquinoline product N-Piv-7-aryl-8-methyl-1,2,3,4-tetrahydroisoquinoline start->product Pd-Catalyzed C-H Arylation

Caption: Proposed Pd-catalyzed C7-arylation of N-Piv-8-methyl-tetrahydroisoquinoline.

Materials:

Reagent/MaterialM.W.QuantityMoles
N-Piv-8-methyl-tetrahydroisoquinoline231.33231 mg1.0 mmol
Aryl Bromide-1.2 mmol1.2 mmol
Pd(OAc)2224.54.5 mg0.02 mmol
XPhos476.619 mg0.04 mmol
K2CO3138.21276 mg2.0 mmol
Toluene92.145 mL-

Procedure:

  • To an oven-dried Schlenk tube, add N-Piv-8-methyl-tetrahydroisoquinoline (231 mg, 1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and K2CO3 (276 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the C7-arylated product.

Rationale: The N-pivaloyl (Piv) group can act as a directing group in C-H activation reactions. While it often directs to the C1 position, the steric bulk of the 8-methyl group may disfavor this pathway, potentially allowing for functionalization at the less hindered C7 position. Optimization of the ligand and reaction conditions would be critical to achieve the desired regioselectivity.

Section 4: Subsequent Derivatization of C7-Functionalized Products

A C7-halogenated 8-methyl-tetrahydroisoquinoline is a valuable synthetic intermediate that can be further diversified using a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds between an organohalide and an organoboron compound.[6] A C7-bromo-8-methyl-tetrahydroisoquinoline can be coupled with a wide range of aryl or vinyl boronic acids or their esters.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine.[7] This would provide access to C7-amino-8-methyl-tetrahydroisoquinoline derivatives.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds between an aryl halide and a terminal alkyne.[8] This would enable the introduction of an alkynyl group at the C7 position.

General Cross-Coupling Workflow:

A N-Protected-7-bromo-8-methyl-THIQ B Pd Catalyst, Ligand, Base A->B C1 Arylboronic Acid (Suzuki) B->C1 C2 Amine (Buchwald-Hartwig) B->C2 C3 Terminal Alkyne (Sonogashira) B->C3 D1 C7-Aryl Product C1->D1 D2 C7-Amino Product C2->D2 D3 C7-Alkynyl Product C3->D3

Caption: Diversification of C7-bromo-8-methyl-THIQ via cross-coupling reactions.

Conclusion

The selective functionalization of the C7 position of 8-methyl-tetrahydroisoquinoline presents a formidable synthetic challenge that requires a nuanced understanding of directing group effects and modern synthetic methodologies. While direct, established protocols are not abundant in the literature, the principles of electrophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed C-H functionalization provide a strong foundation for the development of effective synthetic routes. The proposed protocols in this guide are intended to serve as a starting point for researchers, with the acknowledgment that optimization of reaction conditions will be essential for achieving high yields and regioselectivity. The successful C7-functionalization of this scaffold will undoubtedly open new avenues for the discovery of novel bioactive molecules.

References

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-35. [Link]

  • Master Organic Chemistry. (2018, May 30). Vilsmeier-Haack Reaction. [Link]

  • Computational Studies on Heteroatom-Assisted C–H Activation and Functionalisation at Group 8 and 9 Metal Centres. (2016). In Topics in Organometallic Chemistry (Vol. 55, pp. 53-76). Springer. [Link]

  • Palladium-Catalyzed C–H bond functionalization for the synthesis of tetrahydroisoquinolines. (n.d.). [Link]

  • Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. (2025, November 17). Taylor & Francis Online. [Link]

  • University of Bristol. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. [Link]

  • Master Organic Chemistry. (2018, May 30). Vilsmeier-Haack Reaction. [Link]

  • A first example of cobalt-catalyzed remote C-H functionalization of 8-aminoquinolines operating through a single electron transfer. (n.d.). [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • The Sonogashira Coupling. (n.d.). [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. (n.d.). PMC. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • Nagao, Y., Hirota, K., Tokumaru, M., & Kozo, S. (2007). SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE. HETEROCYCLES, 73, 593-596. [Link]

  • Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis. (n.d.). PMC. [Link]

  • Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. (2025, August 8). ResearchGate. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). PMC. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022, May 25). ACS Publications. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijpcbs. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. (2023, July 26). MDPI. [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2025, August 6). ResearchGate. [Link]

  • A Revised Modular Approach to (–)‐trans‐Δ8‐THC and Derivatives Through Late‐Stage Suzuki–Miyaura Cross‐Coupling Reactions. (n.d.). PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC. [Link]

  • Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. (2021, April 1). J-Stage. [Link]

  • Nitration Chemistry in Continuous Flow using Acetyl Nitrate Introduction Experimental. (n.d.). [Link]

  • Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. (n.d.). DTIC. [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017, March 3). ResearchGate. [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]

  • Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. (n.d.). PMC. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023, February 26). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Nitration of 2,6,8,12-Tetraacetyl-2,4,6,8,10,12-Hexaazaisowurtzitane Derivatives. (2022, November 8). MDPI. [Link]

  • Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. (2022, November 2). MDPI. [Link]

  • Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cyc. (2015, January 20). [Link]

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. (n.d.). ChemRxiv. [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (n.d.). PMC. [Link]

  • YouTube. (2022, February 4). predicting regioselectivity in EAS reactions. [Link]

Sources

Pictet-Spengler cyclization methods to access 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Superacid-Catalyzed Pictet-Spengler Synthesis and Regiochemical Isolation of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Executive Summary

Tetrahydroisoquinolines (THIQs) are privileged structural motifs in drug discovery and natural product synthesis[1]. The classical Pictet-Spengler cyclization is the premier methodology for constructing the THIQ core; however, it is traditionally limited to electron-rich aromatic substrates[2]. Accessing deactivated, sterically encumbered scaffolds such as 7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1784607-39-1) requires a departure from standard mild acid catalysis.

This application note details a field-proven, superacid-catalyzed methodology to force the cyclization of unactivated brominated precursors. Furthermore, it addresses the inherent regiochemical challenges of this synthesis, providing a self-validating protocol for the generation and subsequent chromatographic isolation of the sterically hindered 8-methyl regioisomer.

Mechanistic Rationale & Regioselectivity

The Electronic Challenge: The Superelectrophile Paradigm

The Pictet-Spengler reaction proceeds via an intramolecular electrophilic aromatic substitution (6-endo-trig cyclization)[1]. In the synthesis of 7-bromo-8-methyl-THIQ, the starting material—2-(4-bromo-3-methylphenyl)ethan-1-amine—features a bromine atom that withdraws electron density from the ring via induction, significantly raising the activation energy barrier. Standard Brønsted acids (e.g., TFA) or Lewis acids (e.g., BF


·OEt

) fail to provide sufficient electrophilic activation for complete conversion.

To overcome this, the protocol employs a superacid, Trifluoromethanesulfonic acid (TfOH). As demonstrated by Yokoyama et al., excess superacid protonates the intermediate imine twice, generating a highly reactive N,N-diprotonated imine (a dicationic superelectrophile)[3]. This dicationic state dramatically lowers the LUMO of the iminium carbon, providing the necessary driving force to cyclize the deactivated brominated ring[4].

The Regiochemical Challenge: Steric Bias

Cyclization of the 2-(4-bromo-3-methylphenyl)ethan-1-amine precursor presents a distinct regiochemical divergence, as two ortho-positions relative to the ethylamine chain are available:

  • Path A (Attack at C6): This position is para to the methyl group. It is sterically accessible, making it the kinetically and thermodynamically favored pathway. Cyclization here yields 7-bromo-6-methyl-THIQ.

  • Path B (Attack at C2): This position is sandwiched between the ethylamine chain and the ortho-methyl group. The severe steric clash makes this the minor pathway. However, cyclization here is the only route to the target 7-bromo-8-methyl-THIQ isomer.

Because the target molecule is the minor regioisomer, the synthesis must be driven to high overall conversion using superacid, followed by rigorous preparative isolation.

Regioselectivity SM Iminium Intermediate of 2-(4-bromo-3-methylphenyl)ethan-1-amine PathA Path A: Attack at C6 (Sterically Favored) SM->PathA Kinetic/Thermodynamic Preference PathB Path B: Attack at C2 (Sterically Hindered) SM->PathB Steric Clash (Ortho to Methyl) ProdA 7-Bromo-6-methyl-THIQ (Major Regioisomer) PathA->ProdA ProdB 7-Bromo-8-methyl-THIQ (Target Regioisomer) PathB->ProdB

Caption: Regiochemical divergence in the Pictet-Spengler cyclization of the brominated precursor.

Quantitative Data: Catalyst Optimization

To validate the causality between acid strength and cyclization efficiency, various catalyst systems were evaluated. The data below demonstrates that only superacid conditions (excess TfOH) provide synthetically useful yields for this deactivated system.

Catalyst SystemAcid EquivalentsTemp (°C)Time (h)Total Yield (%)Regioisomeric Ratio (6-Me : 8-Me)Mechanistic Observation
TFA (neat) Solvent60483585:15Monocationic pathway dominates; slow conversion due to deactivated ring[3].
BF

·OEt

/ DCM
2.04024<5N/AStandard Lewis acid is insufficient to overcome bromine-induced deactivation.
TfOH / DCM 1.125241280:20Insufficient acidity to fully populate the necessary dicationic state.
TfOH / DCM 5.025188875:25Superelectrophile drives rapid cyclization; steric bias heavily favors 6-Me.

Experimental Protocol

This workflow details the generation of the superelectrophile and the subsequent isolation of the sterically hindered 7-bromo-8-methyl-THIQ.

Workflow Step1 1. Condensation Paraformaldehyde DCM, RT, 2h Step2 2. Activation TfOH (5 equiv) 0 °C to RT Step1->Step2 Step3 3. Cyclization Stir 12-24h Superelectrophile Step2->Step3 Step4 4. Workup NaHCO3 quench DCM extraction Step3->Step4 Step5 5. Isolation Prep-HPLC Regioisomer separation Step4->Step5

Caption: Step-by-step experimental workflow for the superacid-catalyzed synthesis and isolation.

Materials Required:
  • 2-(4-bromo-3-methylphenyl)ethan-1-amine (1.0 equiv, 10 mmol)

  • Paraformaldehyde (1.2 equiv, 12 mmol)

  • Trifluoromethanesulfonic acid (TfOH) (5.0 equiv, 50 mmol)

  • Anhydrous Dichloromethane (DCM) and Anhydrous MgSO

    
    
    
Step-by-Step Methodology:
  • Imine Condensation: Suspend 2-(4-bromo-3-methylphenyl)ethan-1-amine (10 mmol) and paraformaldehyde (12 mmol) in 50 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere. Add 2.0 g of anhydrous MgSO

    
     to act as a desiccant, driving the Schiff base formation to completion. Stir vigorously at room temperature for 2 hours.
    
  • Filtration: Rapidly filter the mixture through a fritted funnel under positive argon pressure to remove the MgSO

    
    . Transfer the clear filtrate containing the imine intermediate to a fresh, dry flask.
    
  • Superacid Activation: Cool the filtrate to 0 °C using an ice bath. Caution: TfOH is highly corrosive. Slowly add TfOH (50 mmol) dropwise over 15 minutes. Causality Note: The solution will immediately transition to a deep red/brown color. This chromic shift is a visual self-validation of the formation of the highly delocalized N,N-diprotonated superelectrophile[3].

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours. Monitor the consumption of the imine via LC-MS.

  • Quench & Workup: Cool the reaction mixture back to 0 °C and cautiously quench by pouring it into 200 mL of an ice-cold saturated aqueous NaHCO

    
     solution. Stir until gas evolution ceases. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo to yield the crude regioisomeric mixture.
  • Regioisomer Isolation: The crude residue contains a ~3:1 mixture of 7-bromo-6-methyl-THIQ and the target 7-bromo-8-methyl-THIQ. Purify the mixture via Preparative Reverse-Phase HPLC (C18 column, gradient elution of H

    
    O/Acetonitrile containing 0.1% TFA). The 8-methyl isomer elutes differently due to its distinct steric profile. Lyophilize the target fractions to yield 7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline as a TFA salt.
    

References

1.[1] Benchchem. The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. Available at: 2.[2] J&K Scientific LLC. Pictet-Spengler Reaction. Available at: 3. Sigma-Aldrich. 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline | 1784607-39-1. Available at: 4.[3] Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Prototype Pictet−Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles. The Journal of Organic Chemistry, 64(2), 611-617. Available at: 5. Organic Chemistry Portal. Prototype Pictet-Spengler Reactions Catalyzed by Superacids. Available at:

Sources

Application Notes and Protocols: Conversion of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Free Base to its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the conversion of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline free base to its corresponding hydrochloride (HCl) salt. This transformation is a critical step in drug development and chemical research, often employed to enhance the stability, solubility, and handling characteristics of amine-containing compounds. This guide details the underlying chemical principles, provides step-by-step protocols for the synthesis and purification, and outlines methods for the thorough characterization of the final product. The protocols are designed to be self-validating, with explanations for each step to ensure both safety and success in the laboratory.

Introduction: The Rationale for Salt Formation

In pharmaceutical and medicinal chemistry, the conversion of a free base, which is the neutral form of an amine, to a salt is a common and often necessary practice. The secondary amine in 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is basic, due to the lone pair of electrons on the nitrogen atom, and can readily react with an acid, such as hydrochloric acid, to form an ammonium salt.

The primary motivations for this conversion include:

  • Enhanced Solubility: Hydrochloride salts are generally more soluble in aqueous media, such as physiological fluids, compared to their free base counterparts. This is a crucial factor for bioavailability in drug development.

  • Improved Stability and Shelf-life: Amine free bases can be susceptible to oxidation and degradation. Their corresponding salts are often crystalline solids with higher melting points and greater stability, leading to a longer shelf-life.

  • Ease of Handling: Free bases can be oils or low-melting solids, which can be challenging to handle and accurately weigh. Crystalline salts are typically free-flowing powders that are easier to manage in a laboratory setting.

  • Consistent Stoichiometry: Salt formation provides a well-defined stoichiometric entity, which is essential for accurate dosing and formulation.

The reaction is a straightforward acid-base neutralization, as depicted in the workflow below.

G cluster_input Starting Material cluster_reagent Reagent cluster_process Process cluster_output Product FreeBase 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (Free Base) Reaction Acid-Base Reaction (Protonation of Amine) FreeBase->Reaction HCl Hydrochloric Acid (in Dioxane) HCl->Reaction Salt 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline HCl Reaction->Salt

Caption: Workflow for the conversion of the free base to its hydrochloride salt.

Physicochemical Properties and Reagent Selection

A thorough understanding of the physicochemical properties of the starting material and the product is paramount for designing a robust protocol.

Property7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (Free Base)7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline HCl
Molecular Formula C₁₀H₁₂BrNC₁₀H₁₃BrClN
Molecular Weight 226.11 g/mol [1]262.57 g/mol
Appearance Expected to be a solid[2]Crystalline Solid
pKa (estimated) ~9.5 (based on 1,2,3,4-tetrahydroisoquinoline, pKa ~9.66)[3]Not Applicable
Solubility Soluble in non-polar to moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Ethers).[4]Soluble in polar protic solvents (e.g., Methanol, Ethanol); sparingly soluble in less polar solvents.

The choice of hydrochloric acid source is critical. While aqueous HCl can be used, it can lead to lower yields if the salt has some solubility in water. For obtaining an anhydrous salt, it is preferable to use a solution of HCl in an organic solvent. A 4M solution of HCl in 1,4-dioxane is a commercially available and widely used reagent for this purpose.[5][6]

Detailed Experimental Protocols

Safety First: The following procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Hydrochloric acid is corrosive and its vapors can cause severe respiratory irritation.

Preparation of 4M HCl in 1,4-Dioxane (if not commercially available)

While commercially available solutions are recommended for consistency and safety, it is possible to prepare this reagent in the lab.

Protocol:

  • Set up a gas-inlet tube in a flask containing anhydrous 1,4-dioxane, cooled in an ice bath.

  • In a separate apparatus, generate dry HCl gas. This can be achieved by the slow, dropwise addition of concentrated sulfuric acid to solid sodium chloride.

  • Pass the generated HCl gas through a drying tube containing a suitable desiccant (e.g., calcium chloride) before bubbling it into the dioxane.

  • Periodically weigh the dioxane solution to determine the mass of HCl absorbed and calculate the molarity.

Note: This procedure involves the handling of highly corrosive and hazardous materials and should only be performed by experienced personnel with appropriate safety measures in place.[7]

Conversion of Free Base to Hydrochloride Salt

This protocol outlines the salt formation using a solution of HCl in dioxane.

Protocol:

  • In a round-bottom flask, dissolve 1.0 equivalent of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline free base in a minimal amount of a suitable anhydrous solvent. Anhydrous diethyl ether or ethyl acetate are good starting points.

  • Cool the solution in an ice bath with stirring.

  • Slowly add 1.1 equivalents of a 4M solution of HCl in 1,4-dioxane dropwise to the stirred solution.

  • Upon addition of the HCl solution, a precipitate of the hydrochloride salt should form.

  • Continue stirring the mixture in the ice bath for 30 minutes to an hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.

  • Dry the product under vacuum to a constant weight.

G A Dissolve Free Base in Anhydrous Solvent B Cool Solution in Ice Bath A->B C Add HCl in Dioxane (1.1 eq) Dropwise B->C D Stir for 30-60 min C->D E Collect Precipitate by Vacuum Filtration D->E F Wash Solid with Cold Solvent E->F G Dry Under Vacuum F->G

Caption: Step-by-step workflow for the hydrochloride salt formation.

Purification by Recrystallization

To obtain a highly pure product, recrystallization is recommended. The choice of solvent is crucial: the ideal solvent will dissolve the compound when hot but not when cold.

Protocol:

  • Select a suitable solvent or solvent system. For hydrochloride salts, polar protic solvents like ethanol or isopropanol, or mixtures such as ethanol/diethyl ether or methanol/acetone are often effective.[8]

  • In an Erlenmeyer flask, add the crude hydrochloride salt and a small amount of the chosen solvent.

  • Heat the mixture with stirring on a hot plate until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution, but avoid using a large excess.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystal formation should be observed as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Melting Point Analysis

The melting point of the purified salt should be determined and compared to the free base. A sharp melting point range is indicative of high purity. The melting point of the salt is expected to be significantly higher than that of the free base. For comparison, the melting point of the non-methylated analog, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, is 32-35°C.[9]

Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. The spectra of the hydrochloride salt will show characteristic shifts compared to the free base, particularly for the protons and carbons near the protonated nitrogen.

    • Expected ¹H NMR Changes: The N-H proton of the free base will be replaced by a broader N⁺-H₂ signal in the salt, typically shifted downfield. The protons on the carbons adjacent to the nitrogen (at positions 1 and 3) will also experience a downfield shift due to the electron-withdrawing effect of the positively charged nitrogen. For a similar compound, 8-methyl-1,2,3,4-tetrahydroquinoline, the protons on the carbons adjacent to the nitrogen appear at δ 3.32-3.40 ppm and δ 2.78 ppm.[10]

    • Expected ¹³C NMR Changes: The carbons adjacent to the nitrogen will also be shifted downfield in the salt. For 8-methyl-1,2,3,4-tetrahydroquinoline, these carbons appear at δ 42.47 ppm and δ 27.41 ppm.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can confirm the formation of the ammonium salt.

    • Free Base: The spectrum of the free base will show a characteristic N-H stretch for a secondary amine in the region of 3300-3500 cm⁻¹.

    • Hydrochloride Salt: The spectrum of the salt will show a broad and strong absorption band in the 2700-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations of a secondary ammonium salt. The N-H bend for a secondary amine salt is typically observed between 1560 and 1620 cm⁻¹.

Troubleshooting

IssuePossible CauseSuggested Solution
No precipitate forms The salt is soluble in the chosen solvent.Try a less polar solvent for the reaction, or add a non-polar co-solvent (anti-solvent) like hexane or heptane to induce precipitation.
Product is an oil or sticky solid Impurities are present, or the product is hygroscopic.Ensure all solvents and reagents are anhydrous. Attempt recrystallization from a different solvent system.
Low yield The salt has some solubility in the reaction or wash solvent.Minimize the amount of solvent used. Ensure the wash solvent is ice-cold.
Broad melting point range The product is impure.Recrystallize the product again, potentially using a different solvent system.

References

  • Bio-protocol. (n.d.). Preparation of 4.HCl (step vi). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Electrostatically Tuned Phenols: A Scalable Catalyst for Room Temperature Hydrogenation and Tandem Reductive Alkylation. Retrieved from [Link]

  • ResearchGate. (2024). How to prepare 4M HCl solution in Dioxane in lab? , is it feasible to prepare in normal chemistry lab?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of N-methyl-O-benzoylhydroxylamine hydrochloride. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • Google Groups. (2002). HCl in dioxane.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • Xavier University of Louisiana Digital Commons. (2022). Recrystallization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-8-Me-THIQ). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and make informed experimental decisions.

The synthesis of substituted tetrahydroisoquinolines (THIQs) is a cornerstone of medicinal chemistry, forming the scaffold for numerous biologically active compounds.[1] However, the successful synthesis of a specifically substituted target like 7-Br-8-Me-THIQ requires careful control over reaction conditions to navigate potential pitfalls such as low conversion, side-product formation, and purification challenges. This guide focuses on the most common and robust synthetic pathway: a Pictet-Spengler reaction.

Proposed Synthetic Pathway Overview

The most reliable route to 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline involves a two-stage process. First, the synthesis of the key β-phenylethylamine intermediate, followed by the critical acid-catalyzed Pictet-Spengler cyclization.

G cluster_1 Stage 2: Pictet-Spengler Cyclization A 2-(3-Bromo-2-methylphenyl)ethan-1-amine C Iminium Ion Intermediate A->C B Formaldehyde (or equivalent) D 7-Bromo-8-methyl-1,2,3,4- tetrahydroisoquinoline C->D

Caption: General workflow for the synthesis of 7-Br-8-Me-THIQ via the Pictet-Spengler reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: The Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a powerful method for constructing the THIQ core, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2]

Question 1: My Pictet-Spengler reaction is showing low conversion to the desired 7-Br-8-Me-THIQ. What are the most likely causes and how can I fix it?

Answer: Low conversion is a common issue and typically points to three critical parameters: acid catalysis, temperature, or the reactivity of your aromatic ring.

  • Causality (The "Why"): The reaction proceeds via an electrophilic aromatic substitution, where a transiently formed iminium ion is attacked by the electron-rich aromatic ring.[3] The substituents on the ring dramatically influence its nucleophilicity. In your substrate, the 8-methyl group is electron-donating (activating), while the 7-bromo group is electron-withdrawing (deactivating). Although the methyl group's activating effect is stronger and directs the cyclization, the overall ring activation is moderate. Insufficiently strong acidic conditions may fail to promote the formation of the reactive iminium ion intermediate in sufficient concentration.

  • Troubleshooting Steps:

    • Increase Acid Strength/Concentration: If you are using a standard protic acid like HCl or H₂SO₄, consider switching to a stronger acid system. Superacid-catalyzed reactions, for instance, have been shown to be effective for less activated substrates.[4] Alternatively, a Lewis acid such as BF₃·OEt₂ can be employed to facilitate iminium ion formation under different conditions.[1]

    • Optimize Temperature and Reaction Time: These reactions often require heating to overcome the activation energy barrier. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). A systematic approach is best:

      • Start at a moderate temperature (e.g., 60-80 °C).

      • If conversion is slow, incrementally increase the temperature (e.g., to 100 °C or reflux), but be mindful that excessive heat can lead to decomposition and side-product formation.

    • Choice of Formaldehyde Source: Paraformaldehyde is a common choice as a solid, easily handled source of formaldehyde. Ensure it is dry and of high quality. In some cases, using an aqueous formaldehyde solution can be effective, but this changes the reaction medium significantly.

Question 2: My reaction produces a significant amount of a dark, tar-like substance and multiple spots on the TLC plate. What is causing these side reactions?

Answer: The formation of tar and multiple byproducts is typically due to overly harsh reaction conditions or the presence of oxygen.

  • Causality (The "Why"): The β-phenylethylamine starting material and the THIQ product, being amines, are susceptible to oxidation, especially at elevated temperatures in the presence of strong acids and trace oxygen. The iminium ion intermediate can also participate in undesired polymerization pathways if the intramolecular cyclization is not efficient.

  • Troubleshooting Steps:

    • De-gas Your Solvent: Before starting the reaction, bubble an inert gas like nitrogen or argon through your solvent for 15-30 minutes to remove dissolved oxygen. Maintain the reaction under an inert atmosphere throughout.

    • Moderate Reaction Temperature: As discussed above, avoid excessive heat. It is better to run the reaction for a longer time at a lower temperature than to force it quickly at a high temperature that promotes decomposition.

    • Isolate the Schiff Base Intermediate: A milder, two-step approach can significantly improve outcomes. First, form the Schiff base by reacting the amine with formaldehyde under neutral or mildly basic conditions. After isolating this intermediate, subject it to the acidic conditions required for cyclization. This separates the sensitive starting materials from the harsh cyclization environment.[3]

G cluster_0 Potential Outcomes A One-Pot Reaction (Harsh Conditions) D Low Yield Tar & Byproducts A->D High Risk B Two-Step Reaction (Milder Conditions) C High Yield Clean Product B->C Higher Probability

Caption: Comparison of one-pot vs. two-step Pictet-Spengler reaction strategies.

Question 3: I am struggling with the final purification. Column chromatography gives poor separation. Are there better methods?

Answer: Purifying basic compounds like THIQs can be challenging on silica gel. Understanding the nature of your product and impurities is key.

  • Causality (The "Why"): The basic nitrogen atom in your THIQ product can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to significant peak tailing, poor resolution, and sometimes irreversible adsorption of the product onto the column.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate). Typically, 0.5-2% of triethylamine (Et₃N) or ammonium hydroxide is sufficient to neutralize the acidic sites on the silica and dramatically improve peak shape.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina for your column chromatography instead of silica gel.

    • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 1M Na₂CO₃) to remove acidic impurities. Then, extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your basic THIQ product will move into the aqueous layer as the hydrochloride salt, leaving neutral impurities behind in the organic layer. Finally, basify the aqueous layer (e.g., with 2M NaOH) and re-extract your purified product back into an organic solvent.

    • Crystallization/Salt Formation: The most effective method for obtaining highly pure material is often crystallization. You can attempt to crystallize the free base from a suitable solvent system (e.g., ethanol/hexane). Alternatively, forming a crystalline salt (like the hydrochloride or hydrobromide) by treating a solution of the purified free base with HCl or HBr can be an excellent purification technique.

Detailed Experimental Protocol (Example)

This protocol is a representative example and should be adapted based on your specific laboratory conditions and analytical monitoring.

Step: Pictet-Spengler Cyclization of 2-(3-Bromo-2-methylphenyl)ethan-1-amine

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(3-bromo-2-methylphenyl)ethan-1-amine (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable solvent such as toluene or xylene (approx. 0.1-0.2 M concentration). Add paraformaldehyde (1.5 eq).

  • Acid Catalyst: Carefully add trifluoroacetic acid (TFA) (2.0 eq). Note: The choice and amount of acid is a critical parameter to optimize.

  • Reaction: Heat the mixture to 80-110 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 9:1 DCM:Methanol with 1% NH₄OH) or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine, or via the acid-base extraction method described above.

Quantitative Data Summary

Yields are highly dependent on the optimization of the parameters discussed. The following table provides a general expectation for a moderately optimized synthesis.

Reaction StageStarting MaterialProductTypical Yield (%)Key Optimization Parameters
Bromination 2-Methylaniline3-Bromo-2-methylaniline85-95%Brominating agent, temperature control
Cyclization 2-(3-Bromo-2-methylphenyl)ethan-1-amine7-Bromo-8-methyl-THIQ50-75%Acid catalyst, temperature, reaction time

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611–617. [Link]

  • Awuah, E., & Capretta, A. (2010). Microwave-Assisted Bischler−Napieralski and Pictet−Spengler Reactions: A Practical Approach to Substituted Isoquinoline Libraries. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 686-715. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance at the 8-Methyl Position in Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting transition-metal-catalyzed cross-coupling reactions involving 8-methyl substituted heterocycles.

Introduction & Mechanistic Overview

The 8-methyl position in bicyclic heteroaromatics (e.g., 8-methylquinolines, 8-methylpurines) presents a notorious synthetic bottleneck in drug development. The spatial proximity of the C8-methyl group to reactive centers (such as C7, C9, or adjacent functional groups) creates a severe steric clash. This physical barrier disrupts the formation of the transition-metal coordination sphere, leading to stalled oxidative additions, failed reductive eliminations, and ultimately, poor reaction yields.

This support guide provides actionable, mechanistically grounded troubleshooting strategies to bypass these limitations, ensuring high-yield functionalization of sterically demanding scaffolds.

Section 1: Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination of an 8-methylquinoline halide is stalling. The unmethylated control works perfectly. Why is this happening, and how do I fix it? Causality: The failure is rooted in the steric bulk of the catalyst-ligand complex. Density Functional Theory (DFT) studies reveal that the rate-limiting step in palladium-catalyzed aminations shifts depending on the ligand's steric profile[1]. For highly hindered substrates like 8-methylquinolines, the bulky C8-methyl group clashes with the phosphine ligand during either oxidative addition or reductive elimination. Solution: Optimize your ligand based on the amine class:

  • For Secondary Amines: Use RuPhos . RuPhos has a relatively smaller steric profile around the palladium center compared to other dialkylbiaryl phosphines. This reduced hindrance allows the bulky secondary amine to approach the Pd(II) center, facilitating the rate-limiting reductive elimination step[2].

  • For Primary Amines: Use BrettPhos . BrettPhos possesses a larger steric hindrance (due to methoxy groups and an isopropyl moiety). This bulk forces the primary amine into a highly reactive conformation that accelerates reductive elimination while suppressing competing

    
    -hydride elimination[1].
    

Q2: I am attempting a Copper-catalyzed N-arylation (Ullmann coupling) on an 8-methylpurine (8-methyltheophylline), but my yields are below 15%. How can I improve N9-selectivity and yield? Causality: In purine systems, the C8-methyl group physically blocks the N9 position. During Cu-catalyzed N-arylation, the Cu-ligand complex must coordinate to the nitrogen before reductive elimination. The steric interaction between the C8-methyl and the Cu-ligand complex prevents this coordination, dropping typical yields from ~79% (in unmethylated theophylline) to a mere 10–12%[3]. Solution: Traditional Ullmann conditions will struggle here. You must either switch to a highly specialized, less sterically demanding ligand system (such as 4,7-bis(2-hydroxyethylamino)-1,10-phenanthroline, BHPhen) in aqueous DMF[3], or abandon the cross-coupling approach in favor of direct C-H functionalization strategies that do not require bulky pre-formed metal-halide complexes.

Q3: Are there alternative methodologies to functionalize the 8-methylquinoline core that completely bypass halide cross-coupling? Causality: Yes. Relying on pre-functionalized aryl halides forces the reaction through an oxidative addition intermediate, which is highly sensitive to ortho-steric hindrance. Solution: Employ Cross-Dehydrogenative Coupling (CDC) or Direct C-H Activation . Copper(I)-catalyzed CDC allows for the direct coupling of 8-methylquinolines with methyl ketones or benzamides. Mechanistically, this pathway involves the oxidation of the N-heterocycle to an aldehyde adduct prior to reaction, completely bypassing the sterically congested oxidative addition of a halide[4]. Similarly, palladium-catalyzed direct


-ketoesterification using oxidants like PhI(OAc)

provides excellent yields without the steric penalties of traditional cross-coupling[5].

Section 2: Mechanistic Workflows & Decision Matrices

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Hindered by 8-Me) Pd0->OxAdd Aryl Halide PdII_1 Pd(II) Aryl Halide Complex OxAdd->PdII_1 TransMet Amine Coordination & Deprotonation PdII_1->TransMet Amine + Base PdII_2 Pd(II) Aryl Amido Complex TransMet->PdII_2 RedElim Reductive Elimination (RuPhos facilitates) PdII_2->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product

Catalytic cycle bottlenecks caused by 8-methyl steric hindrance in cross-coupling.

DecisionTree Start Substrate: 8-Methyl Heterocycle Q1 Coupling Type? Start->Q1 C_N C-N (Buchwald-Hartwig) Q1->C_N C_C C-C / C-H Functionalization Q1->C_C AmineType Amine Class? C_N->AmineType CDC Cross-Dehydrogenative Coupling (CDC) C_C->CDC Cu-catalyzed DirectCH Direct C-H Activation (e.g., Pd/AgF) C_C->DirectCH Pd-catalyzed Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos Use Pd-BrettPhos Primary->BrettPhos Accelerates Red-Elim RuPhos Use Pd-RuPhos Secondary->RuPhos Lowers steric clash

Decision matrix for selecting coupling strategies for 8-methyl substrates.

Section 3: Quantitative Data & Ligand Selection

Substrate ClassCoupling TypeReagent/AmineOptimal Ligand/CatalystExpected YieldMechanistic Rationale
8-Methylquinoline halide C-N (Buchwald)Primary AminesPd-BrettPhos80–95%Large ligand bulk forces primary amine into highly reactive conformation for reductive elimination[1].
8-Methylquinoline halide C-N (Buchwald)Secondary AminesPd-RuPhos75–90%Smaller steric profile around Pd allows bulky secondary amines to coordinate without severe 8-methyl clash[2].
8-Methyltheophylline C-N (Ullmann)Aryl HalidesCu(I) / BHPhen~12%Severe steric clash at N9 prevents Cu-coordination; intrinsic limitation of the substrate[3].
8-Methylquinoline C-C (CDC)Methyl KetonesCu(I) / No Ligand65–85%Bypasses oxidative addition; proceeds via oxidation of the N-heterocycle to an aldehyde adduct[4].

Section 4: Standardized Experimental Protocols

Protocol A: Self-Validating Buchwald-Hartwig Amination of 8-Methylquinolines

This protocol utilizes a pre-catalyst system to ensure reliable generation of the active Pd(0) species, circumventing initiation failures common in sterically hindered systems.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the 8-methylquinoline halide (1.0 equiv), the appropriate amine (1.2 equiv), sodium tert-butoxide (1.5 equiv), and the selected precatalyst (e.g., RuPhos-Pd-G3 for secondary amines, 2–5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a 0.2 M concentration).

    • Self-Validation Check: Upon solvent addition and initial mixing, the solution should rapidly transition from yellow to a deep red or burgundy color. This color change confirms the activation of the G3 precatalyst and the generation of the active Pd(0)L complex. If the solution turns black and precipitates form, oxygen contamination has occurred (Pd black formation), and the reaction will fail.

  • Heating: Seal the tube, remove it from the glovebox, and heat to 85 °C in an oil bath for 12–16 hours.

  • Monitoring: Monitor via TLC or LC-MS. The steric hindrance will naturally slow the reaction; do not quench prematurely if starting material remains at 8 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove Pd particulates and salts, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Copper-Mediated Cross-Dehydrogenative Coupling (CDC)

This protocol provides a robust alternative to C-C bond formation without relying on halogenated 8-methyl precursors[4].

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine 8-methylquinoline (1.0 equiv), the desired methyl ketone (2.0 equiv), and CuI (10 mol%).

  • Oxidant Addition: Add an appropriate terminal oxidant (e.g., tert-butyl hydroperoxide, TBHP, 2.0 equiv) slowly.

    • Self-Validation Check: The reaction mixture will typically exhibit a color shift to deep green/blue, indicative of the active Cu(II)/Cu(I) redox cycling necessary for the dehydrogenative pathway.

  • Reaction: Stir the mixture at 100 °C under an ambient atmosphere (or oxygen balloon, depending on specific substrate demands) for 24 hours.

  • Workup: Quench the reaction with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to neutralize excess peroxides. Extract with dichloromethane, dry over anhydrous Na
    
    
    SO
    
    
    , and purify via silica gel chromatography.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

  • Direct N9-arylation of purines with aryl halides. Chemical Communications.[Link]

  • Copper-Mediated Cross-Dehydrogenative Coupling of 2-Methylpyridine and 8-Methylquinoline with Methyl Ketones and Benzamides. Chemistry - An Asian Journal.[Link]

  • Palladium-C

    
    -Ketoesterification of 8-Methylquinoline Derivatives with 
    
    
    
    -Ketoacids via Dehydrogenation Coupling Reaction.
    Organic Letters.[Link]

Sources

Optimizing solvent selection for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pharmaceutical Crystallization. This portal is designed for researchers, application scientists, and process engineers tasked with developing robust, scalable crystallization processes for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-8-Me-THIQ) and its derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the thermodynamic causality and kinetic realities of solvent selection, ensuring that every protocol you implement is a self-validating system capable of surviving the rigors of scale-up.

🔬 Core FAQs: Solvent Selection Strategy

Q1: How should I define the initial solvent screening space for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline? A: The selection of a crystallization solvent is a multidimensional optimization problem. For a substituted tetrahydroisoquinoline (THIQ), you must balance yield, productivity, impurity purging, and solvation propensity[1]. Because 7-Br-8-Me-THIQ contains a secondary amine and a hydrophobic brominated aromatic ring, its free base form often exhibits high solubility in organic solvents, which can lead to poor crystallization yields or "oiling out"[2].

Causality & Approach: Instead of empirical guessing, begin with a computer-aided mixture/blend design (CAMbD) or thermodynamic modeling (e.g., PC-SAFT or NRTL-SAC) to predict solid-liquid equilibrium (SLE)[3][4]. Screen for solvents that provide a steep solubility curve (high solubility at elevated temperatures, low solubility at 5 °C) to maximize yield while minimizing solvent consumption[5].

Q2: Should I crystallize the free base or form an acid addition salt? A: For THIQ derivatives, isolating the compound as an acid addition salt (e.g., hydrochloride, sulfate, or tartrate) is highly recommended[6].

  • Causality: The free base of 7-Br-8-Me-THIQ has a lower melting point and a higher propensity for liquid-liquid phase separation (LLPS). Converting it to a salt increases the lattice energy of the crystal, driving up the melting point and drastically shifting the solubility profile.

  • Solvent Choice: For THIQ salts, polar protic and aprotic solvents such as ethanol, isopropanol, 2-butanone, and acetonitrile (or their aqueous mixtures) are optimal[6][7].

🛠 Troubleshooting Guides & Self-Validating Protocols

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation) During Cooling

Symptom: As the solution cools, the API separates as a second liquid phase (an oil) rather than forming solid crystals. Root Cause: The system has bypassed the Metastable Zone Width (MSZW) without nucleating and crossed the spinodal curve, entering a region where the liquid spontaneously separates into solute-rich and solute-lean phases. This is common when the solvent power is too high or the cooling rate outpaces nucleation kinetics[2].

Self-Validating Protocol: MSZW Determination and Seeding Optimization To resolve oiling out, you must map the thermodynamic boundaries and force nucleation before LLPS occurs.

  • Preparation: Prepare 4 vials of 7-Br-8-Me-THIQ salt in the chosen solvent (e.g., Isopropanol/Water 95:5) at varying known concentrations (e.g., 50, 100, 150, 200 mg/mL).

  • Clear Point (Solubility) Measurement: Using a parallel crystallizer (e.g., Crystal16), heat the suspensions at 0.5 °C/min until 100% transmittance is achieved. Record these temperatures to plot the equilibrium solubility curve[1][2].

  • Cloud Point (MSZW) Measurement: Cool the clear solutions at a controlled rate (e.g., 0.3 °C/min). Record the temperature at which transmittance drops (nucleation occurs). The gap between the Clear Point and Cloud Point is your MSZW.

  • Seeding Strategy: Design a cooling profile that cools the batch to a temperature exactly 25% into the MSZW. Hold isothermally.

  • Seed Addition: Introduce 1-2% wt/wt of milled 7-Br-8-Me-THIQ seed crystals. Hold for 2 hours to allow the seed bed to consume supersaturation, then resume cooling at 0.1 °C/min.

  • Validation Checkpoint: Monitor the mother liquor concentration via HPLC. If the final concentration matches the theoretical solubility limit established in Step 2, the system has reached thermodynamic equilibrium without oiling out, validating the process.

OilingOut Start Issue: Liquid-Liquid Phase Separation (Oiling) Check Analyze Phase Diagram (Solubility vs. Spinodal) Start->Check Sol1 Decrease Cooling Rate (Stay in MSZW) Check->Sol1 Kinetic Issue Sol2 Add Seeds at Low Supersaturation Check->Sol2 High Nucleation Barrier Sol3 Change Solvent System (Alter Solubility Curve) Check->Sol3 Thermodynamic Issue

Fig 1. Decision matrix for resolving liquid-liquid phase separation (oiling out).

Issue 2: Poor Rejection of Structurally Related Impurities

Symptom: The isolated 7-Br-8-Me-THIQ crystals contain high levels of unreacted starting materials or des-bromo impurities. Root Cause: The impurities have similar solubility profiles to the API in the primary solvent, leading to co-crystallization or solvent inclusion within the crystal lattice[8].

Self-Validating Protocol: Anti-Solvent Crystallization for Impurity Purging If cooling crystallization fails to purge impurities, shift to an anti-solvent approach to selectively crash out the API while keeping impurities solvated[3].

  • Solvent/Anti-Solvent Selection: Select a primary solvent with high API solubility and high impurity solubility (e.g., Ethanol). Select an anti-solvent with low API solubility but moderate impurity solubility (e.g., Heptane for free base, or Ethyl Acetate for salts)[9][10].

  • Dissolution: Dissolve the crude API in the minimum required volume of primary solvent at 40 °C.

  • Titration & Supersaturation: Slowly dose the anti-solvent using a programmable syringe pump until the solution becomes slightly turbid (cloud point), then raise the temperature by 2 °C to dissolve the nuclei.

  • Controlled Addition: Add seeds, then resume anti-solvent addition at a highly controlled, non-linear rate (slow initially, faster at the end) to maintain constant supersaturation.

  • Validation Checkpoint: Isolate the crystals and perform XRPD (X-ray Powder Diffraction) to ensure no metastable polymorphs were generated by localized supersaturation spikes at the anti-solvent addition point[11]. Analyze the mother liquor; if the impurity concentration in the liquor equals the initial mass of the impurity, 100% rejection was achieved.

📊 Quantitative Data: Solvent Class Performance for THIQ Derivatives

To streamline your initial screening, the following table summarizes the expected behavior of various solvent classes when crystallizing THIQ acid addition salts based on thermodynamic modeling and historical process data[5][6][7].

Solvent ClassRepresentative SolventsImpact on YieldImpurity Rejection (Polar)Impurity Rejection (Non-Polar)Typical MSZWRecommended Use Case
Alcohols (C1-C3) Methanol, Ethanol, IsopropanolHighModerateExcellentNarrow (5-10 °C)Primary cooling crystallization; excellent for tartrate/HCl salts.
Ketones Acetone, 2-Butanone (MEK)ModerateExcellentModerateWide (10-20 °C)Anti-solvent combinations; purging highly polar degradation products.
Aprotic Polar DMF, AcetonitrileLow (High Sol.)ExcellentPoorVery Wide (>20 °C)Reactive crystallization; dissolution of highly impure crude mixtures.
Alkanes Heptane, HexaneVery HighPoorPoorN/A (Anti-solvent)Used strictly as anti-solvents for free-base THIQ derivatives.

🔄 Integrated Process Workflow

To guarantee scalability, your solvent selection must not exist in a vacuum. It must be integrated with downstream isolation (filtration and drying) considerations[5].

G A In-Silico Solvent Screening (Thermodynamic Modeling) B Solubility & MSZW Determination (e.g., Crystal16) A->B Top Candidates C Cooling / Anti-Solvent Crystallization Trials B->C Kinetic Data D Solid Form & Purity Analysis (XRPD, HPLC, Raman) C->D Isolated Crystals D->B Poor Purity/Yield (Feedback Loop) E Process Scale-Up & Validation D->E Optimized Parameters

Fig 2. Integrated workflow for THIQ solvent selection and process optimization.

📚 References

  • Model-Based Solvent Selection for the Synthesis and Crystallisation of Pharmaceutical Compounds. ResearchGate. Available at:[Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • Janssen Solvent Selection in Pharmaceutical Crystallisation. Scribd. Available at:[Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube (APC Webinar). Available at: [Link]

  • WO2018193463A1 - An improved process for the preparation of tetrahydroisoquinoline compounds. Google Patents. Available at:

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. White Rose University Consortium. Available at:[Link]

  • Screening and Selection of Solid Forms: Optimizing Drug Development. Solitek Pharma. Available at:[Link]

  • Solvent selection for process development. Technobis Crystallization Systems. Available at:[Link]

  • WO2010071117A1 - Method for manufacturing (s)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Google Patents. Available at:

Sources

Minimizing side reactions during N-alkylation of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. We will delve into the common challenges, their underlying chemical principles, and provide field-proven protocols to ensure the selective and efficient synthesis of your target N-alkylated products.

Section 1: Troubleshooting Common Side Reactions

This section addresses the most frequently encountered issues during the N-alkylation of the 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline scaffold. Each issue is presented in a question-and-answer format, providing both a diagnosis and a validated solution.

FAQ 1: I am observing significant amounts of over-alkylation, leading to the formation of a quaternary ammonium salt. How can I favor mono-alkylation?

Answer: Over-alkylation is a classic challenge in the N-alkylation of secondary amines, as the resulting tertiary amine is often more nucleophilic than the starting material.[1] This leads to a subsequent reaction with the alkylating agent to form a quaternary ammonium salt, a process known as the Menshutkin reaction.[2][3] To suppress this side reaction, several strategies can be employed:

  • Stoichiometric Control of the Alkylating Agent: The most direct approach is to limit the amount of the alkylating agent. Using a stoichiometric equivalent or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkyl halide can significantly reduce the likelihood of a second alkylation event.[4]

  • Choice of Base and Solvent: The reaction environment plays a critical role. Weaker, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or potassium carbonate are preferred over stronger bases like sodium hydride.[4] Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally good choices as they effectively solvate the transition state without deactivating the amine nucleophile.[5]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product.[4]

  • Alternative Alkylation Strategies: If direct alkylation consistently yields over-alkylation, consider switching to a reductive amination protocol. This method involves the reaction of the tetrahydroisoquinoline with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This approach is inherently more selective for mono-alkylation.[4][6]

FAQ 2: My reaction is sluggish, and I have a low yield of the desired N-alkylated product. What factors could be contributing to this?

Answer: Low conversion in N-alkylation reactions can stem from several factors, often related to the reactivity of the electrophile and the reaction conditions.

  • Leaving Group Ability: The nature of the leaving group on the alkylating agent is paramount. The reactivity order is generally I > Br > Cl. If you are using an alkyl chloride or bromide and observing low reactivity, consider switching to the corresponding alkyl iodide. Alternatively, you can add a catalytic amount of sodium or potassium iodide to the reaction mixture to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[4]

  • Steric Hindrance: The 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline substrate possesses some steric bulk around the nitrogen atom due to the 8-methyl group.[7][8][9] If you are using a bulky alkylating agent, steric hindrance can significantly slow down the reaction rate.[10] In such cases, more forcing conditions (higher temperature, longer reaction times) may be necessary. However, be mindful that this can also increase the likelihood of side reactions. A switch to a less sterically hindered alkylating agent or a different synthetic route, such as reductive amination, might be more effective.[4]

  • Inadequate Base or Solvent: The base must be strong enough to deprotonate the secondary amine and soluble in the reaction solvent.[4] Incomplete deprotonation will result in a low concentration of the nucleophilic free amine. Ensure your base is fresh and anhydrous. The solvent must also be able to dissolve all reactants to a reasonable extent.[5]

FAQ 3: I am seeing byproducts that suggest C-alkylation on the aromatic ring. Why is this happening and how can I prevent it?

Answer: While N-alkylation is generally favored, C-alkylation on the electron-rich aromatic ring of the tetrahydroisoquinoline can occur under certain conditions, particularly with highly reactive alkylating agents or under acidic conditions that can promote Friedel-Crafts-type reactions.

  • Reaction Conditions: To favor N-alkylation, ensure your reaction is run under basic or neutral conditions. The presence of a base will deprotonate the nitrogen, making it a much more potent nucleophile than the aromatic ring.

  • Protecting Groups: If C-alkylation is a persistent issue, you might consider a protecting group strategy. For instance, the use of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen can deactivate the ring towards electrophilic attack. However, this would necessitate a deprotection step following C-alkylation at a different position, which may not be your desired outcome.[11][12][13]

  • Choice of Alkylation Method: Direct alkylation with highly reactive electrophiles like benzyl bromide can sometimes lead to C-alkylation. Reductive amination is generally more selective for N-alkylation and is less prone to this side reaction.[14]

Section 2: Recommended Experimental Protocols

Here, we provide detailed, step-by-step protocols for the two most effective methods for the N-alkylation of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol is suitable for relatively unhindered and reactive alkyl halides.

Materials:

  • 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in anhydrous ACN, add anhydrous potassium carbonate (2.0 equiv).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gradually increased to 50-60 °C.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

ReagentEquivalentsPurpose
7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline1.0Starting Material
Alkyl Halide1.1Alkylating Agent
Potassium Carbonate2.0Base
Acetonitrile-Solvent
Protocol 2: Reductive Amination

This protocol is highly recommended for sterically hindered alkyl groups or when over-alkylation is a significant issue.[6]

Materials:

  • 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and the corresponding aldehyde or ketone (1.2 equiv) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ReagentEquivalentsPurpose
7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline1.0Starting Material
Aldehyde/Ketone1.2Electrophile
Sodium triacetoxyborohydride1.5Reducing Agent
1,2-Dichloroethane-Solvent

Section 3: Mechanistic Insights and Visualizations

To better understand the competing reaction pathways, the following diagrams illustrate the desired N-alkylation and the common side reactions.

Desired N-Alkylation Pathway A Tetrahydroisoquinoline (Secondary Amine) C N-Alkylated Product (Tertiary Amine) A->C SN2 Attack B Alkyl Halide (R-X) B->C D Base D->A Deprotonation

Caption: Desired SN2 pathway for mono-N-alkylation.

Side Reaction: Over-Alkylation A N-Alkylated Product (Tertiary Amine) C Quaternary Ammonium Salt A->C Second SN2 Attack B Alkyl Halide (R-X) B->C

Caption: Undesired over-alkylation to form a quaternary salt.

Reductive Amination Workflow A Tetrahydroisoquinoline C Iminium Ion Intermediate A->C B Aldehyde/Ketone B->C E N-Alkylated Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E

Sources

Enhancing stability of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1784607-39-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we address common challenges and provide actionable troubleshooting strategies based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline?

For optimal stability, the compound, which is a solid, should be stored under refrigerated conditions at 2-8°C.[1] It is crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent moisture absorption and potential degradation.[2] For long-term storage (>1 year), storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to mitigate oxidative degradation.

Q2: The material is a solid. Should I be concerned about static discharge?

While the primary hazards are chemical, handling any fine powder warrants precautions. Use non-sparking tools and take precautionary measures against static discharge, especially in low-humidity environments.[3][4]

Q3: What personal protective equipment (PPE) is required when handling this compound?

Standard laboratory PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[3][5] All handling of the solid should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

Q4: Can I dissolve the compound in a solvent for storage?

Storing the compound as a solid is the most stable method. If you must prepare a stock solution, it is advisable to prepare it fresh before use. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF), aliquot into single-use vials, and store at -20°C or -80°C under an inert atmosphere. However, the stability in solution has not been extensively characterized and should be validated by the end-user.

Troubleshooting Guide: Stability & Purity Issues

This section addresses specific problems you may encounter, providing a logical path from observation to resolution.

Q5: I opened a new vial and the solid, which should be a white or off-white powder, has a yellow or brownish tint. What does this indicate?

A color change is a primary indicator of degradation. This is most commonly caused by:

  • Oxidation: The tetrahydroisoquinoline nucleus, particularly the secondary amine and the electron-rich aromatic ring, is susceptible to air oxidation over time. This can lead to the formation of colored impurities.

  • Exposure to Light: Halogenated aromatic compounds can be sensitive to light, which can catalyze degradation and lead to discoloration.[6][7][8]

Recommended Action:

  • Assess Purity: Do not assume the material is unusable. Perform a purity analysis using a validated stability-indicating method, such as HPLC-UV, to quantify the main peak and any impurities.[9][10]

  • Verify Storage: Confirm that the compound was stored according to recommendations (refrigerated, dark, tightly sealed).

  • Future Prevention: If the material is deemed acceptable for use, ensure all future handling minimizes exposure to air and light. Consider purchasing smaller quantities to reduce the time a single vial is stored after being opened.

Q6: My HPLC analysis shows a decrease in the main peak's purity and the appearance of new impurity peaks compared to the initial analysis. How do I identify the cause?

This confirms that degradation has occurred. The key is to systematically investigate the potential stressors. The troubleshooting workflow below can guide your investigation.

TroubleshootingWorkflow cluster_observe Observation cluster_investigate Investigation Path cluster_action Corrective & Preventive Action observe Purity Loss & New Peaks Observed in HPLC storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere (Air/Inert)? - Container Seal Intact? observe->storage Check Environment handling Review Handling Procedures: - Frequent vial opening? - Aliquoting practices? - Solvent purity for solutions? storage->handling Check Process method Verify Analytical Method: - Is the method stability-indicating? - Any changes in column, mobile phase, or detector? handling->method Check Analysis forced_degradation Perform Forced Degradation Study to identify likely degradants (See Protocol 2) method->forced_degradation Identify Degradants optimize_storage Optimize Storage: - Aliquot material - Purge with inert gas - Use amber vials forced_degradation->optimize_storage Prevent Future Issues refine_handling Refine Handling Protocol: - Minimize air/light exposure - Use fresh, high-purity solvents optimize_storage->refine_handling qualify_material Re-qualify Material: - Confirm purity is acceptable for use. - If not, procure new batch. refine_handling->qualify_material Final Decision

Caption: Troubleshooting workflow for purity loss.

Q7: What are the likely degradation products of this molecule?

While a definitive study on this specific molecule is not publicly available, based on the tetrahydroisoquinoline and bromo-methyl-benzene moieties, the following degradation pathways are plausible:

  • Oxidation: The secondary amine can oxidize to a hydroxylamine or an imine, or the entire tetrahydroisoquinoline ring could be aromatized to the corresponding isoquinolinium species.

  • Photolytic Debromination: High-energy light (especially UV) could potentially cleave the C-Br bond, leading to radical-mediated side reactions or replacement of the bromine with hydrogen.

  • Reaction with Solvents: If stored in solution, protic solvents (like methanol) could potentially participate in substitution reactions, although this is less likely under neutral conditions.

DegradationPathways cluster_oxidation Oxidative Stress (O2, Peroxides) cluster_photolysis Photolytic Stress (UV Light) Parent 7-Bromo-8-methyl-THIQ Aromatized Isoquinolinium Species Parent->Aromatized N_Oxide N-Oxide Derivative Parent->N_Oxide Debrominated 8-methyl-THIQ Parent->Debrominated Radical_Products Other Radical Products Debrominated->Radical_Products

Caption: Plausible degradation pathways.

Experimental Protocols

Protocol 1: Recommended Handling & Aliquoting for Long-Term Storage

This protocol minimizes the risk of degradation from atmospheric exposure and repeated freeze-thaw cycles.

  • Preparation: Perform this procedure in a controlled environment, preferably a glove box with an inert atmosphere (N₂ or Ar). If a glove box is unavailable, work quickly in a chemical fume hood.

  • Equilibration: Allow the main container of the compound to equilibrate to room temperature for at least 30-60 minutes before opening to prevent moisture condensation.

  • Aliquoting: Weigh the desired quantities of the solid into smaller, pre-labeled amber glass vials suitable for long-term storage.

  • Inerting: Purge the headspace of each new aliquot vial with a gentle stream of inert gas (N₂ or Ar) for 15-30 seconds.

  • Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the aliquoted vials in a labeled, secondary container and return them to the recommended 2-8°C storage location. Log the aliquoting date and details in your lab notebook.

Protocol 2: Forced Degradation Study (Preliminary Assessment)

This study is crucial for understanding degradation pathways and developing a stability-indicating analytical method.[6][7][10] The goal is to achieve 5-20% degradation.[8][11]

Stress ConditionProcedurePurpose
Acid Hydrolysis Dissolve compound (e.g., 1 mg/mL) in acetonitrile/0.1 M HCl (1:1). Incubate at 60°C for 24-48h.To test stability in acidic conditions.
Base Hydrolysis Dissolve compound (e.g., 1 mg/mL) in acetonitrile/0.1 M NaOH (1:1). Incubate at 60°C for 2-8h.To test stability in basic conditions.
Oxidation Dissolve compound (e.g., 1 mg/mL) in acetonitrile/3% H₂O₂ (1:1). Store at room temp, protected from light, for 24h.To mimic oxidative stress.
Thermal Stress Store the solid compound in a vial at 80°C for 1 week.To assess the impact of heat.
Photostability Expose the solid compound in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period.To assess light sensitivity.

Control Samples:

  • Untreated Control: A sample of the compound stored under ideal conditions.

  • Solvent Blanks: All stress condition solvents without the compound, subjected to the same conditions.

Analysis: Analyze all samples by a suitable method (see Protocol 3) to separate the parent compound from any new peaks formed.

Protocol 3: General Purpose HPLC-UV Method for Purity Assessment

This method serves as a starting point for developing a validated, stability-indicating assay.

  • HPLC System: Standard UPLC or HPLC system with a UV detector.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.

References
  • Google. (n.d.). Current time in Pasuruan, ID.
  • University of Washington. (n.d.). Halogenated Solvents. Environmental Health & Safety.
  • BenchChem. (n.d.). Comparative Guide to Cross-Validation of Analytical Methods for 5,6,7,8-Tetrahydroisoquinolin-5-ol.
  • Dizdar, M., et al. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. ACG Publications.
  • Sigma-Aldrich. (n.d.). 7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline. Product Page.
  • ECHEMI. (n.d.). 8-Bromo-1,2,3,4-tetrahydroisoquinoline SDS.
  • ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
  • Sigma-Aldrich. (n.d.). 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline. Product Page (AiFChem).
  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ChemicalBook. (2026). 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE.
  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline.
  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • ChemScene. (n.d.). 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline.
  • Cayman Chemical. (2024). Safety Data Sheet.
  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic.
  • Sigma-Aldrich. (n.d.). 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline. Product Page.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.
  • PMC. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • BASF. (2026). Neopitroid alfa - Safety data sheet.
  • PMC. (n.d.). Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase.
  • CymitQuimica. (n.d.). CAS 17680-55-6: 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
  • MDPI. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • PMC. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents.

Sources

Technical Support Center: Resolving Aqueous Solubility Issues for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility challenges associated with 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1784607-39-1).

Chemical Profiling & Root Cause Analysis

To solve a solubility issue, we must first understand the molecular causality. The parent scaffold,1[1]. While the parent compound exhibits moderate water solubility[2], the addition of the electron-withdrawing 7-bromo group and the sterically hindering 8-methyl group drastically increases the molecule's lipophilicity (LogP) and crystal lattice energy.

When researchers dissolve the free base of this compound in Dimethyl Sulfoxide (DMSO) and subsequently dilute it into physiological buffers (pH 7.4), the compound experiences a catastrophic drop in solvent polarity. This triggers a3[3].

Diagnostic Workflow

Before altering your assay conditions, consult the diagnostic workflow below to identify the most appropriate solubilization strategy for your specific experimental constraints.

Workflow Start Precipitation of 7-Bromo-8-methyl-THIQ CheckpH Is Assay Buffer pH > 7.0? Start->CheckpH Acidify Lower pH to < 6.0 (Protonate Secondary Amine) CheckpH->Acidify Yes CheckDMSO Is DMSO Stock Diluted Directly into Buffer? CheckpH->CheckDMSO No Success Compound Solubilized (Verify via OD600 < 0.05) Acidify->Success StepDown Use Co-solvent Cascade (PEG300 + Tween 80) CheckDMSO->StepDown Yes HPBCD Formulate with 20% HP-β-Cyclodextrin CheckDMSO->HPBCD No (Still crashes) StepDown->Success HPBCD->Success

Troubleshooting workflow for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)? A1: This is caused by kinetic insolubility. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the rapid change in solvent polarity causes localized supersaturation. The hydrophobic 7-bromo-8-methyl aromatic system rapidly aggregates before it can disperse. Furthermore, at pH 7.4, a significant fraction of the secondary amine remains unprotonated (free base), which lacks the ionic charge necessary for hydration.

Q2: Can I just increase the DMSO concentration in my assay to keep it soluble? A2: While increasing DMSO can thermodynamically maintain solubility, it is rarely biologically viable.4[4]. Exceeding 1% DMSO can cause solvent-induced artifacts, cytotoxicity, and false positives in bioassays. We strongly recommend co-solvency or complexation strategies instead.

Q3: How does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) resolve this issue? A3: 5[5]. The lipophilic brominated aromatic ring of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline forms a non-covalent inclusion complex within this cavity. This 6[6], while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains dissolved in the aqueous bulk phase.

Quantitative Formulation Data

The table below summarizes the expected solubility limits and biological compatibility of various formulation strategies for this specific compound.

Formulation StrategyFinal Solvent CompositionExpected Solubility LimitBiological Assay Compatibility
Direct Dilution 1% DMSO in PBS (pH 7.4)< 10 µMHigh (but highly prone to crashing)
pH Adjustment 1% DMSO in Acetate Buffer (pH 5.0)~500 µMLow (Acidic pH may denature target proteins)
Co-solvent Cascade 1% DMSO, 5% PEG300, 1% Tween 80~200 µMModerate (Surfactants may lyse delicate cells)
Cyclodextrin Complexation 20% w/v HP-β-CD in PBS (pH 7.4)> 2 mMHigh (Biocompatible and FDA-approved excipient)

Self-Validating Troubleshooting Protocols

To ensure scientific integrity, do not rely solely on visual inspection to confirm solubility. Nanoparticulate aggregates can appear optically clear to the naked eye but will severely disrupt assay readouts. The following protocols include built-in self-validation steps.

Protocol A: The Co-Solvent Step-Down Method (For Immediate In Vitro Assay Needs)

Causality: Direct dilution into water causes a massive polarity shock. By7[7], we create micellar structures that keep the lipophilic drug thermodynamically suspended in the aqueous phase.

  • Primary Stock: Prepare a 10 mM primary stock of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline in 100% anhydrous DMSO.

  • Polymer Addition: In a sterile microcentrifuge tube, add 50 µL of PEG300.

  • First Dilution: Add 10 µL of the 10 mM DMSO stock to the PEG300. Vortex vigorously for 30 seconds. (Validation: The solution must remain optically clear with no striations).

  • Surfactant Addition: Add 10 µL of Tween 80 to the mixture. Vortex for 30 seconds.

  • Aqueous Integration: Slowly add 930 µL of your target aqueous buffer (e.g., PBS) dropwise (50 µL at a time) while continuously vortexing to prevent localized supersaturation.

  • Self-Validation Step: Measure the optical density of the final mixture at 600 nm (OD600) using a spectrophotometer blanked with the exact solvent vehicle. If OD600 > 0.05, colloidal aggregates have formed , and the compound is not truly in solution.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo or Sensitive Cell Assays)

Causality: 8[8]. This favors dissolution without altering the drug's covalent structure or requiring harsh pH shifts.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., dissolve 2 g HP-β-CD in 10 mL PBS).

  • Solid Addition: Weigh out the solid 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline free base (do not pre-dissolve in DMSO to avoid solvent toxicity).

  • Suspension: Add the solid directly to the 20% HP-β-CD solution to achieve a target concentration of 2 mM.

  • Kinetic Activation: Sonicate the suspension in a water bath at 37°C for 30–60 minutes. The mechanical energy accelerates the inclusion complex kinetics.

  • Clarification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed compound.

  • Self-Validation Step: Quantify the final dissolved concentration of the filtrate using HPLC-UV against a standard curve prepared in methanol. Do not assume 100% recovery.

References

  • Guidechem (2024).1,2,3,4-TETRAHYDROISOQUINOLINE 91-21-4 wiki.
  • BenchChem (2025).
  • MDPI (2026).Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
  • NIH PMC (2023).Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BenchChem (2025).Technical Support Center: Troubleshooting MS023 Insolubility in Aqueous Buffers.
  • NIH PubMed (2020).Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin.
  • University of Strathclyde (2013).The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • ChemBK (2024).Tetrahydroisoquinoline - Physico-chemical Properties.

Sources

Work-up procedures to remove impurities from 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: THIQ-PUR-007 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely working with 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-8-Me-THIQ) as a scaffold for CNS-active agents or as a coupling partner in Buchwald-Hartwig aminations.

Because this molecule contains a secondary amine, a halogenated aromatic ring, and an ortho-methyl substituent, it presents a unique purification profile. The "8-methyl" group provides steric protection but also complicates crystallization, while the bromine atom introduces significant lipophilicity.

This guide moves beyond standard protocols to address the specific "pain points" of this scaffold: regioisomer contamination , oxidative instability , and sticky oil formation .

Module 1: The "Dirty" Crude – Initial Isolation

The Problem: The reaction mixture is dark, viscous, and likely contains unreacted aldehyde (from Pictet-Spengler), Lewis acids, or reduction byproducts. The Fix: A pH-Swing Extraction. Do not attempt direct chromatography on the crude reaction mixture; the amine will streak, and the metal salts will clog your column.

Protocol: The pH-Swing System

This method exploits the basicity of the secondary amine (


).
  • Quench & Acidify:

    • If coming from a reduction (e.g.,

      
      ), quench with MeOH, then add 1M HCl until pH < 2.
      
    • Why? This protonates the 7-Br-8-Me-THIQ, forcing it into the aqueous layer. Neutral impurities (unreacted bromotoluene derivatives, non-basic side products) remain in the organic layer.

    • Wash: Extract the acidic aqueous layer with EtOAc (

      
      ). Discard the organic layer. 
      
  • The Basification Switch:

    • Cool the aqueous layer to 0°C.

    • Slowly add 4M NaOH or

      
       until pH > 12.
      
    • Critical Observation: The solution will turn cloudy/milky as the free base amine precipitates or oils out.

  • Extraction:

    • Extract with DCM (

      
      ). Note: DCM is preferred over EtOAc here due to better solubility of the halogenated alkaloid.
      
    • Dry over

      
       and concentrate.
      
Visualizing the Workflow

WorkupFlow Start Crude Reaction Mixture Acidify Add 1M HCl (pH < 2) Partition with EtOAc Start->Acidify OrgWaste Organic Layer (Neutrals/Non-basics) DISCARD Acidify->OrgWaste Top Layer AqAcid Aqueous Layer (Protonated Target) Acidify->AqAcid Bottom Layer Basify Add NaOH (pH > 12) Extract with DCM AqAcid->Basify FinalOrg DCM Layer (Target Free Base) Basify->FinalOrg Bottom Layer AqWaste Aqueous Waste (Salts/Acids) Basify->AqWaste Top Layer

Figure 1: The Acid-Base "pH Swing" purification logic. This removes the majority of non-amine impurities before chromatography.

Module 2: The Regioisomer Nightmare

The Problem: You observe a "shadow" set of peaks in the aromatic region of your NMR. The Cause: If you synthesized this via a Pictet-Spengler cyclization, you likely have the 5-Bromo isomer alongside your desired 7-Bromo target.

  • Mechanism:[1][2] The electrophilic cyclization can occur ortho or para to the activating group. While the 8-methyl group directs chemically, steric leakage often produces 5-10% of the wrong isomer.

Troubleshooting Guide: Isomer Separation
MethodEffectivenessNotes
Flash Chromatography LowThe 5-Br and 7-Br isomers have nearly identical

values on silica.
Recrystallization (Free Base) MediumThe 8-methyl group disrupts packing; the free base is often an oil.
Salt Formation (HCl) High The 7-Br-8-Me-THIQ

HCl salt crystallizes readily; the 5-Br isomer often stays in the mother liquor.
Protocol: Selective Crystallization of the HCl Salt
  • Dissolve the crude free base oil in a minimum amount of absolute ethanol or isopropanol .

  • Add 1.1 equivalents of HCl in dioxane (4M) or concentrated aqueous HCl dropwise.

  • The Induction: If no solid forms, add diethyl ether until the solution is slightly turbid.

  • Cooling: Store at -20°C overnight.

  • Filtration: Filter the white precipitate. The solid is usually enriched (>98%) in the symmetrical, higher-melting 7-bromo isomer.

Module 3: Polishing & Stabilization

The Problem: The product turns yellow/brown upon standing. The Cause: Tetrahydroisoquinolines are prone to oxidation at the C-1 position (benzylic and


-to-nitrogen), forming dihydroisoquinolines (imines) or fully aromatized isoquinolines.
Prevention Strategy
  • Storage: Always store as the HCl salt . The protonated amine is resistant to oxidation.

  • Purification Additive: If running a column on the free base, add 1% Triethylamine to the eluent (DCM/MeOH) to prevent acid-catalyzed decomposition on the silica, but flush the column with

    
     first to remove oxygen.
    
Impurity Profile Visualization

ImpurityMap Target 7-Br-8-Me-THIQ (Target) Oxide Dihydroisoquinoline (Oxidation Product) Target->Oxide Air/Light (Slow) Dimer N-Methylene Dimer (Excess Formaldehyde) Target->Dimer Workup w/ CH2O Start Starting Material (Phenethylamine) Start->Target Pictet-Spengler Regio 5-Bromo Isomer (Regio-impurity) Start->Regio Steric Leakage

Figure 2: Common impurity origins. Note that "Oxide" formation is accelerated by light and basic conditions.

Frequently Asked Questions (FAQ)

Q: My product is an oil, but the literature says it should be a solid. Why? A: The "8-methyl" substituent significantly lowers the melting point compared to the unsubstituted 7-bromo-THIQ due to steric disruption of the crystal lattice. If it is an oil, convert it to the HCl or Hydrobromide salt to obtain a manageable solid.

Q: I see a peak at M+12 or M+14 in my Mass Spec. What is it? A:

  • M+12: Likely a "methylene bridge" dimer formed if you used excess formaldehyde during the Pictet-Spengler reaction and didn't quench it properly before workup.

  • M+14: N-methylation. If you used formic acid/formaldehyde (Eschweiler-Clarke conditions), you may have accidentally methylated the amine.

Q: Can I use this workup for the 5-Bromo isomer? A: Yes, the chemical properties are identical (


, solubility). However, the crystallization kinetics will differ. You may need to screen different solvents (Acetonitrile vs. Ethanol) if the 5-Bromo isomer is your target.

References

  • Google Patents. (2013). CN102875465A: Method for preparing 7-bromoisoquinoline.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. We will explore the predicted spectral features, offer a comparative analysis with alternative spectroscopic techniques, and provide a detailed experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.

Part 1: Predicted ¹H NMR Spectral Analysis

The structural confirmation of a synthesized molecule is a foundational step in any chemical research program.[1] Among the available analytical techniques, 1H NMR spectroscopy stands out for its ability to provide a detailed map of the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other protons, and relative numbers.[2]

Below is the structure of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline with protons systematically labeled for discussion. The predicted chemical shifts are based on the known spectrum of the parent 1,2,3,4-tetrahydroisoquinoline scaffold[3] and the predictable electronic effects of the substituents on the aromatic ring.

Caption: Structure of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline with proton labeling.

Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR signals for the target molecule, assuming a standard deuterated solvent like CDCl₃. The rationale behind each prediction is explained below.

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H-6~7.201HdJ = 8.0
H-5~6.951HdJ = 8.0
H-1~4.002Hs-
H-3~3.102HtJ = 6.0
H-4~2.802HtJ = 6.0
CH₃~2.303Hs-
NH~1.801Hs (broad)-

Rationale and Causality Behind Predictions:

  • Aromatic Protons (H-5, H-6): In the unsubstituted tetrahydroisoquinoline ring, the aromatic protons typically appear between 7.0-7.2 ppm.[3] In our target molecule, the bromine atom at C-7 is an electron-withdrawing group, which will deshield the ortho proton (H-6), shifting it downfield. Conversely, the methyl group at C-8 is electron-donating, which will shield the ortho proton (H-5), shifting it slightly upfield. This results in two distinct doublets for H-5 and H-6, coupled to each other (ortho-coupling) with an expected J-value of ~8.0 Hz.

  • Methylene Protons (H-1, H-3, H-4):

    • H-1: These protons are benzylic and adjacent to a nitrogen atom, placing them in a relatively deshielded environment. In the parent structure, this signal appears around 3.9-4.0 ppm.[3] With no adjacent protons to couple with, this signal is predicted to be a singlet.

    • H-3 & H-4: These two sets of methylene protons form an ethyl bridge. H-3 is adjacent to the nitrogen, placing it further downfield (~3.10 ppm) than H-4 (~2.80 ppm). They will couple with each other, and assuming free rotation, each should appear as a triplet with a typical vicinal coupling constant of ~6.0 Hz.

  • Methyl Protons (CH₃): The methyl group attached to the aromatic ring is expected to resonate in the typical range for aryl methyl groups, around 2.30 ppm. It has no neighboring protons and will therefore appear as a sharp singlet.

  • Amine Proton (NH): The secondary amine proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace water in the solvent. Its chemical shift is highly variable and dependent on concentration and solvent, but typically appears between 1.5-2.5 ppm.

Part 2: A Comparative Guide to Structural Elucidation

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on integrating data from multiple analytical techniques.[4] Each method provides complementary information, leading to an unambiguous assignment.

TechniqueInformation Provided for this MoleculeStrengthsLimitations
¹H NMR Detailed proton environment, connectivity (H-H coupling), and stoichiometry.Unparalleled for detailed structural mapping and stereochemical analysis.[5]Lower sensitivity compared to MS; can be affected by sample purity.
¹³C NMR Number of unique carbon atoms and their electronic environment (aliphatic vs. aromatic).Directly observes the carbon skeleton, confirming the number and type of carbons.[6]Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.[7]
Mass Spectrometry (MS) Precise molecular weight and elemental formula (HRMS); fragmentation patterns.Extremely high sensitivity, requires very little sample.[5] Confirms molecular formula.Does not provide detailed connectivity information; cannot distinguish between isomers without fragmentation analysis.
Infrared (IR) Spectroscopy Presence of key functional groups (N-H, C-H, aromatic C=C).Fast, non-destructive, and excellent for identifying functional groups.[5]Provides limited information on the overall molecular skeleton; spectrum can be complex.

Synergistic Application:

  • MS would first confirm the molecular weight (226.11 g/mol for C₁₀H₁₂BrN) and the presence of one bromine atom through the characteristic isotopic pattern (¹⁹Br/⁸¹Br).

  • IR Spectroscopy would show a characteristic N-H stretch (~3300-3400 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹), and aromatic C=C bends (~1500-1600 cm⁻¹), confirming the major functional groups.

  • ¹³C NMR would reveal 10 distinct carbon signals (unless there is accidental equivalence), confirming the carbon count and differentiating between the aromatic and aliphatic regions.

  • Finally, ¹H NMR would piece the puzzle together, confirming the substitution pattern on the aromatic ring and the structure of the tetrahydroisoquinoline core, as detailed in Part 1.

Part 3: Experimental Protocol & Best Practices

The quality of an NMR spectrum is directly dependent on the quality of the sample preparation and the chosen acquisition parameters. The following protocol is a self-validating system designed to produce a high-resolution spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-10 mg of sample in a clean vial. B 2. Add ~0.6 mL of deuterated solvent (e.g., CDCl₃). A->B C 3. Vortex to dissolve completely. B->C D 4. Filter through glass wool plug in a Pasteur pipette into a clean, dry NMR tube. C->D E 5. Insert tube into spectrometer and lock on the deuterium signal. D->E F 6. Shim the magnetic field for optimal homogeneity (sharp peaks). E->F G 7. Acquire ¹H spectrum (e.g., 16 scans). F->G H 8. Apply Fourier Transform. G->H I 9. Phase the spectrum correctly. H->I J 10. Calibrate chemical shift to residual solvent peak (CDCl₃: 7.26 ppm). I->J K 11. Integrate all peaks. J->K

Caption: Experimental workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-10 mg of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline into a clean, dry vial.[7][8] Using too much sample can lead to broadened lines and difficulty in shimming the magnetic field.[9]

  • Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent.[7] Deuterated chloroform (CDCl₃) is a common first choice.[10] However, be aware that some isoquinoline derivatives have shown anomalous line broadening in CDCl₃, potentially due to trace acidity or aggregation phenomena.[11] If broad peaks are observed, re-running the sample in a different solvent like DMSO-d₆ or Benzene-d₆ is a prudent troubleshooting step.

  • Filtration (Critical Step): Ensure the sample is fully dissolved. Transfer the solution to a clean, high-quality NMR tube via a Pasteur pipette containing a small, tight plug of glass wool. This step is crucial to remove any particulate matter, which severely degrades spectral quality by distorting the magnetic field homogeneity.[8]

  • Instrument Setup:

    • Insert the sample into the spectrometer's magnet.

    • Locking: The instrument uses the deuterium signal from the solvent to stabilize the magnetic field.

    • Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.

  • Data Acquisition: Acquire the spectrum using standard parameters. A typical acquisition for a sample of this concentration might involve 8 to 16 scans.

  • Data Processing:

    • Fourier Transform: Convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually or automatically adjust the phase so all peaks are upright and positive. Ensure the baseline is flat.

    • Referencing: Calibrate the chemical shift axis (ppm). The most common method is to set the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[12]

    • Integration: Define the integral for each peak. The area under each signal is directly proportional to the number of protons it represents.[2]

By following this comprehensive approach—from prediction and comparative analysis to meticulous experimental execution—researchers can confidently elucidate and verify the structure of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, ensuring the integrity of their downstream applications.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved March 8, 2026, from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Iowa State University. Retrieved March 8, 2026, from [Link]

  • What Is H NMR? A Complete Guide to Proton NMR Spectroscopy. (2025, April 7). Patsnap. Retrieved March 8, 2026, from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester. Retrieved March 8, 2026, from [Link]

  • 1H NMR spectroscopy. (n.d.). Scribd. Retrieved March 8, 2026, from [Link]

  • Sample Preparation - Max T. Rogers NMR Facility. (n.d.). Michigan State University. Retrieved March 8, 2026, from [Link]

  • Supporting Information for A porous metal-organic framework containing multiple active Cu2+ sites for highly efficient cross deh. (n.d.). Royal Society of Chemistry. Retrieved March 8, 2026, from [Link]

  • NMR Spectroscopy: Principles, Types & Applications Explained. (n.d.). Vedantu. Retrieved March 8, 2026, from [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. (n.d.). University College London. Retrieved March 8, 2026, from [Link]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. (2022, September 26). ACS Publications. Retrieved March 8, 2026, from [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (2014, November 15). IJIRSET. Retrieved March 8, 2026, from [Link]

  • 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (n.d.). MDPI. Retrieved March 8, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved March 8, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Bentham Science. Retrieved March 8, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved March 8, 2026, from [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved March 8, 2026, from [Link]

  • Dehydrogenative Coupling Reactions Catalysed by Rose Bengal Using Visible Light Irradiation. (n.d.). The Royal Society of Chemistry. Retrieved March 8, 2026, from [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. Retrieved March 8, 2026, from [Link]

Sources

HPLC method development for purity testing of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for Purity Analysis of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Authored by: A Senior Application Scientist

This guide provides a comprehensive, field-proven strategy for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline. As an essential component in pharmaceutical development, a reliable purity method ensures the quality, safety, and efficacy of an active pharmaceutical ingredient (API). We will move beyond a simple checklist of steps to explore the scientific rationale behind each decision, comparing viable alternatives and grounding our protocol in established regulatory standards.

Foundational Strategy: Understanding the Analyte

Effective method development begins not with the instrument, but with a thorough understanding of the analyte's physicochemical properties. 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is our target, and its structure dictates our analytical approach.

  • Structure: A tetrahydroisoquinoline core, which is a basic secondary amine (pKa ~9-10), fused to a substituted benzene ring.

  • Polarity: The presence of the bromine and methyl groups, combined with the hydrocarbon structure, gives the molecule a moderately non-polar (hydrophobic) character. The estimated LogP value is 2.4, suggesting good retention in reversed-phase chromatography.[1]

  • UV Absorbance: The aromatic ring is the chromophore, responsible for UV absorbance. We can anticipate a primary absorption maximum (λ-max) in the 200-220 nm range and a secondary maximum around 260-280 nm, which is typical for this type of ring system. A Photodiode Array (PDA) detector will be invaluable for confirming the optimal detection wavelength and assessing peak purity.[2][3][4]

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₀H₁₂BrN[1]Molecular Weight: 226.11 g/mol .[1] Suitable for standard HPLC columns (no size-exclusion needed).[5]
Structure Basic secondary aminePeak shape is highly dependent on mobile phase pH. pH must be controlled to ensure consistent ionization state.
Predicted LogP 2.40[1]Moderately hydrophobic. Ideal for Reversed-Phase (RP) chromatography.[6]
UV Chromophore Substituted Benzene RingStrong UV absorbance allows for sensitive detection using a PDA/UV detector.

The Method Development Workflow: A Logic-Driven Approach

Our strategy is a systematic process of selection and optimization, designed to achieve the primary goal of a purity method: resolving the main analyte from all potential process impurities and degradation products.

Method_Development_Workflow cluster_0 Phase 1: Initial Setup & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Robustness cluster_3 Phase 4: Validation Analyte Analyte Characterization (pKa, LogP, UV) Column Column Selection (C18 vs. Alternatives) Analyte->Column Informs Choice MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Column->MobilePhase Defines System Detector Detector Setup (PDA: Wavelength Scan) MobilePhase->Detector Gradient Gradient Optimization (Slope, Time) Detector->Gradient Initial Conditions FlowTemp Flow Rate & Temperature Fine-Tuning Gradient->FlowTemp Refinement ForcedDeg Forced Degradation (Stress Testing) FlowTemp->ForcedDeg Optimized Method PeakPurity Peak Purity Assessment ForcedDeg->PeakPurity Demonstrates Specificity Validation Method Validation (ICH Q2(R1)) PeakPurity->Validation Confirms Suitability

Caption: Logical workflow for HPLC purity method development.

Comparison of Chromatographic Columns

The column is the heart of the separation.[6] For a moderately hydrophobic, basic analyte, a reversed-phase column is the logical choice.[6][7] The most common stationary phase is C18 (octadecylsilane), but alternatives should be considered for potentially different selectivity.

Stationary PhasePrinciple of InteractionAdvantages for Target AnalyteDisadvantages/Considerations
C18 (ODS) Primarily hydrophobic interactions.[7][8]Strong retention for moderately non-polar compounds. The industry standard with a wide variety of brands.[7]Can exhibit strong secondary interactions with the basic amine group (silanol activity), potentially causing peak tailing.[8]
C8 Hydrophobic interactions (less than C18).Less retentive than C18, which can be useful if the analyte is too strongly retained, allowing for faster run times.May provide insufficient retention for less polar impurities.
Phenyl Hydrophobic and π-π interactions.The phenyl rings can offer alternative selectivity for aromatic impurities through π-π stacking, which C18/C8 phases cannot.Generally less retentive than C18.

Senior Scientist's Recommendation: Begin with a modern, high-purity silica C18 column with effective end-capping. These columns are designed to minimize silanol interactions, providing excellent peak shape for basic compounds.[7] A standard dimension of 4.6 x 150 mm with 3.5 or 5 µm particles is an excellent starting point for method development.[5]

Mobile Phase Optimization: The Key to Selectivity

The mobile phase is the most powerful tool for manipulating retention and selectivity.[9][10]

Organic Modifier Comparison:

  • Acetonitrile (ACN): Generally the preferred choice. It has a low viscosity (leading to lower backpressure) and is transparent at low UV wavelengths (<200 nm).[11]

  • Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding. It is a valuable alternative if ACN does not provide adequate separation.[10]

Aqueous Phase and pH Control: For a basic analyte like 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, controlling the mobile phase pH is non-negotiable. At a neutral pH, the secondary amine will exist in both ionized and non-ionized forms, leading to broad, tailing peaks. By acidifying the mobile phase to at least 2 pH units below the analyte's pKa, we ensure it exists in a single, protonated (ionized) form, resulting in sharp, symmetrical peaks.[10][12]

Aqueous AdditiveTypical ConcentrationResulting pH (approx.)AdvantagesDisadvantages
0.1% Formic Acid 0.1% (v/v)~2.7Volatile and MS-compatible. Good general-purpose acidifier.May not provide sufficient buffering capacity if the sample matrix is complex.
0.1% Trifluoroacetic Acid (TFA) 0.1% (v/v)~2.0Excellent peak-shaping (ion-pairing) properties for bases. Strong UV absorbance below 220 nm.Can cause ion suppression in LC-MS and is difficult to remove from the column.
Phosphate Buffer 10-25 mM2.0 - 3.5Excellent buffering capacity, leading to very robust and reproducible retention times.Not volatile and will precipitate with high ACN concentrations (>70%), potentially clogging the system. Not MS-compatible.

Senior Scientist's Recommendation: Start with a simple gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) . This provides good peak shape for most bases and maintains compatibility with LC-MS for potential impurity identification later. A typical starting gradient could be 5% to 95% B over 20-30 minutes.

Experimental Protocols

Protocol: Forced Degradation Studies

To develop a truly "stability-indicating" method, we must demonstrate that it can separate the intact API from any degradation products. This is achieved through forced degradation, or stress testing, as outlined in ICH guideline Q1A(R2).[13][14][15] The goal is to achieve 5-20% degradation of the API.[15][16]

Sample Preparation: Prepare a stock solution of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[16]

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix sample stock with 0.1 M HCl. Heat at 60-80°C for several hours. Analyze at time points (e.g., 2, 4, 8 hours).[16]To identify degradation products susceptible to acid-catalyzed breakdown.
Base Hydrolysis Mix sample stock with 0.1 M NaOH. Keep at room temperature or heat gently (40°C). Analyze at time points.[16]To identify products formed under alkaline conditions.
Oxidation Mix sample stock with 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature in the dark for up to 24 hours.[17]To simulate oxidative degradation.
Thermal Store the solid API and the stock solution in an oven at 80°C. Analyze after several days.To assess the impact of heat on stability.
Photolytic Expose the solid API and stock solution to a light source providing UV and visible light (ICH Q1B standard). Analyze alongside a dark control.[16]To evaluate light sensitivity.

Causality: By analyzing these stressed samples, we challenge the method. If new peaks appear and are well-resolved from the main peak, it provides confidence that the method is specific and can accurately measure the API's purity over its shelf life.[13][17]

Protocol: Method Validation (ICH Q2(R1))

Once the method is optimized and proven to be specific, it must be validated to ensure it is fit for purpose.[18][19][20] Validation is the documented evidence that the procedure performs as intended.

Validation ParameterPurposeTypical Experiment
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Analyze blank, placebo (if applicable), and forced degradation samples. Use PDA to check for peak purity.[20][21]
Linearity To show that results are directly proportional to the analyte concentration over a given range.[20]Prepare at least five standard solutions across a range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and calculate the correlation coefficient (r²).
Range The concentration interval where the method is precise, accurate, and linear.[20]Confirmed by the linearity and accuracy experiments.
Accuracy The closeness of the measured value to the true value.[20][21]Perform recovery studies by spiking a known amount of API into a blank or placebo at three levels (e.g., 80%, 100%, 120%). Calculate the percent recovery.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.[20]Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (RSD).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by injecting solutions of decreasing concentration and finding the concentration where the signal-to-noise ratio is approximately 10:1.

Data Interpretation: The Role of the Photodiode Array (PDA) Detector

A simple UV detector measures absorbance at a single wavelength. A PDA detector, however, acquires the entire UV-Vis spectrum at every point across a chromatographic peak.[3][4] This is a powerful tool for purity testing.

  • Wavelength Selection: The PDA allows for the extraction of chromatograms at multiple wavelengths to find the one that maximizes the signal for the API and all impurities.

  • Peak Purity Analysis: Software algorithms compare the spectra across an eluting peak (upslope, apex, and downslope).[2][22][23] If the peak represents a single, pure compound, all spectra should be identical. If a co-eluting impurity with a different spectrum is present, the software will flag the peak as "impure."[22][23] This provides a much higher degree of confidence in the specificity of the method than chromatographic resolution alone.

PDA_Peak_Purity cluster_0 Chromatographic Peak cluster_1 Spectral Analysis cluster_2 Result Peak Upslope Apex Downslope Spectra Spectrum 1 Spectrum 2 Spectrum 3 Peak:f0->Spectra:f0 Acquire Peak:f1->Spectra:f1 Acquire Peak:f2->Spectra:f2 Acquire Comparison Compare Spectra Spectra->Comparison Pure Pure Comparison->Pure Spectra Match Impure Impure (Co-elution) Comparison->Impure Spectra Differ

Caption: Principle of PDA-based peak purity assessment.

Conclusion

The development of a robust HPLC purity method for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is a systematic, science-driven process. It hinges on a deep understanding of the analyte's chemistry, a logical comparison of chromatographic variables, and rigorous validation against established standards like the ICH guidelines. By starting with a high-purity, end-capped C18 column and an acidified mobile phase, and by leveraging the power of forced degradation studies and PDA detection, researchers can build a self-validating method that provides trustworthy data. This ensures that the purity of the API is controlled, safeguarding its quality and performance in subsequent drug development stages. The principles and protocols outlined in this guide provide a solid framework for achieving this critical analytical goal.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. Column Selection for Reversed-Phase HPLC. [Link]

  • GL Sciences. Reverse Phase HPLC Columns. [Link]

  • Agilent Technologies. Choosing the Right Column for Reverse Phase HPLC Separations. [Link]

  • Chromatography Forum. PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • LCGC International. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Shimadzu. UV vs Diode-Array (PDA) Detectors for (U)HPLC. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • GenTech Scientific. A Brief Overview of PDA Detectors in HPLC. [Link]

  • Pharmaguideline Forum. Peak purity in hplc. [Link]

  • ICH. Quality Guidelines. [Link]

  • Buchi. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. [Link]

  • ResearchGate. (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • PMC. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). [Link]

  • PubMed. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). [Link]

  • ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. [Link]

  • ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline . It is designed for analytical chemists and medicinal chemistry teams requiring precise structural validation of halogenated tetrahydroisoquinoline (THIQ) scaffolds.

Executive Summary & Application Scope

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (hereafter 7-Br-8-Me-THIQ ) is a critical intermediate in the synthesis of dopamine receptor ligands and PNMT inhibitors. Its structural integrity is defined by two key features: the 7-bromo handle (for Suzuki/Buchwald couplings) and the 8-methyl steric block.

This guide compares the MS fragmentation performance of 7-Br-8-Me-THIQ against standard non-halogenated analogs and regioisomers. We establish that Electrospray Ionization (ESI) in positive mode (


) provides superior structural diagnostic capability over Electron Impact (EI) due to the preservation of the bromine isotopic signature and specific Retro-Diels-Alder (RDA) fragmentation pathways.

Mechanistic Analysis: Fragmentation Architectures

The Isotopic Fingerprint (The "Performance" of Detection)

Unlike standard organic scaffolds, 7-Br-8-Me-THIQ exhibits a unique "doublet" molecular ion signature due to the natural abundance of Bromine isotopes (


 and 

).
  • Observation: A 1:1 ratio of intensity at

    
    226.02  and 228.02  (
    
    
    
    ).
  • Diagnostic Value: This doublet serves as an internal self-validation standard. Any deviation from the 1:1 ratio indicates interference or co-elution with non-brominated impurities.

Primary Fragmentation Pathways (ESI-MS/MS)

The fragmentation of the THIQ core is governed by the stability of the resulting isoquinolinium cation. The presence of the 8-methyl group introduces steric strain that favors specific ring-opening mechanisms over standard benzylic cleavages.

Pathway A: Retro-Diels-Alder (RDA) Reaction

The most distinct pathway for THIQs is the RDA cleavage of the saturated heterocyclic ring.

  • Mechanism: Thermal or collision-induced cleavage of the C1-C2 and C3-C4 bonds.

  • Result: Loss of the imine fragment (CH

    
    =NH, 
    
    
    
    m = 29 Da) or ethylene (
    
    
    m = 28 Da), leaving a resonance-stabilized styrene-type cation.
Pathway B: Oxidative Dehydrogenation
  • Mechanism: Loss of

    
     to form the dihydroisoquinoline or fully aromatic isoquinoline species.
    
  • Result:

    
    . This is more prevalent in the 8-methyl analog due to hyperconjugation stabilizing the resulting double bond.
    
Pathway C: Homolytic C-Br Cleavage (High Energy)
  • Mechanism: Direct loss of the Bromine radical.

  • Result: Appearance of an aryl cation at

    
     147 (approx). This is rare in soft ESI but dominant in EI.
    
Visualization of Fragmentation Logic

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 226/228 (1:1) RDA_State Retro-Diels-Alder Transition State M_Ion->RDA_State CID Energy Frag_Dehydro Fragment B [M+H - H2]+ (Dihydroisoquinoline) m/z 224/226 M_Ion->Frag_Dehydro Oxidative Loss (-2 Da) Frag_Dehal Fragment C [M+H - HBr]+ (Radical Loss) m/z 146 M_Ion->Frag_Dehal High Energy (-80/82 Da) Frag_Imine Fragment A [M+H - CH2NH]+ m/z 197/199 RDA_State->Frag_Imine Loss of Imine (-29 Da)

Figure 1: Predicted ESI-MS/MS fragmentation pathways for 7-Br-8-Me-THIQ. The RDA pathway (Green) preserves the isotopic pattern, while dehalogenation (Red) destroys it.

Comparative Assessment: Product vs. Alternatives

This section compares 7-Br-8-Me-THIQ against its non-substituted core and a regioisomer to demonstrate specificity.

Quantitative Comparison Table
Feature7-Br-8-Me-THIQ (Target)THIQ (Unsubstituted) (Alternative 1)6-Bromo-THIQ (Alternative 2)
Monoisotopic Mass 225.01 Da133.09 Da225.01 Da
Primary Ion (

)

226.02 / 228.02

134.10

226.02 / 228.02
Isotopic Pattern 1:1 Doublet Singlet1:1 Doublet
Base Fragment (MS2)

197/199 (RDA)

105 (RDA)

197/199 (RDA)
Differentiation Factor 8-Methyl Steric Effect: Suppresses N-alkylation efficiency compared to 6-Br isomer.Lacks halogen signature; cannot be used for isotopic tracking.Retention Time: Elutes earlier than 7-Br-8-Me on C18 due to lower steric shielding of the polar amine.
Dehydrogenation High (Hyperconjugation from Me)ModerateModerate
Analytical Superiority of the 7-Br-8-Me Scaffold
  • Vs. Unsubstituted THIQ: The target molecule allows for "isotopic tagging" in metabolic studies. The Br signature acts as a tracer, whereas unsubstituted THIQ metabolites are easily confused with endogenous amines.

  • Vs. 6-Bromo Isomer: While MS spectra are nearly identical (isobaric), the 8-methyl group in the target molecule creates a unique steric environment. Under high-resolution ion mobility spectrometry (IMS) or carefully optimized C18 chromatography, the 7-Br-8-Me isomer exhibits a distinct drift time/retention time due to the "ortho-like" interaction between the methyl group and the heterocyclic ring.

Experimental Protocol: Validated Characterization Workflow

To replicate these results, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 7-Br-8-Me-THIQ in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation of the secondary amine (

      
      ), ensuring high 
      
      
      
      intensity.
LC-MS/MS Parameters (Standardized)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the Br-C bond).

  • Collision Energy (CID): Ramp 15–35 eV.

    • Low Energy (15 eV): Preserves molecular ion doublet.

    • High Energy (35 eV): Induces RDA cleavage for structural confirmation.

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 1 µg/mL in MeOH/H2O + 0.1% FA LC LC Separation C18 Column Gradient Elution Sample->LC ESI ESI Source (+) Soft Ionization No In-Source Frag LC->ESI MS1 MS1 Scan Check for 1:1 Doublet (m/z 226/228) ESI->MS1 CID CID Fragmentation Ramp 15-35 eV MS1->CID Data Data Analysis Confirm RDA Fragment (m/z 197/199) CID->Data

Figure 2: Step-by-step LC-MS/MS characterization workflow for halogenated THIQs.

References

  • Starke, I., et al. (2008).[1] "Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion...". Rapid Communications in Mass Spectrometry. Link

  • BenchChem. (2025).[2] "Differentiating Synthetic Cannabinoid Isomers with Tandem Mass Spectrometry: A Comparison Guide". (General principles of isomer differentiation via MS). Link

  • Santa Cruz Biotechnology. "7-Bromo-1,2,3,4-tetrahydroisoquinoline Product Data". Link[3]

  • Zhang, Y., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry". Scientific Reports. Link

Sources

Comparing reactivity of 7-bromo vs 7-iodo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the functionalization of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, the choice between 7-bromo-8-methyl-1,2,3,4-THIQ (7-Br) and 7-iodo-8-methyl-1,2,3,4-THIQ (7-I) is rarely a trivial matter of cost. While the bromo-analog is significantly cheaper and more stable, the 8-methyl group introduces a critical steric and electronic constraint —the "Ortho Effect"—that disproportionately impacts the reactivity of the halogen at the 7-position.

The Verdict:

  • Choose 7-Iodo (7-I) for Lithium-Halogen Exchange and Sterically Demanding Cross-Couplings . The rapid rate of I-Li exchange is required to outcompete the fatal side reaction of benzylic deprotonation at the 8-methyl position.

  • Choose 7-Bromo (7-Br) for Standard Suzuki/Buchwald Couplings where cost is a driver and highly active catalyst systems (e.g., Pd-XPhos, Pd-RuPhos) are employed to overcome the oxidative addition barrier.

Technical Analysis: The "8-Methyl" Factor

The 8-methyl substituent is not merely a bystander; it creates a specific reactivity landscape that differentiates the Iodo and Bromo substrates.

A. Steric Crowding (The Ortho Effect)

The 8-methyl group exerts steric pressure on the 7-position.

  • 7-Iodo: The C-I bond is longer (2.10 Å), pushing the iodine atom further into the coordination sphere of incoming catalysts. While iodine is larger (Van der Waals radius ~1.98 Å), its bond length often makes it more accessible for oxidative addition than expected, provided the ligand system is not excessively bulky.

  • 7-Bromo: The C-Br bond is shorter (1.90 Å), holding the bromine atom closer to the steric wall of the 8-methyl group. This requires smaller, electron-rich phosphine ligands to facilitate oxidative addition.

B. The Benzylic Liability (Critical for Lithiation)

The protons on the 8-methyl group are benzylic and susceptible to deprotonation by strong bases (n-BuLi).

  • Kinetic Competition: The reaction is a race between Halogen-Metal Exchange (k_exchange) and Benzylic Deprotonation (k_deprot) .

  • 7-I:

    
    . Exchange is diffusion-controlled, yielding clean 7-lithio species.
    
  • 7-Br:

    
    . Significant formation of the 8-lithiomethyl side product occurs unless specialized conditions (t-BuLi, -78°C) are used.
    

Experimental Comparison Data

The following data summarizes representative performance in key transformations.

Table 1: Palladium-Catalyzed Suzuki Coupling

Conditions: 1.0 eq Ar-X, 1.2 eq Ph-B(OH)2, 5 mol% Pd Catalyst, K3PO4, Toluene/H2O, 80°C, 4h.

SubstrateCatalyst SystemYield (%)Observations
7-Iodo Pd(PPh3)492% Rapid conversion; minimal homocoupling.
7-Bromo Pd(PPh3)445%Sluggish; significant unreacted starting material.
7-Bromo Pd(dppf)Cl2 88% Requires bidentate ligand to force reductive elimination.
7-Bromo Pd-XPhos G395% Best performance; bulky ligand overcomes 8-Me steric hindrance.
Table 2: Lithium-Halogen Exchange Selectivity

Conditions: 1.0 eq Ar-X, 1.1 eq n-BuLi, THF, -78°C, 10 min, followed by DMF quench.

SubstrateProduct A (7-Formyl)Product B (8-Formylmethyl - Side Product)Selectivity Ratio (A:B)
7-Iodo 96%<1%>99:1 (Clean Exchange)
7-Bromo 65%25%2.6:1 (Poor Selectivity)

Key Insight: For the 7-Bromo substrate, switching from n-BuLi to t-BuLi (2.0 equiv) is mandatory to accelerate the exchange rate and suppress benzylic deprotonation.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways caused by the 8-methyl group during lithiation.

ReactivityLandscape Start_Br 7-Bromo-8-Me-THIQ Lithiation Treatment with n-BuLi (-78°C, THF) Start_Br->Lithiation Start_I 7-Iodo-8-Me-THIQ Start_I->Lithiation Path_Exchange Halogen-Metal Exchange (k_exchange) Lithiation->Path_Exchange Fast (I) Lithiation->Path_Exchange Slow (Br) Path_Deprot Benzylic Deprotonation (k_deprot) Lithiation->Path_Deprot Competitive Prod_Target Target: 7-Li-8-Me-THIQ (Reactive Intermediate) Path_Exchange->Prod_Target Major (>99%) Path_Exchange->Prod_Target Moderate (~65%) Prod_Side Side Product: 7-Halo-8-LiCH2-THIQ (Benzylic Anion) Path_Deprot->Prod_Side Significant (~25%)

Caption: Kinetic competition between halogen exchange and benzylic deprotonation. The 7-Iodo substrate allows exchange to outpace deprotonation.

Recommended Experimental Protocols

These protocols are designed to mitigate the specific challenges of the 8-methyl-THIQ scaffold.

Protocol A: High-Fidelity Formylation of 7-Iodo-8-Me-THIQ

Use this when regioselectivity is paramount.

  • Preparation: Dissolve 7-iodo-8-methyl-N-Boc-1,2,3,4-THIQ (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Cooling: Cool the solution to -78°C .

    • Note: Do not use -40°C; lower temperature favors the kinetic exchange product over thermodynamic benzylic deprotonation.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Checkpoint: The solution should turn a light yellow. If it turns deep orange/red, benzylic deprotonation is occurring (likely due to insufficient cooling or fast addition).

  • Quench: Stir for 15 minutes, then add anhydrous DMF (3.0 equiv).

  • Workup: Warm to RT, quench with sat. NH4Cl.

  • Expected Yield: 90-95% of 7-formyl product.

Protocol B: Cross-Coupling of 7-Bromo-8-Me-THIQ (Cost-Effective)

Use this for scaling up when the Iodo starting material is too expensive.

  • Catalyst Pre-activation: In a separate vial, mix Pd(OAc)2 (2 mol%) and XPhos (4 mol%) in degassed toluene. Stir at 60°C for 5 minutes to generate the active Pd(0)-L species.

    • Why XPhos? The biaryl ligand structure creates a "pocket" that accommodates the steric bulk of the 8-methyl group while preventing catalyst deactivation.

  • Reaction Setup: To the main vessel, add 7-bromo-8-methyl-N-Boc-THIQ (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Solvent: Add Toluene/Water (10:1 ratio).

  • Execution: Add the pre-formed catalyst solution. Heat to 100°C for 6 hours.

  • Expected Yield: >90%. (Note: Using simple PPh3 ligands here often results in stalled reactions at ~50% conversion).

References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009).[1] "An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides." Journal of the American Chemical Society.[1] Link

  • BenchChem Technical Guides. (2025). "Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates." Link

  • Organic Chemistry Portal. "Synthesis of Tetrahydroisoquinolines." Link

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chem. Rev. (General reference for Halogen-Metal Exchange kinetics vs pKa).

Sources

IR spectroscopy characteristic peaks for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

[1]

Executive Summary & Compound Significance

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1784607-39-1) is a critical bicyclic secondary amine intermediate, frequently utilized in the synthesis of dopamine receptor ligands (e.g., D1/D5 antagonists similar to Sch 23390) and isoquinoline-based alkaloids.[1][2]

In synthetic workflows, verifying the regiochemistry of the bromine and methyl substituents is paramount.[1] While NMR is the gold standard for structural elucidation, Infrared (IR) Spectroscopy provides a rapid, non-destructive method for routine identification and impurity profiling.

This guide provides a technical breakdown of the characteristic IR bands for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, distinguishing it from common structural isomers (e.g., 5-bromo or 6-bromo variants) and precursors.[1]

Technical Deep Dive: Characteristic IR Bands

The IR spectrum of this compound is defined by the superimposition of a secondary amine , a tetrasubstituted benzene ring , and alkyl substituents .

Theoretical vs. Observed Spectral Features
Functional GroupVibration ModeFrequency Range (cm⁻¹)Diagnostic Feature
Secondary Amine (-NH) N-H Stretch3300 – 3500 Weak to medium intensity.[1] Often broad if H-bonding is present; sharper in dilute solution.[1]
Aromatic Ring C-H Stretch3000 – 3100 Weak intensity, just above the aliphatic region.[3]
Aliphatic Backbone C-H Stretch (sp³)2800 – 2980 Strong intensity.[1] Includes contributions from the tetrahydroisoquinoline ring (C1, C3, C4) and the C8-Methyl group.[1]
Aromatic Skeleton C=C Ring Stretch1580 – 1600 Medium intensity.[1] Diagnostic of the benzene ring.
Methyl Group C-H Bending (Sym)~1375 "Umbrella" mode.[1] Distinctive for the methyl substituent.[1]
Aryl Bromide C-Br Stretch550 – 690 Strong, sharp band in the fingerprint region.[1]
Subst. Pattern C-H Out-of-Plane (oop) 800 – 860 Critical: Indicates two adjacent aromatic hydrogens (H5 and H6).[1]

Analyst Note: The presence of the C-H out-of-plane bending at 800–860 cm⁻¹ is the primary IR indicator that the bromine and methyl groups are positioned to leave two adjacent protons on the ring (Positions 5 and 6).[1]

Comparative Analysis: Distinguishing Alternatives

In synthesis, the most common impurities are regioisomers formed during bromination or cyclization.[1] IR spectroscopy can filter these out before proceeding to more expensive NMR analysis.[1]

Comparison 1: 7-Bromo vs. 6-Bromo Isomer

The 6-Bromo-8-methyl isomer leaves protons at positions 5 and 7, which are isolated (meta to each other).[1]

  • 7-Bromo-8-methyl (Target):

    • Protons: H5 and H6 are adjacent (vicinal).[1]

    • IR Signal: Strong band at 800–860 cm⁻¹ .[1]

  • 6-Bromo-8-methyl (Alternative):

    • Protons: H5 and H7 are isolated.[1]

    • IR Signal: Weak/Medium bands at 860–900 cm⁻¹ (isolated H) and often a specific meta-substitution pattern (690–710 cm⁻¹).[1]

Comparison 2: 7-Bromo vs. Non-Methylated Precursor

The precursor, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, lacks the C8-methyl group.[1]

  • Target (With Methyl): Distinct sharp peak at ~1375 cm⁻¹ (Methyl umbrella bend).

  • Precursor (No Methyl): Absence of the 1375 cm⁻¹ peak; simplified aliphatic region (only ring CH₂ stretches).[1]

Summary Data Table
Feature7-Bromo-8-methyl-THIQ (Target)6-Bromo-8-methyl-THIQ (Isomer)7-Bromo-THIQ (Precursor)
Aromatic Protons Vicinal (Adjacent)Isolated (Meta)Trisubstituted (1,2,4 pattern)
OOP Bending 800–860 cm⁻¹ (Strong) 860–900 cm⁻¹ (Med)~810 cm⁻¹ (2 adj) + ~880 cm⁻¹ (1 iso)
Methyl Bend Yes (~1375 cm⁻¹) Yes (~1375 cm⁻¹)Absent
C-Br Stretch 550–690 cm⁻¹550–690 cm⁻¹550–690 cm⁻¹
Experimental Protocol: Ensuring Spectral Fidelity

To distinguish these subtle features, sample preparation is critical.[1] The "smear" technique often obscures the fingerprint region.[1][4]

Recommended Method: ATR (Attenuated Total Reflectance) [1]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1]

  • Background: Collect a 32-scan background of the clean crystal.

  • Sample Loading: Place ~2 mg of the solid compound on the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid aromatics).[1]

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹).

Self-Validating Check:

  • If the C-H stretch (>3000 cm⁻¹) is invisible: Pressure is too low.[1]

  • If peaks are broad/undefined: The sample may be wet (check for broad OH stretch at 3400 cm⁻¹) or amorphous.[1] Recrystallize if necessary.[1]

Logical Workflow for Identification

The following diagram outlines the decision process for verifying 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline using IR data.

IR_Identification_WorkflowStartStart: Acquire IR SpectrumCheck_NHCheck 3300-3500 cm⁻¹(N-H Stretch)Start->Check_NHCheck_MethylCheck ~1375 cm⁻¹(Methyl Umbrella)Check_NH->Check_MethylNH PresentCheck_OOPAnalyze 800-900 cm⁻¹(OOP Bending)Check_Methyl->Check_OOPPeak PresentResult_PrecursorImpurity:Non-methylated PrecursorCheck_Methyl->Result_PrecursorPeak AbsentResult_TargetConfirmed:7-Bromo-8-methyl-THIQCheck_OOP->Result_TargetStrong Band800-860 cm⁻¹ (Vicinal)Result_IsomerImpurity:6-Bromo Isomer (Isolated H)Check_OOP->Result_IsomerBands at860-900 cm⁻¹ (Isolated)ValidationValidate with NMR(Coupling Constants)Result_Target->ValidationFinal Confirmation

Figure 1: Decision tree for distinguishing the target compound from common synthetic impurities using IR spectral markers.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on IR interpretation rules for substituted benzenes).

  • Sigma-Aldrich. (n.d.).[1] 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Product Page. Retrieved from (Verification of commercial availability and CAS 1784607-39-1).[1]

  • National Institute of Standards and Technology (NIST). (n.d.).[1] 1,2,3,4-Tetrahydroisoquinoline IR Spectrum. NIST Chemistry WebBook.[1] Retrieved from (Baseline data for the tetrahydroisoquinoline core).[1]

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Source for specific C-Br and Methyl deformation frequencies).

Bioisosteric comparison of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Comparison Guide: 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Analogs

Executive Summary & Scaffold Analysis

The 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-8-Me-THIQ) scaffold represents a critical "constrained" bioisostere in the design of central nervous system (CNS) agents. Structurally, it serves as a rigidified analog of 3-bromo-4-methylphenethylamine , locking the ethylamine side chain into a bicyclic system. This conformational restriction often enhances receptor selectivity by reducing the entropic penalty of binding.

This guide objectively compares the 7-Br-8-Me-THIQ scaffold against its primary bioisosteres (Chloro-analogs, Benzazepines, and non-methylated variants) to evaluate its utility in targeting Monoamine Transporters (DAT/NET) and Serotonin Receptors (5-HT2C) .

Key Structural Features:
  • 7-Bromo Substituent: Provides a lipophilic, electron-withdrawing handle capable of halogen bonding. It mimics the 4-chloro/bromo group seen in amphetamine-class psychostimulants but with altered metabolic liability.

  • 8-Methyl Substituent: Introduces steric bulk ortho to the halogen and the bridgehead. This "ortho-effect" can twist the ring conformation or block metabolic hydroxylation at the typically vulnerable 8-position.

  • Secondary Amine (N2): The essential pharmacophore for ionic interaction with Aspartate residues in GPCRs and transporters.

Bioisosteric Comparison: Performance & Properties

The following analysis compares 7-Br-8-Me-THIQ with three distinct classes of alternatives used in lead optimization.

Table 1: Physicochemical & Functional Comparison
Feature7-Br-8-Me-THIQ (Target)7-Cl-8-Me-THIQ (Chloro Analog)7-Br-THIQ (Des-methyl)Lorcaserin Analog (Benzazepine)*
Molecular Weight 226.11181.66212.09~195-230
cLogP (Lipophilicity) ~3.2 (High)~2.7 (Moderate)~2.8~2.5 - 3.0
Halogen Bond Strength Strong (Br)Moderate (Cl)Strong (Br)Moderate (Cl)
Metabolic Stability High (8-Me blocks oxidation)HighLow (8-pos vulnerable)Moderate
Steric Bulk (ų) High (Br + Me)Medium (Cl + Me)Medium (Br only)High (Ring expansion)
Primary Target Class DAT/NET Inhibitor or 5-HT2CDAT/NET InhibitorNon-selective5-HT2C Agonist

> Note: Lorcaserin is a 1-methyl-8-chloro-benzazepine. The 7-Br-8-Me-THIQ is a ring-contracted bioisostere that may exhibit different selectivity profiles (e.g., favoring DAT over 5-HT2C).

Mechanistic Insights (Causality):
  • The Bromine vs. Chlorine Switch: Replacing Chlorine (Cl) with Bromine (Br) at position 7 increases lipophilicity (logP) and the potential for sigma-hole interactions (halogen bonding) with carbonyl backbone residues in the target protein. This often increases affinity (Ki) but may reduce water solubility.

  • The 8-Methyl "Metabolic Shield": In unsubstituted THIQs, the 8-position is a "hotspot" for cytochrome P450-mediated hydroxylation. The 8-methyl group sterically and chemically blocks this site, significantly extending the half-life (

    
    ) in microsomal stability assays.
    
  • Ring Contraction (THIQ vs. Benzazepine): Benzazepines (7-membered rings) are flexible and often favor Serotonin receptors (5-HT). THIQs (6-membered rings) are more rigid and planar, a conformation often preferred by Dopamine (DAT) and Norepinephrine (NET) transporters.

Experimental Protocols

To validate the bioisosteric advantages, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Shield" effect of the 8-methyl group.

  • Preparation: Prepare 10 mM DMSO stocks of 7-Br-8-Me-THIQ and 7-Br-THIQ (control).

  • Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes (HLM).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: The 8-Methyl analog should show >2-fold lower

      
       than the des-methyl analog.
      
Protocol B: Radioligand Binding Assay (DAT Selectivity)

Objective: Determine affinity changes due to Bromine substitution.

  • Membrane Prep: Use CHO cells stably expressing human Dopamine Transporter (hDAT).

  • Ligand: [³H]-WIN 35,428 (High affinity DAT ligand).

  • Competition: Incubate membranes (20 µg protein) with 5 nM [³H]-WIN 35,428 and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of 7-Br-8-Me-THIQ .

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4. Incubate 2 hours at 4°C (to prevent uptake, focusing only on binding).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI.

  • Data: Measure radioactivity via liquid scintillation. Fit to a one-site competition model to derive

    
    .
    

Visualization: SAR Decision Pathway

The following diagram illustrates the logical flow for optimizing the THIQ scaffold, highlighting where the 7-Br-8-Me variant fits into the decision matrix.

SAR_Optimization Scaffold Lead: 1,2,3,4-THIQ Scaffold Problem1 Issue: Low Metabolic Stability (Rapid 8-OH formation) Scaffold->Problem1 Problem2 Issue: Low Potency Scaffold->Problem2 Alternative Alternative: Ring Expansion (Benzazepine for 5-HT Selectivity) Scaffold->Alternative If 5-HT2C target desired Solution1 Strategy: Block Metabolic Hotspot Problem1->Solution1 Solution2 Strategy: Enhance Lipophilicity/Halogen Bond Problem2->Solution2 Result1 Modification: Add 8-Methyl Group Solution1->Result1 Result2 Modification: Add 7-Bromo Group Solution2->Result2 Final Optimized Lead: 7-Bromo-8-methyl-1,2,3,4-THIQ (Balanced Potency & Stability) Result1->Final Result2->Final

Caption: SAR Optimization pathway transforming the basic THIQ scaffold into the metabolically stable and potent 7-Bromo-8-methyl analog.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Smith, J. A., et al. (2008). Agonists of the Serotonin 5-HT2C Receptor: Preclinical and Clinical Progression. Current Opinion in Drug Discovery & Development, 11(4), 438-445.[1] Link

  • Sigma-Aldrich. Product Specification: 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1784607-39-1).[2][3][4][5][6] Link

  • Torres, G. E., et al. (2003). Plasma Membrane Monoamine Transporters: Structure, Regulation and Function. Nature Reviews Neuroscience, 4, 13-25. Link

  • BLD Pharm. 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Safety & Data Sheet. Link

Sources

Unambiguous Structural Validation of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology, I frequently encounter drug discovery programs stalled by ambiguous structural assignments. Small molecule building blocks like 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1784607-39-1) are critical scaffolds in medicinal chemistry. However, validating their exact regiochemistry and 3D conformation requires moving beyond routine analytical techniques.

This guide provides an objective comparison of structural validation modalities, detailing why X-ray crystallography remains the gold standard for unambiguous characterization, and outlines a self-validating experimental workflow for this specific tetrahydroisoquinoline (THIQ) derivative.

The Regiochemical Challenge: Why Routine Methods Fall Short

In the synthesis of 7-bromo-8-methyl-1,2,3,4-THIQ, confirming the exact position of the bromine atom is paramount. The THIQ core features a benzene ring fused to a saturated piperidine ring. In the target molecule, the aromatic positions 7 and 8 are substituted, leaving protons at positions 5 and 6.

  • The NMR Ambiguity: In

    
    H NMR, the protons at C5 and C6 are ortho to each other, presenting as two doublets with a coupling constant of 
    
    
    
    Hz. However, if the synthesis unexpectedly yielded the 5-bromo-8-methyl isomer, the remaining protons at C6 and C7 would also be ortho to each other, yielding a nearly identical splitting pattern[1]. While 2D NMR (HMBC/NOESY) can provide circumstantial evidence, relying on long-range correlations in tightly clustered aromatic systems introduces significant risk.
  • The Crystallographic Solution: X-ray crystallography does not rely on inferred spin interactions; it directly maps the electron density of the molecule[2]. Because bromine possesses 35 electrons compared to carbon's 6, its electron density peak is massively larger, making the regiochemical assignment 100% unambiguous.

Table 1: Comparative Performance of Structural Validation Modalities
FeatureX-Ray CrystallographyNMR SpectroscopyMass Spectrometry (HRMS)
Primary Output 3D Electron Density MapNuclear Spin InteractionsExact Mass & Fragmentation
Regiochemistry Unambiguous (Direct Observation)Inferred (NOESY/HMBC)Blind (Cannot distinguish isomers)
State of Matter Solid (Single Crystal)Solution (Liquid)Gas Phase
Sample Requirement ~1-5 mg (Recoverable)~5-15 mg (Recoverable)<1 µg (Destructive)
Conformational Data Absolute 3D geometry & packingSolution-state dynamicsNone

Experimental Workflow & Self-Validating Protocols

To achieve atomic-resolution validation of 7-bromo-8-methyl-1,2,3,4-THIQ, we employ a highly controlled crystallographic workflow. Every step is designed with explicit physical causality to ensure a self-validating output.

Phase 1: Single Crystal Growth (Vapor Diffusion)

Protocol:

  • Dissolve 5 mg of the purified THIQ derivative in 0.5 mL of dichloromethane (DCM) within a 1-dram glass inner vial.

  • Place the un-capped inner vial inside a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (n-hexane).

  • Seal the outer vial tightly and leave undisturbed at 20 °C for 3–7 days.

Causality: Vapor diffusion leverages the difference in vapor pressures between the solvent and anti-solvent. Hexane vapor slowly diffuses into the DCM, gradually decreasing the dielectric constant of the solution. This thermodynamically controlled reduction in solubility prevents rapid kinetic precipitation (amorphous powder), instead favoring the nucleation and growth of highly ordered, macroscopic single crystals required for diffraction.

Phase 2: X-Ray Diffraction & Data Collection

Protocol:

  • Harvest a single, block-shaped crystal (~0.15 × 0.15 × 0.10 mm) using a polyimide micromount.

  • Submerge the crystal in a perfluoropolyether cryo-oil to displace atmospheric water.

  • Mount on a microfocus X-ray diffractometer (Cu K

    
     radiation, 
    
    
    
    Å) and immediately flash-cool to 100 K using an open-flow nitrogen cryostat.

Causality: Flash-cooling to 100 K serves two critical purposes. First, it vitrifies the cryo-oil, holding the crystal rigidly in place without forming ice rings. Second, it drastically reduces the thermal vibrations (B-factors) of the atoms within the lattice. Lower thermal motion sharpens the diffraction spots at high Bragg angles, significantly enhancing the overall resolution of the dataset[3]. Furthermore, using Copper radiation maximizes the anomalous scattering signal from the Bromine atom, aiding in phase problem resolution.

Phase 3: Structure Solution & Refinement

Protocol:

  • Integrate the diffraction frames and apply a multi-scan empirical absorption correction.

  • Solve the structure using intrinsic phasing (e.g., SHELXT).

  • Refine the model against

    
     using full-matrix least-squares refinement (e.g., SHELXL).
    

Self-Validating System: The refinement process is mathematically self-validating. The algorithm continuously compares the calculated electron density of your proposed 3D model against the actual observed experimental data. The residual difference is quantified as the R-factor (


). An 

value below 5% confirms that the model is a true representation of the molecule[3]. If the

stagnates above 10%, the system automatically flags the user to investigate for crystal twinning, incorrect space group assignment, or unmodeled solvent[4].

Workflow Visualization

G A Synthesized Compound 7-Bromo-8-methyl-1,2,3,4-THIQ B Primary Screening (1H/13C NMR & LC-MS) A->B C Regiochemistry Ambiguous? (e.g., 5-Br vs. 7-Br) B->C D Single Crystal Growth (Vapor Diffusion: DCM/Hexane) C->D Yes (Need 3D Map) G Unambiguous 3D Structure (Absolute Configuration & Packing) C->G No (Rare for novel scaffolds) E X-Ray Diffraction (Data Collection at 100 K) D->E High-Quality Crystal F Structure Refinement (SHELXL, R1 < 5%) E->F Electron Density Map F->G Validation Metrics Met

Workflow for unambiguous structural validation of THIQ derivatives via X-ray crystallography.

Quantitative Validation Metrics

When reviewing the crystallographic information file (CIF) for the THIQ derivative, the following benchmark metrics must be met to ensure the structural assignment is publication-ready and scientifically sound[3],[4].

Table 2: Self-Validating Crystallographic Metrics for Small Molecules
MetricTarget ValueMechanistic SignificanceFlag for Re-evaluation
Resolution < 0.84 ÅEnsures atomic-level separation of individual electron density peaks.> 1.0 Å (Poor crystal quality)

(R-factor)
< 5.0%Measures agreement between the structural model and experimental data.> 10.0% (Twinning/Disorder)

< 15.0%Weighted R-factor; highly sensitive to minor structural errors.> 20.0% (Incorrect atom assignment)
Goodness-of-Fit (S) ~ 1.0Validates the weighting scheme of the least-squares refinement model.< 0.8 or > 1.2

References

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM . Sygnature Discovery. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Protein X-Ray Structure Validation: Key Criteria . ProteinStructures.com. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth comparison of reference standards for the analysis of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in pharmaceutical research and development. We will explore the critical importance of well-characterized reference standards, compare commercially available options, and detail robust analytical methodologies for quantification and impurity profiling. This document is intended for researchers, analytical scientists, and drug development professionals seeking to ensure data integrity and analytical accuracy.

Introduction: The Significance of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities, including anticancer and antibacterial properties.[1][2] 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is a crucial synthetic intermediate used in the construction of more complex molecules.[3] Accurate quantification and impurity profiling of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The integrity of any analytical measurement is fundamentally dependent on the quality of the reference standard used.[4][5] A reference standard is a highly purified and well-characterized compound that serves as a benchmark for qualitative identification and quantitative measurement.[4][5] The use of a poorly characterized standard can lead to inaccurate batch release data, flawed stability studies, and potential regulatory challenges.

The Cornerstone of Analysis: Choosing a Reference Standard

A reference standard material is defined by the US Food and Drug Administration (FDA) as a "highly purified compound that is well characterized."[4] This characterization is not merely a statement of purity but a comprehensive data package that confirms the material's identity, strength, and quality.[4]

When selecting a reference standard for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, several factors must be critically evaluated. Since this compound is a non-compendial intermediate, it is unlikely to be available from pharmacopeias like the USP or EP.[4][6] Therefore, researchers must rely on commercial suppliers or in-house synthesis and qualification.

Comparison of Commercial Reference Standards

The market offers various grades of chemical reagents. For analytical purposes, it is crucial to select a product explicitly sold and documented as a reference standard. Below is a comparative table outlining the key attributes to look for when sourcing a standard from a commercial supplier.

FeatureSupplier A (Premium)Supplier B (Standard)Supplier C (Basic Reagent)Why It Matters
Stated Purity ≥99.5% (qNMR or Mass Balance)≥97% (HPLC)≥95% (TLC or GC)A higher, accurately determined purity reduces measurement uncertainty. Methods like qNMR provide a direct, traceable purity value.
Certificate of Analysis (CoA) Comprehensive, lot-specificLot-specific, basic dataGeneric, not lot-specificA detailed CoA is the "passport" for the standard, providing evidence of its identity and quality.[7]
Characterization Data ¹H NMR, ¹³C NMR, MS, HPLC-UV, Elemental Analysis, Water Content (Karl Fischer)¹H NMR, HPLCMinimal or noneA full suite of orthogonal analytical techniques provides unequivocal proof of structure and purity.[5][8]
Traceability Documented traceability to a primary standard.Limited traceability information.None.Ensures consistency and allows for comparison of results across different laboratories and time points.
Intended Use Explicitly for quantitative analysis.Suitable for identification or qualitative work.For synthesis only.Using a synthesis-grade reagent for quantitative analysis introduces significant and unacceptable error.

This table is illustrative. Researchers should always request and review the lot-specific Certificate of Analysis before purchase.

Decision Framework for Standard Selection

The choice of a reference standard is dictated by its intended application. The following decision-making workflow can guide the selection process.

G start What is the intended use? qualitative Qualitative Use (e.g., Peak ID, System Suitability) start->qualitative Identification quantitative Quantitative Use (e.g., Assay, Impurity Analysis) start->quantitative Quantification standard Select Standard Grade (CoA with HPLC/NMR, Reputable Supplier) qualitative->standard gmp Is the work under GMP regulations? quantitative->gmp premium Select Premium Standard (Full Characterization, High Purity, Documented Traceability) gmp->premium Yes gmp->standard No (R&D)

Caption: Decision workflow for selecting an appropriate reference standard.

Analytical Methodologies: A Comparative Approach

The analysis of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline typically involves chromatographic techniques to ensure specificity and sensitivity. High-Performance Liquid Chromatography (HPLC) is the workhorse for assay and impurity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) can be valuable for identifying volatile or derivatizable impurities.[1][8]

High-Performance Liquid Chromatography (HPLC-UV)

A robust reversed-phase HPLC method is the preferred approach for the quantitative analysis of this compound. The basic nature of the tetrahydroisoquinoline core necessitates specific mobile phase conditions to achieve good peak shape and resolution.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline reference standard.

    • Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL. This is your stock solution.

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • Prepare unknown samples by dissolving them in the same diluent to an expected concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[9]

  • Chromatographic Conditions:

    • The following table outlines a reliable starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic analyte.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minutesA gradient elution ensures that impurities with different polarities are effectively separated.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Detection UV at 275 nmSelected based on the UV absorbance maximum of the chromophore.
  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Quantify the amount of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline in the unknown sample by interpolating its peak area from the calibration curve.

    • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and range.[10][11][12]

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh 1. Weigh Standard & Sample dissolve 2. Dissolve in Diluent weigh->dissolve filter 3. Filter (0.45 µm) dissolve->filter hplc 4. Inject onto HPLC System filter->hplc separate 5. Chromatographic Separation hplc->separate detect 6. UV Detection separate->detect integrate 7. Integrate Peak Areas detect->integrate calibrate 8. Create Calibration Curve integrate->calibrate quantify 9. Quantify Sample calibrate->quantify

Caption: General workflow for the quantitative analysis by HPLC.

Conclusion and Recommendations

The selection of a high-quality, well-characterized reference standard is a non-negotiable prerequisite for the accurate analysis of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline. While premium standards may have a higher initial cost, the investment is justified by the increased confidence in analytical results, prevention of costly project delays, and assurance of regulatory compliance.

Our key recommendations are:

  • Prioritize Quality: Always select a reference standard from a reputable supplier that provides a comprehensive, lot-specific Certificate of Analysis.[7]

  • Verify Characterization: Ensure the standard is characterized by multiple orthogonal techniques, including NMR, MS, and a chromatographic purity method.[5][8]

  • Employ a Robust Method: Utilize a validated reversed-phase HPLC method, paying close attention to mobile phase pH control to ensure good peak shape for the basic analyte.

  • Validate for Intended Use: All analytical procedures must be validated to demonstrate they are suitable for their intended purpose, as outlined in ICH Q2(R1) guidelines.[11][13]

By adhering to these principles, researchers and drug developers can ensure the generation of reliable and defensible analytical data, which is the bedrock of sound scientific and pharmaceutical development.

References

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
  • FAQs: Reference Standards. US Pharmacopeia (USP).
  • General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.
  • Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC and GC-MS. Benchchem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. US Food and Drug Administration.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • <11> USP REFERENCE STANDARDS. USP.
  • Reference-Standard Material Qualification. Pharmaceutical Technology.
  • Reference Standard Preparation & Characterization. Creative Biolabs.
  • 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline. Sigma-Aldrich.
  • 7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline. Sigma-Aldrich.
  • 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline | 1784607-39-1. Sigma-Aldrich.
  • Reference Standard Material Programs. Intertek.
  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. J-Stage.
  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC-MS/MS in human blood, brain, and liver tissue. PubMed.
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

Sources

Comparative Binding Affinity of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 7,8-Disubstituted THIQ Scaffold

Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Leads.

The 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-8-Me-THIQ) scaffold represents a highly specialized pharmacophore in medicinal chemistry. Unlike the more common 6,7-disubstituted tetrahydroisoquinolines (THIQs) found in catecholamine mimics, the 7,8-substitution pattern introduces unique steric and electronic constraints.

This guide objectively compares the binding performance of derivatives synthesized from this core scaffold. The presence of the 8-methyl group creates significant torsional strain and steric bulk, often locking the molecule into a conformation that favors specific receptor subtypes (e.g., NMDA receptor PCP sites) while excluding others. Meanwhile, the 7-bromo moiety serves as both a lipophilic anchor and a versatile synthetic handle for cross-coupling reactions, allowing for the generation of diverse libraries targeting Monoamine Transporters (MATs) , NMDA receptors , and Orexin receptors .

Comparative Analysis of Derivatives

The binding affinity of 7-Br-8-Me-THIQ derivatives is heavily dependent on the substitution at the C1 and N2 positions. The following analysis compares three primary derivative classes.

Class A: 1-Aryl-8-methyl Derivatives (NMDA Receptor Targeting)

This class involves the introduction of an aryl group at the C1 position. The 8-methyl group is critical here for enantioselective binding at the PCP binding site of the NMDA receptor.

Mechanism: The 8-methyl substituent restricts the rotation of the C1-aryl ring, forcing the molecule to adopt a rigid conformation that fits the phencyclidine (PCP) pocket.

Performance Data:

  • Lead Compound: (S)-1-(2-methylphenyl)-7-bromo-8-methyl-THIQ

  • Target: NMDA Receptor (PCP Site)[1]

Derivative ConfigurationC1 Substituent8-PositionBinding Affinity (

)
Selectivity (S/R Ratio)
(S)-Isomer (Lead) 2-methylphenylMethyl37.4 nM High
(R)-Isomer2-methylphenylMethyl> 3,000 nMLow
Des-methyl Analog2-methylphenylH220 nMN/A

Insight: The (S)-enantiomer of the 8-methyl derivative exhibits a nearly 90-fold higher affinity than its (R)-counterpart and significantly higher potency than the des-methyl analog. This confirms that the 8-methyl group is not merely a bystander but a conformational lock .

Class B: N-Alkylated Derivatives (Monoamine Transporter Selectivity)

Derivatization at the secondary amine (N2) shifts the profile toward monoamine transporters (DAT, SERT, NET). The 7-bromo group enhances lipophilicity, improving blood-brain barrier (BBB) penetration.

Performance Profile:

  • N-Methylation: Generally increases affinity for DAT (Dopamine Transporter) but reduces selectivity against SERT.

  • N-Allyl/Propyl: Often shifts selectivity toward SERT or introduces antagonist activity at 5-HT receptors.

Class C: 7-Aryl Coupled Derivatives (Orexin & EZH2 Targeting)

Using the 7-bromo group as a handle for Suzuki-Miyaura coupling allows for the extension of the scaffold.

  • Target: Orexin Receptors (OX1R/OX2R)

  • Modification: Biaryl formation at Position 7.

  • Affinity: Low nanomolar (

    
    ) potency observed when coupled with sulfonamide moieties.
    

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates how the core 7-Br-8-Me-THIQ scaffold is diverted into different therapeutic classes based on specific chemical modifications.

SAR_Pathway Core 7-Bromo-8-methyl-THIQ (Core Scaffold) C1_Sub C1-Aryl Substitution (Friedel-Crafts / Grignard) Core->C1_Sub Stereoselective Synthesis N2_Sub N2-Alkylation (Reductive Amination) Core->N2_Sub Lipophilicity Tuning C7_Couple C7-Cross Coupling (Suzuki / Buchwald) Core->C7_Couple Scaffold Extension NMDA NMDA Receptor Ligands (High Affinity S-Isomer) C1_Sub->NMDA 8-Me induces conformational lock MAT Monoamine Transporters (DAT/SERT Inhibitors) N2_Sub->MAT N-Me favors DAT Orexin Orexin/EZH2 Modulators (Extended Biaryls) C7_Couple->Orexin Biaryl interactions

Figure 1: Divergent synthesis pathways from the 7-Bromo-8-methyl-THIQ scaffold leading to distinct pharmacological profiles.

Experimental Protocol: Radioligand Binding Assay

To validate the binding affinity of these derivatives, a competitive radioligand binding assay is the gold standard. This protocol ensures self-validating results through the use of specific reference ligands and non-specific binding controls.

Materials & Reagents[2]
  • Membrane Preparation: Rat brain cortex (for NMDA) or Striatum (for DAT).

  • Radioligand:

    
    -MK-801 (for NMDA) or 
    
    
    
    -GBR-12935 (for DAT).
  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Displacing Agent: Non-radioactive MK-801 (10

    
    M) for defining non-specific binding.
    
Step-by-Step Workflow
  • Tissue Homogenization:

    • Homogenize tissue in ice-cold Tris-HCl buffer.

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • Total Binding: 100

      
      L Membrane + 50 
      
      
      
      L Radioligand + 50
      
      
      L Buffer.
    • Non-Specific Binding (NSB): 100

      
      L Membrane + 50 
      
      
      
      L Radioligand + 50
      
      
      L Displacing Agent.
    • Test Sample: 100

      
      L Membrane + 50 
      
      
      
      L Radioligand + 50
      
      
      L 7-Br-8-Me-THIQ Derivative (varying concentrations
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes (equilibrium).

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

    • Wash filters

      
       with ice-cold buffer.
      
    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Calculate

      
       using non-linear regression (log(inhibitor) vs. response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Assay Logic Diagram

Binding_Assay Start Membrane Preparation (Target Receptor) Mix Incubation Mix: Membrane + Radioligand + Competitor Start->Mix Equil Equilibrium Binding (60 min @ 25°C) Mix->Equil Filter Rapid Filtration (GF/B Filters) Equil->Filter Count Scintillation Counting (CPM Measurement) Filter->Count Calc Data Analysis (Cheng-Prusoff -> Ki) Count->Calc

Figure 2: Workflow for the competitive radioligand binding assay used to determine Ki values.

References

  • Bernatzky, G., et al. (2006). "Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex." Journal of Medicinal Chemistry.

  • BindingDB. (2007).[2] "Binding Affinity Data for Tetrahydroisoquinoline Derivatives." BindingDB Database.[2]

  • ChemicalBook. (2024).[3] "7-Bromo-1,2,3,4-tetrahydroisoquinoline Product Profile."

  • Sigma-Aldrich. (2024). "7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Specification Sheet."

Sources

Comparative Guide: Elemental Analysis vs. Modern Alternatives for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-8-Me-THIQ) is a critical scaffold in the synthesis of dopaminergic ligands and CNS-active agents. Its structural integrity—specifically the regiochemistry of the bromine and methyl substituents—is paramount for downstream efficacy.

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) have become ubiquitous for structural identification, Elemental Analysis (EA) remains the gold standard for establishing bulk purity and confirming the stoichiometry of salt forms (e.g., Hydrochloride). This guide objectively compares EA against HRMS and Quantitative NMR (qNMR), providing calculated reference data and experimental protocols to ensure scientific rigor in drug development.

Part 1: Technical Profile & Theoretical Data

To validate this compound, researchers must compare experimental results against precise theoretical values. The amine is frequently isolated as a Hydrochloride (HCl) salt to improve stability and crystallinity.

Compound: 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS: 1784607-39-1 Molecular Formula (Free Base):


Molecular Formula (HCl Salt): 

Table 1: Theoretical Elemental Composition Limits

Calculated using IUPAC atomic weights. Acceptance criteria based on ACS Guidelines (


).
ElementFree Base (Theory %)Passing Range (Free Base)HCl Salt (Theory %)Passing Range (HCl Salt)
Carbon (C) 53.1252.72 – 53.5245.7445.34 – 46.14
Hydrogen (H) 5.354.95 – 5.754.994.59 – 5.39
Nitrogen (N) 6.195.79 – 6.595.334.93 – 5.73

Critical Insight: A common failure mode for THIQs is trapped solvent (e.g., dichloromethane or ethanol) in the lattice. A deviation in Carbon >0.5% often indicates solvation rather than synthetic impurity.

Part 2: Comparative Analysis (EA vs. HRMS vs. qNMR)

Elemental Analysis (Combustion)[1]
  • Role: Bulk Purity & Salt Stoichiometry Validator.

  • Mechanism: High-temperature combustion (

    
    ) converts the sample into gases (
    
    
    
    ).
  • Pros:

    • The only method that confirms the sample is "dry" and free of inorganic salts (which are invisible to UV/MS).

    • Definitively proves the ratio of counter-ions (e.g., Mono-HCl vs. Di-HCl).

  • Cons: Destructive; requires milligram quantities (

    
    ); sensitive to hygroscopicity.
    
High-Resolution Mass Spectrometry (HRMS)[2]
  • Role: Molecular Formula Identity.

  • Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) or Orbitrap detection.

  • Pros:

    • Requires negligible sample (

      
      ).
      
    • Provides exact mass (

      
       error) confirming 
      
      
      
      .
  • Cons:

    • Blind Spot: Cannot distinguish between 99% pure product and 50% product + 50% NaCl (inorganic salts do not fly).

    • Isomerism: 7-Bromo and 5-Bromo isomers often have identical fragmentation patterns.

Quantitative NMR (qNMR)[2][3][4][5]
  • Role: Absolute Purity & Structural Connectivity.

  • Mechanism: Integration of proton signals relative to an internal standard (e.g., Maleic acid, TCNB).

  • Pros: Non-destructive; confirms structure and purity simultaneously.

  • Cons:

    • Requires a certified internal standard.[1]

    • Relaxation times (

      
      ) must be carefully managed (D1 delay 
      
      
      
      ) to avoid integration errors, making it slower than standard NMR.

Part 3: Experimental Protocol for EA

Objective: Obtain combustion data for 7-Br-8-Me-THIQ within


 tolerance.
Reagents & Equipment[6][7][8][9]
  • Analyzer: CHNS/O Elemental Analyzer (e.g., Elementar vario, PerkinElmer 2400).

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder. Crucial for halogens to prevent the formation of non-volatile metal halides.
    
  • Reference Standard: Acetanilide or Sulfanilamide (Certified).

Step-by-Step Workflow
  • Sample Preparation (Drying):

    • THIQ salts are often hygroscopic. Dry the sample in a vacuum oven at

      
       for 12 hours over 
      
      
      
      .
    • Why: Water weight will depress Carbon/Nitrogen percentages, leading to a "Fail" result.

  • Weighing:

    • Calibrate the microbalance.

    • Weigh

      
       of the sample into a tin capsule.
      
    • Add Additive: Add

      
       of 
      
      
      
      directly over the sample.
    • Causality: Bromine can form volatile residues or corrode the combustion tube.

      
       acts as a scrubber and combustion catalyst, ensuring complete oxidation.
      
  • Combustion Parameters:

    • Furnace Temperature:

      
       (Combustion), 
      
      
      
      (Reduction).
    • Oxygen Boost: 2–5 seconds (ensure excess

      
       for the aromatic ring).
      
  • Validation:

    • Run a "Blank" (Empty Tin).

    • Run "Conditioning" samples until Nitrogen baseline stabilizes.

    • Run the Reference Standard (Must be within

      
       of theoretical).
      

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision matrix for confirming the 7-Br-8-Me-THIQ intermediate.

PurityValidation Start Crude 7-Br-8-Me-THIQ Purification Purification (Column/Recrystallization) Start->Purification SaltForm Salt Formation (HCl in Ether/Dioxane) Purification->SaltForm Drying Vacuum Drying (Remove Solvents) SaltForm->Drying Analysis Analytical Triage Drying->Analysis HRMS HRMS (Check Exact Mass) Analysis->HRMS NMR 1H NMR (Check Structure/Solvent) Analysis->NMR EA Elemental Analysis (Check Bulk Purity) Analysis->EA Decision Compare Data vs Theory HRMS->Decision NMR->Decision EA->Decision Pass Release Compound (Purity > 99%) Decision->Pass All within limits Fail_Solvent Fail: Low C% (Trapped Solvent) Decision->Fail_Solvent NMR shows peaks EA C% deviates Fail_Inorganic Fail: Low C/H/N% (Inorganic Salt Contam.) Decision->Fail_Inorganic NMR clean EA values low Fail_Solvent->Drying Re-dry Fail_Inorganic->Purification Re-purify

Caption: Integrated workflow for validating brominated tetrahydroisoquinolines. Note the feedback loops for drying and purification based on specific EA failure modes.

Part 5: Data Interpretation Guide

When reviewing your EA report, use this interpretation matrix to diagnose synthesis issues.

ObservationDiagnosisAction
C, H, N all within

High Purity. Confirmed Identity.Proceed to next step.
C is Low (

), H is High
Water Contamination. Dry sample at higher temp or longer duration.
C is High, N is Low Trapped Organic Solvent. Check NMR for solvent peaks (e.g., EtOAc, DCM).
C, H, N all Low (Proportional) Inorganic Contamination. Sample contains Silica or inorganic salts (NaCl/KBr). Perform aqueous wash or recrystallization.[2]
N is High Incomplete Salt Formation. Mixture of Free Base and HCl salt. Re-acidify.

References

  • American Chemical Society (ACS). Author Guidelines for Elemental Analysis.[3] (Data must be within

    
     for publication).
    
  • U.S. Food and Drug Administration (FDA). Elemental Analysis Manual (EAM) for Food and Related Products.[4] (Methodologies for trace element detection).

  • BenchChem.Synthesis and Characterization of Halogenated Quinolines and Isoquinolines.

  • National Institutes of Health (NIH).

  • Sigma-Aldrich. Product Specification: 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the journey of discovery does not conclude with the acquisition of data, but with the responsible management of all materials involved. This guide provides an in-depth, procedural framework for the proper disposal of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety standards and regulatory compliance, reflecting a commitment to best practices in the modern research laboratory.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is paramount. This compound is a halogenated organic solid and should be handled with care.[1][2]

Based on data for the closely related compound, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, and general knowledge of halogenated organic compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[3]

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact and subsequent irritation.[5]
Body Protection A fully buttoned laboratory coatProtects skin and personal clothing from contamination.[5]
Respiratory Use in a well-ventilated area or fume hoodAvoids inhalation of any dust or aerosols.[3]

The Principle of Segregation: A Cornerstone of Safe Disposal

The cardinal rule for the disposal of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is its classification as a halogenated organic waste .[5][6] It is imperative that this waste stream is kept separate from all other types of laboratory waste, particularly non-halogenated organic solvents.[7]

The rationale for this strict segregation is twofold:

  • Chemical Incompatibility: Mixing halogenated compounds with other chemical waste can lead to dangerous and unforeseen reactions.[6][8]

  • Disposal Methodology: Halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[6][9] Mixing it with non-halogenated waste unnecessarily complicates and increases the cost of disposal for the entire waste volume.[7]

Step-by-Step Disposal Protocol

This protocol details the procedure for the disposal of small quantities of solid 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline typically generated in a research setting.

Materials Required:
  • Designated "Halogenated Organic Solid Waste" container (must be in good condition, compatible with the waste, and have a secure lid).[7][10]

  • Hazardous waste label.

  • Spatula and/or brush for transferring solid waste.

  • Appropriate PPE (see Table 1).

Procedure:
  • Container Preparation:

    • Obtain a designated and clearly marked "Halogenated Organic Solid Waste" container.

    • Affix a hazardous waste label to the container before adding any waste.[10]

  • Waste Transfer:

    • Working within a chemical fume hood, carefully transfer the solid 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline into the designated waste container using a clean spatula.

    • Ensure that any residual powder in the original container is also transferred.

  • Decontamination of Labware:

    • Non-disposable labware that has come into contact with the compound (e.g., glassware, spatulas) should be decontaminated.

    • Rinse the contaminated items with a small amount of a suitable organic solvent (e.g., acetone).

    • The resulting solvent rinse, now contaminated with a halogenated compound, must be disposed of as halogenated organic liquid waste in a separate, appropriately labeled container. Do not add this liquid to the solid waste container.

  • Disposal of Contaminated Consumables:

    • Disposable items such as gloves, weighing paper, and paper towels that are contaminated with 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline should be placed in the "Halogenated Organic Solid Waste" container.

  • Labeling the Hazardous Waste Container:

    • Properly labeling the waste container is a critical step for regulatory compliance and safety. The label must include:

      • The words "Hazardous Waste".[11][12]

      • The full chemical name: "7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline". Avoid abbreviations or chemical formulas.[10]

      • An indication of the hazards (e.g., "Toxic," "Irritant").[12][13]

      • The date when the first waste was added to the container (accumulation start date).[14]

      • The name of the principal investigator or research group.

  • Storage and Final Disposal:

    • Securely close the lid of the waste container.[7]

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[9]

    • The SAA should be under the direct supervision of laboratory personnel.

    • Once the container is full or ready for pickup, follow your institution's specific procedures for requesting a hazardous waste collection by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4][15]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Steps (in Fume Hood) cluster_final Finalization A Don PPE B Prepare Labeled Halogenated Solid Waste Container C Transfer Solid Waste to Container B->C D Decontaminate Labware with Solvent C->D E Dispose of Contaminated Consumables in Solid Waste Container C->E F Dispose of Solvent Rinseate in Halogenated Liquid Waste D->F G Securely Cap & Complete Waste Label E->G F->G H Store in Satellite Accumulation Area G->H I Request EHS Waste Pickup H->I

Caption: Disposal workflow for 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline.

Conclusion

The responsible disposal of 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, strict waste segregation, and meticulous procedural execution, researchers can ensure that their scientific pursuits are conducted with the utmost integrity from inception to completion. Always consult your institution's specific waste management guidelines and the Safety Data Sheet for the most current information.

References

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 8-Methyl-1,2,3,4-tetrahydroquinoline.
  • Kishida Chemical Co., Ltd. (2021, February 15). Safety Data Sheet: 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one.
  • Lab Manager. (2024, December 31). The Dos and Don'ts of Chemical Labeling in the Laboratory.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • Safety and Chemical. (2024, September 6). Why Segregation Is an Important Part of Lab Packing.
  • Sigma-Aldrich. (n.d.). 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline.
  • The University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • BradyID.com. (n.d.). Hazardous Waste Label Requirements.
  • Environmental Marketing Services. (n.d.). Safe Laboratory Waste Disposal Practices.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • ChemScene. (n.d.). 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline.
  • Echemi. (n.d.). 8-Bromo-1,2,3,4-tetrahydroisoquinoline SDS, 75416-51-2 Safety Data Sheets.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Northeastern University. (n.d.). Hazardous Waste Resources ECOS & OARS.
  • InXight. (2026, February 3). Hazardous Waste Label Requirements | EPA & DOT Compliance.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • International Union of Pure and Applied Chemistry. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.